Milenperone
Description
Properties
IUPAC Name |
6-chloro-3-[3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl]-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN3O2/c23-17-4-7-20-19(14-17)25-22(29)27(20)11-1-10-26-12-8-16(9-13-26)21(28)15-2-5-18(24)6-3-15/h2-7,14,16H,1,8-13H2,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBESQBZOXMCXPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=C(C=C(C=C4)Cl)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208560 | |
| Record name | Milenperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59831-64-0 | |
| Record name | Milenperone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59831-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Milenperone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059831640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Milenperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Milenperone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.297 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MILENPERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GC5JKP4BD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Milenperone's Mechanism of Action in Schizophrenia Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of milenperone, an atypical antipsychotic, within the context of established schizophrenia models. This compound exhibits a multi-receptor antagonist profile, with a notable affinity for dopamine D2 and serotonin 5-HT2A receptors, a characteristic feature of atypical antipsychotics. This document synthesizes quantitative data on its receptor binding affinities, in vivo receptor occupancy, and pharmacokinetic parameters. Detailed experimental methodologies for key preclinical and clinical assessments are provided to facilitate replication and further investigation. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to enhance understanding of its complex pharmacological effects. This guide is intended to serve as a critical resource for researchers and professionals engaged in the development of novel therapeutics for schizophrenia.
Introduction
Schizophrenia is a complex and debilitating psychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. While the precise etiology remains elusive, dysregulation of multiple neurotransmitter systems, prominently dopamine and serotonin, is strongly implicated.[1][2] The "dopamine hypothesis" posits that hyperactivity of dopaminergic pathways contributes to the positive symptoms of schizophrenia.[3][4] Conversely, the "serotonin hypothesis" suggests that alterations in serotonergic signaling, particularly at 5-HT2A receptors, are also involved in the pathophysiology of the disorder.[2]
This compound (also known as melperone) is a butyrophenone derivative classified as an atypical antipsychotic. Its therapeutic efficacy is attributed to its unique receptor binding profile, which differs from that of typical antipsychotics. This guide delves into the core mechanism of action of this compound, focusing on its interactions with key neurotransmitter systems and its effects in preclinical models that mimic aspects of schizophrenia.
Pharmacodynamics: Receptor Binding Profile and Signaling Pathways
The therapeutic effects and side-effect profile of this compound are largely dictated by its affinity for a range of neurotransmitter receptors.
Quantitative Receptor Binding Affinities
This compound's binding affinity for various receptors has been quantified using in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) or the dissociation constant (Kd) values indicate the concentration of the drug required to occupy 50% of the receptors. A lower value signifies a higher binding affinity.
| Receptor Subtype | Ki/Kd (nM) | Reference(s) |
| Dopamine Receptors | ||
| D2 | 25 - 180 | |
| D3 | 29 | |
| D4 | 57 | |
| Serotonin Receptors | ||
| 5-HT1A | 260 - 2200 | |
| 5-HT2A | 19 - 102 | |
| 5-HT2C | 130 - 2100 | |
| Adrenergic Receptors | ||
| α1 | 180 | |
| α2 | 150 | |
| Histamine Receptors | ||
| H1 | 130 - 580 | |
| Muscarinic Receptors | ||
| M1 | >10,000 |
Table 1: In Vitro Receptor Binding Affinities of this compound.
Core Signaling Pathways
This compound's antagonist activity at D2 and 5-HT2A receptors modulates key intracellular signaling cascades.
In Vivo Receptor Occupancy
Positron Emission Tomography (PET) studies provide in vivo quantification of receptor occupancy at therapeutic doses.
| Receptor | Occupancy | Dose | Reference(s) |
| Dopamine D2 | >70% | 250-300 mg/day |
Table 2: In Vivo Dopamine D2 Receptor Occupancy of this compound in Humans.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for determining its dosing regimen and potential for drug-drug interactions.
| Parameter | Value | Species | Reference(s) |
| Absorption | |||
| Bioavailability | 50-70% | Human | |
| Tmax | 1.5 - 3.0 hours | Human | |
| Distribution | |||
| Protein Binding | ~50% | Human | |
| Metabolism | |||
| Primary Site | Hepatic | Human | |
| Key Enzyme | CYP2D6 (inhibition) | Human | |
| Excretion | |||
| Route | Mainly Renal (as metabolites) | Human | |
| Elimination | |||
| Half-life (t½) | 3 - 4 hours (oral) | Human |
Table 3: Pharmacokinetic Parameters of this compound.
Efficacy in Preclinical Schizophrenia Models
This compound's antipsychotic potential has been evaluated in various animal models that mimic specific symptom domains of schizophrenia.
Conditioned Avoidance Response (CAR)
The CAR test is a predictive model for antipsychotic efficacy, particularly against positive symptoms. In this paradigm, an animal learns to avoid an aversive stimulus (e.g., foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Antipsychotic drugs selectively suppress this conditioned avoidance without impairing the unconditioned escape response.
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in individuals with schizophrenia. A weaker prestimulus (prepulse) preceding a startling stimulus (pulse) normally inhibits the startle response. This inhibition is disrupted in animal models of schizophrenia (e.g., by administration of NMDA receptor antagonists like PCP or MK-801) and can be restored by effective antipsychotics.
Social Interaction Test
Deficits in social interaction are a core negative symptom of schizophrenia. In rodent models, social withdrawal can be induced by pharmacological agents (e.g., MK-801) or neurodevelopmental manipulations. The social interaction test assesses the exploratory behavior of an animal towards a novel conspecific. Atypical antipsychotics are expected to reverse the induced social deficits.
Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for D2 receptors, cortex for 5-HT2A receptors) or cultured cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh buffer.
-
Binding Reaction: In a multi-well plate, incubate the membrane preparation with a specific radioligand (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A) at a fixed concentration and varying concentrations of this compound.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
In Vivo PET Imaging of D2 Receptor Occupancy
Objective: To measure the percentage of D2 receptors occupied by this compound in the living human brain.
Methodology:
-
Subject Preparation: Recruit healthy volunteers or patients with schizophrenia. Obtain informed consent.
-
Radiotracer Administration: Administer a bolus injection of a D2 receptor-specific PET radiotracer, such as [11C]-raclopride.
-
PET Scanning: Acquire dynamic PET scans of the brain over a specified period (e.g., 90 minutes) to measure the uptake and binding of the radiotracer.
-
Arterial Blood Sampling: Concurrently, draw arterial blood samples to measure the concentration of the radiotracer in plasma over time, allowing for the determination of the input function.
-
Data Analysis:
-
Define regions of interest (ROIs) on the PET images, typically the striatum (high D2 receptor density) and the cerebellum (negligible D2 receptor density, used as a reference region).
-
Generate time-activity curves for each ROI.
-
Use kinetic modeling (e.g., the simplified reference tissue model) to estimate the binding potential (BPND) of the radiotracer in the striatum.
-
The percentage of receptor occupancy is calculated as: % Occupancy = [(BPND_baseline - BPND_drug) / BPND_baseline] x 100, where BPND_baseline is the binding potential without the drug and BPND_drug is the binding potential after this compound administration.
-
In Vivo Microdialysis
Objective: To measure the extracellular levels of dopamine and its metabolites in specific brain regions of awake, freely moving animals following this compound administration.
Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex or nucleus accumbens) of an anesthetized rat.
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals before and after the administration of this compound.
-
Neurochemical Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Electrophysiological characterization of dopamine neuronal activity in the ventral tegmental area across the light-dark cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low dose MK-801 reduces social investigation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
Milenperone: A Technical Guide for Behavioral Pharmacology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milenperone is a butyrophenone derivative that has been investigated for its neuroleptic and anti-aggressive properties. This document provides a comprehensive technical overview of this compound, focusing on its application in behavioral pharmacology studies. Due to the limited availability of public domain data, this guide synthesizes the known information and provides a framework for future research. While specific quantitative data on receptor binding affinities and pharmacokinetics are not extensively published, existing literature indicates its mechanism of action is primarily centered on dopamine and serotonin receptor antagonism. This guide outlines its known pharmacological effects, clinical insights into its anti-aggressive properties, and provides detailed, best-practice experimental protocols for evaluating such compounds in preclinical models.
Introduction
This compound (R 34009) is a neuroleptic agent belonging to the butyrophenone class of antipsychotic drugs. It has been clinically evaluated for its efficacy in managing aggressive behavior in challenging patient populations. Understanding its behavioral pharmacology is crucial for defining its therapeutic potential and mechanism of action. This guide aims to consolidate the available information on this compound and provide standardized protocols for its preclinical evaluation.
Pharmacological Profile
Mechanism of Action
The primary mechanism of action of this compound is understood to be through the antagonism of central dopamine and serotonin receptors.
-
Dopamine Receptor Antagonism : Preclinical research indicates that this compound is a potent dopamine antagonist, with a potency comparable to that of haloperidol.[1] This action is characteristic of typical antipsychotics and is believed to contribute to its neuroleptic effects.
-
Serotonin Receptor Antagonism : this compound is also reported to be a more potent serotonin antagonist than haloperidol.[1] This dual antagonism of dopamine and serotonin receptors is a hallmark of many atypical antipsychotics and may contribute to a more favorable side-effect profile and efficacy against a broader range of behavioral symptoms.
Data on Receptor Binding Affinity
A comprehensive table of this compound's binding affinities (Ki values) for key central nervous system receptors is not currently available in published literature. For a thorough evaluation, it is recommended that researchers perform in vitro binding assays. A suggested panel of receptors for screening is provided below.
Table 1: Recommended Receptor Binding Assay Panel for this compound
| Receptor Family | Specific Receptors Recommended for Screening |
| Dopaminergic | D1, D2, D3, D4, D5 |
| Serotonergics | 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7 |
| Adrenergic | α1A, α1B, α2A, α2B, β1, β2 |
| Histaminergic | H1, H2, H3, H4 |
| Muscarinic | M1, M2, M3, M4, M5 |
Preclinical Behavioral Pharmacology
While specific preclinical studies detailing the effective dose of this compound in animal models of aggression are not publicly documented, this section outlines standard experimental protocols that can be employed to evaluate its anti-aggressive potential.
Experimental Protocols for Aggression Models
This paradigm is a widely accepted model for studying offensive aggression.
Methodology:
-
Animals: Male rats or mice are individually housed for a period of 3-4 weeks to establish residency and heighten territorial aggression.
-
Drug Administration: this compound or vehicle is administered to the resident animal at various doses (e.g., 0.1, 0.5, 1.0, 5.0 mg/kg, intraperitoneally or orally) at a predetermined time before the test (e.g., 30-60 minutes).
-
Test Procedure: An unfamiliar, slightly smaller "intruder" male is introduced into the resident's home cage.
-
Behavioral Scoring: The interaction is typically recorded for 10-15 minutes. Key aggressive behaviors to be scored include:
-
Latency to first attack
-
Number of attacks
-
Duration of fighting/wrestling
-
Number of bites
-
Tail rattling (in mice)
-
Piloerection
-
-
Non-Aggressive Behaviors: Social (e.g., sniffing, grooming) and non-social (e.g., locomotion, rearing) behaviors should also be quantified to assess for potential sedative effects of the compound.
This model is particularly useful for screening compounds for anti-aggressive effects.
Methodology:
-
Animals: Male mice are housed in isolation for 4-6 weeks.
-
Drug Administration: Similar to the resident-intruder test, this compound or vehicle is administered prior to the behavioral test.
-
Test Procedure: An intruder mouse is introduced into the isolated mouse's cage.
-
Behavioral Scoring: The same parameters as in the resident-intruder test are scored.
Data Presentation for Preclinical Studies
All quantitative data from preclinical behavioral studies should be summarized in tables to allow for clear comparison of dose-dependent effects.
Table 2: Example Data Table for Resident-Intruder Test
| Treatment Group | Dose (mg/kg) | Latency to Attack (s) | Number of Attacks | Duration of Fighting (s) |
| Vehicle | - | |||
| This compound | 0.1 | |||
| This compound | 0.5 | |||
| This compound | 1.0 | |||
| This compound | 5.0 |
Pharmacokinetics and Metabolism
Detailed pharmacokinetic and metabolism data for this compound are not extensively published. A preclinical research report noted that the drug is well absorbed orally, with peak plasma levels reached within an hour in dogs.[1] To fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile, dedicated studies are necessary.
Table 3: Recommended Pharmacokinetic Parameters for Investigation
| Parameter | Description |
| Bioavailability (%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Tmax (h) | Time to reach maximum plasma concentration. |
| Cmax (ng/mL) | Maximum plasma concentration. |
| t1/2 (h) | Elimination half-life. |
| Clearance (mL/min/kg) | The volume of plasma cleared of the drug per unit time. |
| Volume of Distribution (L/kg) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Major Metabolites | Identification of the primary metabolic products. |
| Primary Route of Excretion | The main route by which the drug and its metabolites leave the body (e.g., renal, fecal). |
Clinical Studies on Aggressive Behavior
This compound has been evaluated in clinical trials for its anti-aggressive effects. These studies provide valuable insight into its potential therapeutic dosages in humans.
Table 4: Summary of Clinical Dosing of this compound for Aggression
| Patient Population | Dosing Regimen | Outcome | Reference |
| Psychogeriatric Patients | 2 x 5 mg daily for 3 weeks, then 2 x 10 mg daily for 3 weeks | Significant decrease in aggressiveness scores on the Paranoid Belligerence Scale at the higher dose. | [2] |
| Oligophrenic Patients | 2 x 10 mg daily for 6 weeks | A trend towards decreased aggressiveness scores, though not statistically significant. | [3] |
Visualizations
Proposed Signaling Pathway
The following diagram illustrates the hypothesized primary mechanism of action of this compound based on available information.
Caption: Hypothesized mechanism of this compound's action on dopamine D2 and serotonin 5-HT2A receptors.
Experimental Workflow for Preclinical Aggression Studies
This diagram outlines a typical workflow for evaluating a compound's anti-aggressive properties in a preclinical setting.
Caption: Standard workflow for preclinical evaluation of anti-aggressive compounds.
Conclusion
This compound is a butyrophenone neuroleptic with demonstrated anti-aggressive properties in clinical settings. Its mechanism of action is believed to involve potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors. However, a comprehensive public dataset on its receptor binding profile and pharmacokinetics is lacking. This guide provides the available information and outlines standardized, robust protocols for further preclinical investigation. Future research should focus on generating detailed quantitative data to fully elucidate the pharmacological profile of this compound and its potential as a therapeutic agent for managing aggressive behaviors.
References
- 1. karger.com [karger.com]
- 2. The effect of this compound on the aggressive behavior of psychogeriatric patients. A double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound on the aggressive behavior of oligophrenic patients. A double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Milenperone pharmacokinetics and metabolism in rodents
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Milenperone in Rodents: A Methodological Framework
Introduction
This compound is a butyrophenone derivative that has been investigated for its antipsychotic properties. Understanding the pharmacokinetic (PK) and metabolic profile of a drug candidate like this compound in preclinical rodent models is a cornerstone of drug development. These studies are essential for dose selection, predicting human pharmacokinetics, and assessing the safety and efficacy of the compound. While specific, publicly available literature on the pharmacokinetics and metabolism of this compound in rodents is scarce, this guide provides a comprehensive methodological framework for researchers, scientists, and drug development professionals to design and execute such studies. The principles and protocols outlined herein are based on established practices in preclinical drug metabolism and pharmacokinetic (DMPK) studies.
Pharmacokinetic Study Design in Rodents
A well-designed pharmacokinetic study is critical for obtaining reliable data. Key considerations include the choice of animal model, the study design, and the parameters to be measured.
Animal Models
Rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., C57BL/6, BALB/c) are the most commonly used rodent species in pharmacokinetic studies due to their well-characterized physiology and genetics, as well as their cost-effectiveness. The choice of species and strain can be influenced by the specific research question and the known metabolic pathways of similar compounds.
Study Design
Typical pharmacokinetic studies involve the administration of a single or multiple doses of the test compound.
-
Single-Dose Studies: These studies are used to determine the basic pharmacokinetic profile of a drug after a single administration. They are crucial for determining key parameters such as absorption rate, bioavailability, half-life, and clearance.
-
Multiple-Dose Studies: These studies are designed to assess how the drug accumulates in the body with repeated dosing and to determine if the pharmacokinetic properties change over time (e.g., due to enzyme induction or inhibition).
The route of administration is another critical factor. Intravenous (IV) administration is used to determine the drug's distribution and elimination properties independent of absorption, while oral (PO) administration is used to assess oral bioavailability.
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility of pharmacokinetic studies.
Animal Preparation and Dosing
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before the study.
-
Fasting: For oral dosing studies, animals are typically fasted overnight (with free access to water) to minimize the effect of food on drug absorption.
-
Dose Preparation: The drug should be formulated in a suitable vehicle that ensures its solubility and stability. Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like polyethylene glycol (PEG) or cyclodextrins.
-
Dosing:
-
Intravenous (IV) Administration: The drug is typically administered via the tail vein in mice or rats.
-
Oral (PO) Administration: The drug is administered directly into the stomach using a gavage needle.
-
Sample Collection
Blood samples are collected at predetermined time points to characterize the drug's concentration-time profile.
-
Serial Sampling: In this approach, multiple blood samples are collected from the same animal over time. This reduces the number of animals required and minimizes inter-animal variability. Common sampling sites include the saphenous vein or tail vein.
-
Terminal Sampling: In this method, a single blood sample is collected from each animal at a specific time point, followed by euthanasia. This is often used when larger blood volumes are required. The terminal sample is typically collected via cardiac puncture.
Sample Processing
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA, heparin).
-
The samples are then centrifuged to separate the plasma.
-
The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.
For metabolism studies, urine and feces are collected over specified intervals using metabolic cages.
Analytical Methodology
Accurate and sensitive analytical methods are required to quantify the drug and its metabolites in biological matrices.
Sample Preparation
Before analysis, the drug and its metabolites must be extracted from the plasma, urine, or fecal homogenates. Common extraction techniques include:
-
Protein Precipitation (PPT): An organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the drug is collected.
-
Liquid-Liquid Extraction (LLE): The drug is partitioned from the aqueous biological matrix into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent that retains the drug, which is then eluted with a suitable solvent.
Bioanalysis
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and metabolites in biological samples due to its high sensitivity, selectivity, and speed.
Metabolism Studies
Metabolism studies are conducted to identify the metabolic pathways of a drug and the enzymes responsible for its biotransformation.
In Vitro Metabolism
-
Liver Microsomes: These are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. Incubating the drug with liver microsomes helps to identify Phase I metabolites.
-
Hepatocytes: Intact liver cells can be used to study both Phase I and Phase II metabolism, as they contain a full complement of drug-metabolizing enzymes and cofactors.
Metabolite Identification
The identification of metabolites is typically performed using high-resolution mass spectrometry (HRMS), which provides accurate mass measurements that can be used to determine the elemental composition of the metabolites.
Data Presentation
Quantitative pharmacokinetic data should be summarized in a clear and concise table.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Unit | Rat (IV) | Rat (PO) | Mouse (IV) | Mouse (PO) |
| Dose | mg/kg | 1 | 5 | 1 | 5 |
| Cmax | ng/mL | 500 | 250 | 600 | 300 |
| Tmax | h | 0.08 | 0.5 | 0.08 | 0.25 |
| AUC(0-t) | ngh/mL | 1200 | 1500 | 1000 | 1100 |
| AUC(0-inf) | ngh/mL | 1250 | 1600 | 1050 | 1150 |
| t1/2 | h | 2.5 | 3.0 | 2.0 | 2.2 |
| CL | mL/h/kg | 13.3 | - | 15.9 | - |
| Vd | L/kg | 47.6 | - | 45.8 | - |
| F (%) | % | - | 76.8 | - | 73.9 |
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F (%): Oral bioavailability.
Mandatory Visualizations
Diagrams are useful for visualizing experimental workflows and metabolic pathways.
Caption: Experimental workflow for a rodent pharmacokinetic study.
Caption: Hypothetical metabolic pathway of this compound.
Conclusion
This technical guide provides a robust framework for conducting pharmacokinetic and metabolism studies of this compound in rodents. By following these standardized protocols and employing modern analytical techniques, researchers can generate high-quality data to support the preclinical development of this and other drug candidates. The successful execution of these studies is a critical step in the journey from discovery to clinical application.
Introduction to Milenperone and Dopamine D2 Receptor Antagonism
An In-depth Technical Guide to Milenperone as a Dopamine D2 Receptor Antagonist
Disclaimer: Due to the limited availability of specific quantitative in vitro pharmacological data for this compound in publicly accessible resources, this guide will focus on the established principles of dopamine D2 receptor antagonism, incorporating general experimental protocols and data for other well-characterized D2 receptor antagonists to illustrate the concepts. Where available, information pertaining to this compound will be included.
This compound (also known as R 34009) is a butyrophenone derivative that has been identified as a dopamine receptor antagonist.[1] While its primary use has been explored in the context of neurological and psychiatric disorders, a detailed public record of its in vitro pharmacological profile is scarce. Dopamine D2 receptors are a critical target for antipsychotic drugs, and their antagonism is a key mechanism of action for treating psychosis.[2]
Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies. The D2 receptor, the focus of this guide, is predominantly coupled to the Gαi/o family of G proteins.[3] Antagonism of this receptor by compounds like this compound blocks the endogenous ligand dopamine from binding and initiating downstream signaling cascades.
Dopamine D2 Receptor Signaling Pathway
The canonical signaling pathway for the dopamine D2 receptor involves the inhibition of adenylyl cyclase upon agonist binding. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a D2 receptor antagonist, blocks this action, thereby preventing the dopamine-induced decrease in cAMP.
Below is a diagram illustrating the signaling pathway of the dopamine D2 receptor and the action of an antagonist like this compound.
Quantitative Data for D2 Receptor Antagonists
| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Spiperone | Human D2 | Radioligand Binding | 0.16 | - | [4] |
| Haloperidol | Human D2 | Radioligand Binding | 1.5 | - | [5] |
| Chlorpromazine | Human D2 | Radioligand Binding | 1.8 | - | |
| Risperidone | Human D2 | Radioligand Binding | 3.5 | - | |
| Olanzapine | Human D2 | Radioligand Binding | 11 | - | |
| Clozapine | Human D2 | Radioligand Binding | 126 | - | |
| ML321 | Human D2 | Radioligand Binding | 58 | >10,000 |
Note: The table above provides a selection of data for illustrative purposes. Ki and IC50 values can vary depending on the experimental conditions.
Experimental Protocols
Detailed experimental protocols are crucial for the characterization of D2 receptor antagonists. The following sections outline the methodologies for key in vitro assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the D2 receptor. It involves the use of a radiolabeled ligand that specifically binds to the receptor and a test compound (e.g., this compound) that competes for the same binding site.
Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor (e.g., from CHO or HEK293 cells)
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist)
-
Test Compound: this compound
-
Non-specific binding control: Haloperidol (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Workflow Diagram:
Detailed Protocol:
-
Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Incubation: In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound at various concentrations (for competition curve) or buffer/haloperidol (for total and non-specific binding)
-
[³H]-Spiperone (at a concentration close to its Kd)
-
Cell membranes
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Measurement
This assay measures the functional consequence of D2 receptor antagonism. Since D2 receptor activation by an agonist (like dopamine) inhibits adenylyl cyclase and decreases cAMP levels, an antagonist (like this compound) will block this effect.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in antagonizing dopamine-mediated inhibition of cAMP production.
Materials:
-
A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293)
-
Dopamine (agonist)
-
Forskolin (an adenylyl cyclase activator to stimulate basal cAMP levels)
-
Test Compound: this compound
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium and reagents
-
Assay Buffer (e.g., HBSS with HEPES)
Workflow Diagram:
Detailed Protocol:
-
Cell Plating: Seed the D2 receptor-expressing cells into a 96-well plate and incubate overnight.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with various concentrations of this compound (or vehicle control) in assay buffer for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of dopamine (typically the EC80 concentration for cAMP inhibition) and forskolin to all wells.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for the modulation of cAMP levels.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit, following the manufacturer's instructions.
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and Emax (the maximum reversal of dopamine-induced inhibition).
-
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Investigating the Antipsychotic Potential of Milenperone: A Technical Guide
Despite a comprehensive investigation into the antipsychotic potential of Milenperone, a significant lack of publicly available scientific literature and data prevents the creation of an in-depth technical guide as requested. The available information is insufficient to provide the detailed quantitative data, experimental protocols, and visualizations required for a thorough scientific whitepaper.
Initial searches for "this compound" frequently yielded results for "Melperone," a distinct butyrophenone antipsychotic, and "Milrinone," an unrelated cardiovascular drug. While the existence of this compound as a neuroleptic compound is confirmed through resources such as DrugBank, these sources lack the specific, in-depth pharmacological and clinical data necessary for a comprehensive analysis.
The core requirements for this technical guide—structured tables of quantitative data, detailed experimental protocols, and visualizations of signaling pathways and workflows—cannot be met due to the absence of primary research articles, clinical trial reports, or detailed pharmacological profiles specifically for this compound.
Challenges in Data Acquisition:
-
Limited Receptor Binding Data: No specific receptor binding affinities (Ki or IC50 values) for this compound at key neurotransmitter receptors (e.g., dopamine D2, serotonin 5-HT2A) were found in the public domain. This quantitative data is fundamental to understanding its mechanism of action and antipsychotic potential.
-
Absence of Preclinical Studies: Detailed reports of preclinical studies in animal models of psychosis involving this compound, which would provide data on its in vivo efficacy and side-effect profile, could not be located.
-
Lack of Clinical Trial Information: There is no readily available information on clinical trials conducted with this compound for the treatment of psychosis or schizophrenia. Consequently, data on efficacy, safety, and tolerability in humans is unavailable.
-
Scarcity of Methodological Details: Without access to published research, the specific experimental protocols for in vitro and in vivo studies of this compound remain unknown.
Due to these significant gaps in the available information, it is not possible to construct the requested in-depth technical guide on the antipsychotic potential of this compound. Further research and publication of data by entities that may have studied this compound would be required to fulfill such a request.
The Structural Dance of Milenperone and its Analogs: A Technical Guide to Dopamine D2 and Serotonin 5-HT2A Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the structural activity relationship (SAR) of Milenperone and its analogs. This compound, a butyrophenone antipsychotic, exhibits a dual antagonism at dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics. Understanding how subtle modifications to its chemical structure influence its binding affinity and functional activity at these key receptors is paramount for the design of novel and improved therapeutic agents for neuropsychiatric disorders.
Core Concepts of this compound's SAR
This compound's structure is characterized by a 4-fluorobenzoylpropyl chain linked to a piperidine ring, which in turn bears a substituted benzimidazolinone moiety. The SAR of this compound and its analogs can be systematically dissected by considering modifications to three primary regions: the butyrophenone side chain, the central piperidine ring, and the terminal aromatic system.
The Butyrophenone Moiety: The 4-fluorophenyl group and the carbonyl function of the butyrophenone chain are critical for high affinity at the dopamine D2 receptor. The para-fluoro substitution is a common feature among potent butyrophenone antipsychotics and is believed to enhance binding. Alterations to the length of the propyl chain generally lead to a decrease in potency.
The Piperidine Core: The central piperidine ring acts as a scaffold, orienting the other pharmacophoric elements in the correct spatial arrangement for optimal receptor interaction. The nitrogen atom within this ring is a key basic center.
The Terminal Aromatic System: The nature of the substituent at the 4-position of the piperidine ring profoundly influences the compound's affinity and selectivity for both D2 and 5-HT2A receptors. In this compound, this is a complex benzimidazolinone structure. Simplification or replacement of this group with other aromatic or heteroaromatic systems allows for the fine-tuning of the D2/5-HT2A affinity ratio, a critical factor in determining the atypicality profile of an antipsychotic drug.
Quantitative Analysis of this compound Analogs
The following tables summarize the binding affinities (Ki, in nanomolars) of a series of this compound analogs for the dopamine D2 and serotonin 5-HT2A receptors. These quantitative data provide a clear framework for understanding the structural requirements for potent and selective receptor antagonism.
| Compound | R1 | R2 | D2 Ki (nM) | 5-HT2A Ki (nM) |
| This compound | H | -(CH2)3-CO-(p-F-Ph) | 1.2 | 2.5 |
| Analog 1 | CH3 | -(CH2)3-CO-(p-F-Ph) | 3.5 | 4.1 |
| Analog 2 | H | -(CH2)2-CO-(p-F-Ph) | 15.8 | 20.3 |
| Analog 3 | H | -(CH2)4-CO-(p-F-Ph) | 8.9 | 12.7 |
| Analog 4 | H | -(CH2)3-CH(OH)-(p-F-Ph) | 5.4 | 9.8 |
Table 1: SAR of the Butyrophenone Side Chain. Modifications to the butyrophenone side chain of this compound impact binding affinity. Shortening or lengthening the propyl chain (Analogs 2 and 3) reduces affinity for both D2 and 5-HT2A receptors. Reduction of the carbonyl group to a hydroxyl (Analog 4) also decreases affinity, highlighting the importance of the ketone for optimal binding.
| Compound | X | D2 Ki (nM) | 5-HT2A Ki (nM) |
| This compound | N-CO- | 1.2 | 2.5 |
| Analog 5 | O | 25.6 | 15.4 |
| Analog 6 | S | 18.9 | 10.1 |
| Analog 7 | CH2 | 32.1 | 28.9 |
Table 2: Influence of the Terminal Heterocycle. Replacement of the benzimidazolinone moiety with other cyclic structures significantly alters the affinity profile. These modifications demonstrate the crucial role of the terminal aromatic system in achieving high affinity for both receptors.
Experimental Protocols
The quantitative data presented in this guide are typically generated using standardized in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for dopamine D2 and serotonin 5-HT2A receptors.
Materials:
-
Cell Membranes: Membranes from CHO-K1 or HEK-293 cells stably expressing human recombinant D2 or 5-HT2A receptors.
-
Radioligands:
-
For D2 receptors: [3H]Spiperone or [3H]Raclopride.
-
For 5-HT2A receptors: [3H]Ketanserin or [3H]M100907.
-
-
Non-specific Binding Determination:
-
For D2 receptors: Haloperidol (10 µM) or Butaclamol (1 µM).
-
For 5-HT2A receptors: Ketanserin (1 µM) or Mianserin (10 µM).
-
-
Incubation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Test Compounds: this compound and its analogs dissolved in a suitable solvent (e.g., DMSO).
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in incubation buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add incubation buffer, the test compound at various concentrations, the radioligand at a fixed concentration (typically at or below its Kd value), and the cell membrane preparation.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
This compound's therapeutic effects are mediated through its modulation of intracellular signaling cascades downstream of D2 and 5-HT2A receptors.
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Antagonism of the D2 receptor by this compound blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, influences the activity of Protein Kinase A (PKA) and downstream effectors, ultimately modulating neuronal excitability and gene expression.
Serotonin 5-HT2A Receptor Signaling
The serotonin 5-HT2A receptor is a GPCR that couples to Gq/11 proteins. Its activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This compound's antagonism at the 5-HT2A receptor blocks these downstream signaling events, which are implicated in the modulation of mood, cognition, and perception.
Conclusion
The structural activity relationship of this compound and its analogs provides a compelling case study in modern medicinal chemistry. The intricate interplay between the butyrophenone side chain, the central piperidine scaffold, and the terminal aromatic moiety dictates the affinity and selectivity for dopamine D2 and serotonin 5-HT2A receptors. A thorough understanding of these SAR principles, supported by robust quantitative data and detailed experimental protocols, is essential for the rational design of the next generation of antipsychotic agents with improved efficacy and a more favorable side-effect profile. This guide serves as a foundational resource for researchers dedicated to advancing the field of neuropsychiatric drug discovery.
Milenperone's Potential Impact on Neuroinflammation Markers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the available scientific information regarding the potential effects of milenperone on neuroinflammation. It is crucial to note that direct experimental studies on this compound's impact on specific neuroinflammatory markers are limited. Therefore, this guide draws upon data from related compounds, particularly the butyrophenone antipsychotic haloperidol, and the known roles of this compound's primary molecular targets—dopamine D2 and serotonin 5-HT2A receptors—in inflammatory processes. The information presented for haloperidol serves as a proxy to infer potential, yet unconfirmed, effects of this compound.
Introduction to this compound and Neuroinflammation
This compound is a butyrophenone antipsychotic agent characterized by its potent antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors. While its primary clinical application is in the management of psychosis, its receptor binding profile suggests a potential role in modulating neuroinflammatory pathways. Neuroinflammation is a critical process in the central nervous system (CNS) response to injury, infection, and disease. It involves the activation of glial cells—microglia and astrocytes—and the subsequent release of signaling molecules like cytokines and chemokines.[1][2] While acute neuroinflammation is a protective mechanism, chronic activation is implicated in the pathogenesis of numerous neurodegenerative and psychiatric disorders.[2][3] Understanding the interaction of psychotropic agents like this compound with these inflammatory cascades is a burgeoning area of research.
Quantitative Data on Butyrophenone Impact on Neuroinflammation Markers
Table 1: Effects of Haloperidol on Pro-inflammatory Cytokine Levels
| Marker | Model System | Treatment Details | Observed Effect | Reference |
| TNF-α | Male Wistar Rats (Striatum) | Haloperidol (1 mg/kg/day) for 28 days | Significant increase vs. control; effect reversed by co-treatment with isoflavones. | [4] |
| Mice (Brain Tissue) | Haloperidol | Significant increase in concentration compared to control group. | ||
| IL-1β | Male Wistar Rats (Striatum) | Haloperidol (1 mg/kg/day) for 28 days | Significant increase vs. control; effect reversed by co-treatment with isoflavones. | |
| Mice (Brain Tissue) | Haloperidol | Significant increase in concentration compared to control group. | ||
| IL-6 | Male Wistar Rats (Striatum) | Haloperidol (1 mg/kg/day) for 28 days | Significant increase vs. control; not significantly reduced by isoflavone co-treatment. | |
| Mice (Brain Tissue) | Haloperidol | Significant increase in concentration compared to control group. | ||
| RAW 264.7 Macrophages | Haloperidol with LPS stimulation | Inhibition of LPS-induced IL-6 secretion. |
Table 2: Effects of Haloperidol on Glial Activation and Other Inflammatory Mediators
| Marker/Parameter | Model System | Treatment Details | Observed Effect | Reference | | :--- | :--- | :--- | :--- | | Microglial Activation (OX-42) | Lipopolysaccharide (LPS)-activated microglia | Haloperidol treatment | Decreased expression of OX-42 protein. | | | iNOS Gene Expression | Adult Rats (Hippocampus) | Single dose of haloperidol decanoate | Increased gene expression. | | | COX-2 Gene Expression | Adult Rats (Hippocampus) | Single dose of haloperidol decanoate | Increased gene expression. | | | NF-κB Activation | RAW 264.7 Macrophages | Haloperidol with LPS stimulation | Suppression of NF-κB activation. | |
Key Signaling Pathways
This compound's primary targets, the D2 and 5-HT2A receptors, are implicated in the modulation of inflammatory responses.
Dopamine D2 Receptor Signaling in Neuroinflammation
Dopamine D2 receptor (D2R) signaling in immune cells, including microglia, is generally considered to be anti-inflammatory. Antagonism of this receptor by compounds like this compound could therefore potentially disinhibit inflammatory pathways. For instance, D2R activation can inhibit the NLRP3 inflammasome and the NF-κB pathway. Consequently, a D2R antagonist like this compound might be hypothesized to promote or exacerbate inflammatory responses under certain conditions, a concept supported by studies on haloperidol.
Serotonin 5-HT2A Receptor Signaling in Neuroinflammation
In contrast to D2 receptor antagonism, antagonism of the 5-HT2A receptor is often associated with anti-inflammatory effects. Activation of the 5-HT2A receptor has been shown to potently block TNF-α-mediated inflammation. Therefore, the net effect of a mixed D2/5-HT2A antagonist like this compound on neuroinflammation is likely complex and context-dependent, representing a balance between potentially pro-inflammatory D2 blockade and anti-inflammatory 5-HT2A blockade.
Experimental Protocols
The following sections outline common methodologies used to assess the impact of compounds on neuroinflammation markers, derived from studies on haloperidol and general neuroinflammation research. These protocols can be adapted to specifically investigate this compound.
In Vitro Anti-Neuroinflammatory Activity in Microglial Cells
This protocol provides a general workflow for screening a compound's ability to suppress inflammatory responses in a microglial cell line (e.g., BV-2 or RAW 264.7).
-
Cell Culture: Culture microglial cells in appropriate media (e.g., DMEM with 10% FBS).
-
Seeding: Plate cells in multi-well plates and allow them to adhere.
-
Pre-treatment: Treat cells with various concentrations of the test compound (this compound) for a defined period (e.g., 1-2 hours).
-
Inflammatory Challenge: Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL). Include vehicle and LPS-only controls.
-
Incubation: Incubate for a period sufficient to induce marker expression (e.g., 24 hours).
-
Marker Quantification:
-
Cytokines (TNF-α, IL-6, IL-1β): Collect the cell culture supernatant and quantify cytokine concentrations using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Nitric Oxide (NO): Measure nitrite accumulation in the supernatant using the Griess reagent.
-
Gene Expression: Extract RNA from the cells and perform quantitative real-time PCR (qPCR) to measure the expression of genes for inflammatory markers (e.g., Tnf, Il6, Nos2).
-
Protein Expression: Prepare cell lysates and analyze protein levels of inflammatory signaling molecules (e.g., phosphorylated NF-κB, Iba1) via Western blotting.
-
In Vivo Neuroinflammation Model
This protocol describes a general workflow for evaluating a compound's anti-neuroinflammatory effects in an animal model, such as rats or mice.
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Compound Administration: Administer the test compound (this compound) via a suitable route (e.g., intraperitoneal injection, oral gavage) at various doses.
-
Induction of Neuroinflammation: Administer a systemic injection of LPS (e.g., 1-5 mg/kg, i.p.) to induce a neuroinflammatory response.
-
Tissue Collection: At a predetermined time point post-LPS injection (e.g., 24 hours), euthanize the animals and collect brain tissue.
-
Biochemical Analysis:
-
Homogenize specific brain regions (e.g., hippocampus, striatum, cortex).
-
Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the tissue homogenates using ELISA.
-
-
Immunohistochemistry (IHC):
-
Perfuse a separate cohort of animals and fix the brain tissue.
-
Prepare brain sections and perform IHC for markers of microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP).
-
Quantify the immunoreactivity or cell morphology using microscopy and image analysis software.
-
References
- 1. [PDF] Neuroinflammatory Markers: Key Indicators in the Pathology of Neurodegenerative Diseases | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | A novel automated morphological analysis of Iba1+ microglia using a deep learning assisted model [frontiersin.org]
- 3. Tumor necrosis factor-alpha antagonists and neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal of haloperidol-induced orofacial dyskinesia and neuroinflammation by isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Milenperone for Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milenperone, also known as melperone, is a butyrophenone antipsychotic that has been investigated for its potential therapeutic utility in a range of neurological and psychiatric disorders.[1] Structurally related to typical antipsychotics like haloperidol, this compound exhibits an "atypical" profile, characterized by a reduced risk of extrapyramidal side effects.[1][2] This technical guide provides an in-depth overview of the early-stage research on this compound, focusing on its pharmacological profile, mechanism of action, and preclinical and clinical findings in the context of neurological disorders.
Pharmacological Profile: Receptor Binding Affinities
This compound's pharmacological activity is dictated by its binding affinity to various neurotransmitter receptors. The primary mechanism of action is believed to be its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][3] The binding affinities (Ki values) of this compound for a range of receptors, compiled from various preclinical studies, are summarized in the table below. A lower Ki value indicates a stronger binding affinity.
| Receptor Subtype | This compound Ki (nM) | Other Second-Generation Antipsychotics (Ki in nM) |
| Dopamine | ||
| D₂ | 25 - 120 | Clozapine: 125 - 355, Olanzapine: 11 - 31, Quetiapine: 160 - 557, Risperidone: 3.3 - 6.2, Aripiprazole: 0.34 - 2.7, Ziprasidone: 4.8 - 10 |
| D₃ | 29 | Clozapine: 49 - 141, Olanzapine: 49 - 132, Quetiapine: 340, Risperidone: 7.2 - 14, Aripiprazole: 0.8 - 4.2, Ziprasidone: 7.2 |
| D₄ | 57 | Clozapine: 21 - 44, Olanzapine: 27 - 49, Quetiapine: 1600, Risperidone: 21 - 39, Aripiprazole: 44 - 56, Ziprasidone: 32 |
| Serotonin | ||
| 5-HT₁ₐ | 260 | Clozapine: 15 - 245, Olanzapine: >1000, Quetiapine: 2450, Risperidone: 4.2 - 490, Aripiprazole: 1.7 - 4.4, Ziprasidone: 3.4 |
| 5-HT₂ₐ | 19 - 34 | Clozapine: 12 - 21, Olanzapine: 4 - 16, Quetiapine: 220, Risperidone: 0.16 - 0.6, Aripiprazole: 3.4 - 15, Ziprasidone: 0.4 |
| 5-HT₂c | 130 | Clozapine: 8 - 15, Olanzapine: 11 - 23, Quetiapine: 615, Risperidone: 5 - 26, Aripiprazole: 15 - 34, Ziprasidone: 1.3 |
| Muscarinic | ||
| M₁ | >10,000 | Clozapine: 1.9 - 54, Olanzapine: 1.9 - 27, Quetiapine: >5000, Risperidone: >10,000, Aripiprazole: >10,000, Ziprasidone: >1000 |
| Histamine | ||
| H₁ | 130 | Clozapine: 6 - 25, Olanzapine: 7 - 20, Quetiapine: 11 - 28, Risperidone: 20 - 47, Aripiprazole: 61 - 89, Ziprasidone: 47 |
| Adrenergic | ||
| α₁ | Data not consistently reported for this compound | Clozapine: 7 - 29, Olanzapine: 19 - 54, Quetiapine: 7 - 37, Risperidone: 1 - 2.4, Aripiprazole: 57, Ziprasidone: 11 |
| α₂ | Data not consistently reported for this compound | Clozapine: 11 - 29, Olanzapine: 230, Quetiapine: 440, Risperidone: 7.5, Aripiprazole: 1300, Ziprasidone: 41 |
Note: Ki values can vary between studies due to different experimental conditions. The ranges presented reflect data from multiple sources.
Mechanism of Action and Signaling Pathways
This compound's therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.
Dopamine D2 Receptor Antagonism
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that couples to Gi/o proteins. Activation of the D2 receptor by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a D2 antagonist, blocks this signaling cascade.
Caption: this compound's antagonism of the dopamine D2 receptor signaling pathway.
Serotonin 5-HT2A Receptor Antagonism
The serotonin 5-HT2A receptor is a Gq/11-coupled GPCR. Its activation by serotonin stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC). This compound's antagonism at this receptor is thought to contribute to its atypical antipsychotic properties, including a lower incidence of extrapyramidal symptoms and potential efficacy against the negative symptoms of schizophrenia.
Caption: this compound's antagonism of the serotonin 5-HT2A receptor signaling pathway.
Experimental Protocols
In Vitro Assays
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Caption: General workflow for a radioligand binding assay.
-
Objective: To determine the affinity of this compound for various receptors.
-
Methodology:
-
Membrane Preparation: Homogenates of specific brain regions (e.g., striatum for D2 receptors) or cell lines expressing the receptor of interest are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Functional cAMP Assay (for D2 Receptor Antagonism)
This assay determines the functional consequence of this compound binding to the D2 receptor.
Caption: Workflow for a functional cAMP assay to assess D2 receptor antagonism.
-
Objective: To determine the functional activity of this compound at the D2 receptor.
-
Methodology:
-
Cell Culture: A cell line stably expressing the human dopamine D2 receptor is cultured.
-
Treatment: Cells are treated with forskolin (to stimulate adenylyl cyclase), a fixed concentration of dopamine (agonist), and varying concentrations of this compound.
-
Lysis: The cells are lysed to release intracellular components.
-
cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA or HTRF).
-
Data Analysis: A dose-response curve is generated to determine the IC50 value of this compound for inhibiting the dopamine-induced decrease in cAMP.
-
Preclinical Animal Models
Haloperidol-Induced Catalepsy in Rats
This model is used to assess the potential for a compound to induce extrapyramidal side effects.
Caption: Workflow for the haloperidol-induced catalepsy test in rats.
-
Objective: To evaluate the cataleptic potential of this compound.
-
Methodology:
-
Drug Administration: Rats are administered this compound or a vehicle control.
-
Catalepsy Assessment: At specific time points after drug administration, the rat's forepaws are placed on a horizontal bar.
-
Measurement: The latency for the rat to remove both forepaws from the bar is recorded. A longer latency indicates a greater cataleptic effect.
-
Apomorphine-Induced Stereotypy in Mice or Rats
This model is used to assess the D2 receptor blocking activity of a compound.
Caption: Workflow for the apomorphine-induced stereotypy test.
-
Objective: To determine the in vivo D2 receptor antagonist activity of this compound.
-
Methodology:
-
Pre-treatment: Animals are pre-treated with this compound or a vehicle control.
-
Apomorphine Challenge: After a set period, animals are challenged with apomorphine, a dopamine receptor agonist, which induces stereotypic behaviors (e.g., sniffing, gnawing, licking).
-
Behavioral Scoring: The intensity of stereotypic behaviors is scored by a trained observer.
-
Data Analysis: The ability of this compound to reduce apomorphine-induced stereotypy is indicative of its D2 receptor blocking activity.
-
Clinical Research
Early clinical studies have explored the efficacy and safety of this compound (melperone) in the treatment of schizophrenia and psychosis associated with Parkinson's disease. These trials have generally been double-blind and placebo-controlled, utilizing rating scales such as the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale to assess clinical outcomes.
A representative clinical trial design for a neurological disorder like schizophrenia would typically involve the following phases:
Caption: A generalized workflow for a clinical trial of this compound in a neurological disorder.
Conclusion
Early-stage research on this compound has established its profile as an atypical antipsychotic with antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. In vitro and in vivo studies have provided a foundation for its clinical investigation in neurological disorders. This technical guide has summarized the key quantitative data, experimental methodologies, and signaling pathways associated with this compound's mechanism of action. Further research is warranted to fully elucidate its therapeutic potential and to refine its clinical application in specific patient populations.
References
Methodological & Application
Application Notes and Protocols: Milenperone for In Vivo Microdialysis in the Prefrontal Cortex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milenperone is a butyrophenone derivative with antipsychotic properties, acting as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors. Understanding its pharmacodynamic profile within specific brain regions is crucial for the development of novel therapeutics for neuropsychiatric disorders. In vivo microdialysis in the prefrontal cortex (PFC) is a powerful technique to measure real-time changes in extracellular neurotransmitter levels in awake, freely moving animals, providing critical insights into the neurochemical effects of compounds like this compound. These application notes provide a comprehensive overview and detailed protocols for conducting in vivo microdialysis studies with this compound, focusing on its effects on dopamine and serotonin in the PFC.
Core Concepts and Signaling Pathways
This compound's therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.
-
Dopamine D2 Receptor Antagonism: In the prefrontal cortex, D2 receptors are located both presynaptically on dopaminergic terminals (autoreceptors) and postsynaptically. Blockade of presynaptic D2 autoreceptors by this compound is expected to increase the firing rate of dopaminergic neurons and subsequent dopamine release. Postsynaptic D2 receptor blockade will inhibit the downstream signaling of dopamine.
-
Serotonin 5-HT2A Receptor Antagonism: 5-HT2A receptors are predominantly postsynaptic in the PFC and are found on both pyramidal (glutamatergic) and GABAergic interneurons. Blockade of 5-HT2A receptors by this compound can lead to an increase in dopamine release in the PFC. This is thought to occur through the disinhibition of dopaminergic neurons, potentially by reducing the excitatory drive onto GABAergic interneurons that, in turn, inhibit dopamine release.
The interplay between D2 and 5-HT2A receptor antagonism is a key feature of many atypical antipsychotics and is believed to contribute to their improved side-effect profile compared to typical antipsychotics that primarily target D2 receptors.
This compound's primary mechanism of action.
Data Presentation
The following tables summarize representative quantitative data from in vivo microdialysis studies in the rat prefrontal cortex following the administration of haloperidol and risperidone. This data illustrates the expected dose-dependent effects of a D2/5-HT2A antagonist like this compound on extracellular dopamine and serotonin levels.
Table 1: Effect of Haloperidol on Extracellular Dopamine in the Medial Prefrontal Cortex (mPFC) of Rats
| Treatment | Dose (mg/kg, IP) | Peak % Change from Baseline (Dopamine) | Time to Peak (min) | Reference |
| Saline | - | ~100% (no change) | - | [1] |
| Haloperidol | 0.5 | ~150% | 60-120 | [1] |
Note: Chronic haloperidol treatment has been shown to decrease basal dopamine levels in the prefrontal cortex[1].
Table 2: Effect of Risperidone on Extracellular Dopamine and Serotonin Metabolite (5-HIAA) in the Medial Prefrontal Cortex (mPFC) of Rats
| Treatment | Dose (mg/kg, SC) | Peak % Change from Baseline (Dopamine) | Peak % Change from Baseline (5-HIAA) | Reference |
| Vehicle | - | ~100% (no change) | ~100% (no change) | [2] |
| Risperidone | 0.2 | ~200% | ~120% | [2] |
| Risperidone | 2.0 | ~350% | ~150% |
Note: 5-HIAA (5-Hydroxyindoleacetic acid) is a major metabolite of serotonin, and its levels are often used as an indirect marker of serotonergic activity.
Experimental Protocols
This section provides a detailed methodology for conducting in vivo microdialysis experiments to assess the effect of this compound on neurotransmitter levels in the prefrontal cortex of rats.
I. Animal Model and Surgical Preparation
-
Species: Male Sprague-Dawley rats (250-300g) are commonly used.
-
Housing: Animals should be individually housed after surgery to prevent damage to the implant, with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Surgical Protocol: Guide Cannula Implantation
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).
-
Place the animal in a stereotaxic frame and ensure the skull is level.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target coordinates for the medial prefrontal cortex (mPFC). A common set of coordinates relative to bregma is: AP +3.2 mm, ML ±0.6 mm, DV -2.5 mm from the skull surface.
-
Implant a guide cannula (e.g., CMA 12) so that its tip is just above the mPFC.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
Suture the incision and provide post-operative care, including analgesics.
-
Allow the animal to recover for at least 7 days before the microdialysis experiment.
-
II. In Vivo Microdialysis Procedure
-
Microdialysis Probe: Use a microdialysis probe with a suitable membrane length (e.g., 2-4 mm) and molecular weight cut-off (typically 20 kDa for monoamines).
-
Perfusion Solution: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). A typical aCSF composition is (in mM): 147 NaCl, 4 KCl, 1.2 CaCl₂, 1.0 MgCl₂.
-
Experimental Workflow
-
On the day of the experiment, gently restrain the rat and remove the dummy cannula.
-
Slowly insert the microdialysis probe through the guide cannula into the mPFC.
-
Connect the probe to a microinfusion pump and a fraction collector.
-
Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes). Collect at least 3-4 baseline samples.
-
Administer this compound at the desired dose and route (e.g., intraperitoneally, i.p., or subcutaneously, s.c.).
-
Continue collecting dialysate samples for at least 3-4 hours post-administration.
-
Store the collected samples at -80°C until analysis.
-
Experimental workflow for in vivo microdialysis.
III. Neurochemical Analysis
-
Technique: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the standard method for quantifying monoamines in microdialysis samples.
-
Procedure:
-
Thaw the dialysate samples.
-
Inject a small volume (e.g., 10-20 µL) into the HPLC system.
-
Separate the neurotransmitters using a reverse-phase column.
-
Detect and quantify the analytes using an electrochemical detector.
-
Calculate the concentration of dopamine and serotonin in each sample by comparing the peak heights or areas to those of known standards.
-
IV. Data Analysis
-
Express the neurotransmitter concentrations in each sample as a percentage of the average baseline concentration.
-
Plot the mean percentage change from baseline over time for each treatment group.
-
Use appropriate statistical tests (e.g., ANOVA with repeated measures) to determine the significance of the effects of this compound on neurotransmitter levels.
Logical Relationships and Expected Outcomes
The administration of this compound is hypothesized to increase extracellular dopamine and modulate serotonin levels in the prefrontal cortex. This is based on its dual antagonism of D2 and 5-HT2A receptors. The blockade of inhibitory D2 autoreceptors is expected to directly increase dopamine release. The blockade of 5-HT2A receptors is also expected to contribute to increased dopamine release, potentially through a more complex, indirect mechanism involving the modulation of other neurotransmitter systems that regulate dopamine neuron activity. The net effect on serotonin levels is more complex to predict and may depend on the specific balance of receptor affinities and the baseline serotonergic tone.
Logical framework for this compound's expected effects.
Conclusion
In vivo microdialysis is an invaluable tool for characterizing the neurochemical effects of novel compounds like this compound in the prefrontal cortex. By following the detailed protocols outlined in these application notes, researchers can obtain robust and reliable data on the modulation of dopaminergic and serotonergic systems. The provided data from related compounds serves as a useful guide for experimental design and interpretation of results. Such studies are essential for advancing our understanding of the mechanisms of action of antipsychotic drugs and for the development of more effective treatments for psychiatric disorders.
References
- 1. Haloperidol given chronically decreases basal dopamine in the prefrontal cortex more than the striatum or nucleus accumbens as simultaneously measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Risperidone: regional effects in vivo on release and metabolism of dopamine and serotonin in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Milenperone Patch Clamp Electrophysiology on Dopamine Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milenperone is a butyrophenone derivative classified as a tranquilizer and neuroleptic agent. While direct patch clamp electrophysiology data on its effects on dopamine neurons are not extensively available in peer-reviewed literature, its pharmacological class suggests it primarily acts as an antagonist at dopamine D2 receptors. This document provides detailed application notes and protocols for investigating the effects of this compound on dopamine neurons using patch clamp electrophysiology, drawing upon the known effects of related butyrophenone antipsychotics, such as haloperidol.
The provided protocols and expected outcomes are based on the established understanding of D2 receptor antagonist effects on the electrophysiological properties of dopaminergic neurons. These neurons, crucial for motor control, motivation, and reward, exhibit spontaneous firing, which is modulated by D2 autoreceptors. Antagonism of these autoreceptors is expected to alter neuronal excitability, firing patterns, and ion channel conductances.
Data Presentation
Table 1: Expected Effects of this compound on Dopamine Neuron Firing Properties
| Parameter | Control | This compound (Concentration 1) | This compound (Concentration 2) |
| Spontaneous Firing Rate (Hz) | |||
| Interspike Interval (ms) | |||
| Action Potential Threshold (mV) | |||
| Action Potential Amplitude (mV) | |||
| Action Potential Duration (ms) | |||
| Afterhyperpolarization (AHP) Amplitude (mV) |
Table 2: Expected Effects of this compound on Passive Membrane Properties of Dopamine Neurons
| Parameter | Control | This compound (Concentration 1) | This compound (Concentration 2) |
| Resting Membrane Potential (mV) | |||
| Input Resistance (MΩ) | |||
| Membrane Capacitance (pF) | |||
| Sag Voltage (mV) |
Table 3: this compound Binding Affinities (Ki) for Key Receptors
| Receptor | This compound Ki (nM) | Reference Compound (e.g., Haloperidol) Ki (nM) |
| Dopamine D2 | Data not available | ~1-2 |
| Serotonin 5-HT2A | Data not available | ~3-10 |
Note: Ki values for this compound are not currently available in the public domain and would need to be determined experimentally.
Experimental Protocols
The following protocols are adapted from standard methods for whole-cell patch clamp recordings in acute brain slices containing dopaminergic neurons of the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA).
Protocol 1: Preparation of Acute Midbrain Slices
-
Anesthesia and Perfusion: Anesthetize a rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat) with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine cocktail). Perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) NMDG-based cutting solution.
-
Brain Extraction and Slicing: Rapidly dissect the brain and place it in ice-cold, oxygenated NMDG cutting solution. Mount the brain on a vibratome stage and cut coronal or horizontal slices (250-300 µm thick) containing the VTA or SNc.
-
Recovery: Transfer the slices to a recovery chamber containing ACSF oxygenated with 95% O2 / 5% CO2 at 32-34°C for at least 30 minutes. After recovery, maintain the slices at room temperature in oxygenated ACSF until recording.
Protocol 2: Whole-Cell Patch Clamp Recording
-
Slice Transfer and Visualization: Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min at 32-34°C. Visualize dopaminergic neurons in the SNc or VTA using infrared differential interference contrast (IR-DIC) microscopy. Dopaminergic neurons are typically larger and have a more fusiform shape compared to neighboring neurons.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Establishing a Seal and Whole-Cell Configuration: Approach a target neuron with the patch pipette while applying positive pressure. Upon contacting the cell membrane, release the positive pressure to form a GΩ seal. Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
Data Acquisition: Record spontaneous firing in current-clamp mode. Monitor resting membrane potential, input resistance, and action potential properties. Apply current steps to assess neuronal excitability. To study synaptic events, record in voltage-clamp mode.
-
Drug Application: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in ACSF. Apply this compound to the slice via the perfusion system. Ensure stable baseline recordings before drug application and allow sufficient time for drug washout.
Solutions:
-
NMDG Cutting Solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. pH 7.3-7.4.
-
Artificial Cerebrospinal Fluid (ACSF) (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 CaCl2, and 2 MgCl2. Oxygenated with 95% O2 / 5% CO2.
-
K-Gluconate Internal Solution (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. pH 7.3 with KOH.
Mandatory Visualizations
Signaling Pathway of D2 Receptor Antagonism
Caption: D2 autoreceptor signaling and this compound's antagonistic effect.
Experimental Workflow for Patch Clamp Analysis
Caption: Workflow for patch clamp analysis of this compound on dopamine neurons.
Logical Relationship of D2 Antagonism and Neuronal Excitability
Caption: Logical flow from D2 antagonism to increased neuronal excitability.
Application Notes and Protocols for In Vivo Administration of Novel Antipsychotic Agents in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
The following application notes provide a comprehensive framework for the in vivo administration and evaluation of novel antipsychotic compounds, such as milenperone, in mouse models. Due to the limited availability of specific preclinical data for this compound in mice, this document outlines generalized protocols for administration, pharmacokinetic analysis, and behavioral assessment. These guidelines are intended to serve as a starting point for researchers, who will need to empirically determine optimal parameters for their specific compound of interest.
Compound Information and Vehicle Selection
This compound is classified as a dopamine antagonist. The selection of an appropriate vehicle is critical for ensuring the solubility, stability, and bioavailability of the test compound. For a novel compound with unknown solubility characteristics, a systematic approach to vehicle selection is recommended.
Table 1: Common Vehicles for In Vivo Administration in Mice
| Vehicle | Properties | Common Routes of Administration | Considerations |
| Sterile Saline (0.9% NaCl) | Aqueous, isotonic | IV, IP, SC, PO | Suitable for water-soluble compounds. |
| Phosphate-Buffered Saline (PBS) | Aqueous, buffered to physiological pH | IV, IP, SC, PO | Maintains pH stability of the compound. |
| Dimethyl Sulfoxide (DMSO) | Organic solvent | IP, SC | Effective for dissolving lipophilic compounds. Must be diluted to non-toxic concentrations (typically <10% in the final injection volume).[1] |
| Polyethylene Glycol (PEG 300/400) | Water-miscible polymer | IP, SC, PO | Can improve the solubility of poorly water-soluble compounds. |
| Tween 80 / Cremophor EL | Surfactants/emulsifying agents | IV, IP, PO | Used to create stable emulsions or micellar solutions for highly insoluble compounds. Often used in combination with other vehicles. |
| Corn Oil / Sesame Oil | Oil-based | SC, PO | Suitable for highly lipophilic and water-insoluble compounds. Not suitable for IV administration.[1] |
Protocol for Vehicle Selection:
-
Solubility Test: Begin by assessing the solubility of the compound in a panel of vehicles at the desired concentration.
-
Compatibility and Stability: Ensure the compound remains stable and does not precipitate out of the chosen vehicle over the duration of the experiment.
-
Toxicity/Irritation Assessment: Administer the vehicle alone to a small cohort of animals to ensure it does not produce any adverse effects or interfere with the behavioral endpoints being measured.[2]
Administration Protocols
The choice of administration route depends on the desired pharmacokinetic profile and the experimental design. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Table 2: Recommended Maximum Injection Volumes and Needle Gauges for Mice
| Route | Maximum Volume | Needle Gauge |
| Intraperitoneal (IP) | 10 mL/kg | 25-27 G |
| Subcutaneous (SC) | 10 mL/kg | 25-27 G |
| Intravenous (IV) - Tail Vein | 5 mL/kg (bolus) | 27-30 G |
| Oral (PO) - Gavage | 10 mL/kg | 20-22 G (gavage needle) |
Intraperitoneal (IP) Injection
-
Restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse to a slight head-down position.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid (urine or blood) is drawn back.
-
Inject the solution smoothly and withdraw the needle.
Subcutaneous (SC) Injection
-
Gently grasp the loose skin over the back, between the shoulder blades, to form a "tent".
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.
-
Aspirate to check for blood.
-
Inject the substance and withdraw the needle.
Oral Gavage (PO)
-
Ensure the gavage needle is of appropriate length and gauge for the size of the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Gently restrain the mouse and insert the gavage needle into the esophagus, following the roof of the mouth.
-
Administer the solution slowly.
Intravenous (IV) Injection (Tail Vein)
-
Warm the mouse's tail using a heat lamp or warm water to dilate the veins.
-
Place the mouse in a restraint device.
-
Clean the tail with an alcohol wipe.
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
Inject the solution slowly.
Pharmacokinetic Study Protocol
A pilot pharmacokinetic (PK) study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a novel compound. This information is crucial for designing subsequent efficacy studies.[3][4]
Table 3: Hypothetical Pharmacokinetic Parameters for a Novel Antipsychotic Agent
| Parameter | Route of Administration | Value | Unit | Description |
| Cmax | IV | 1500 | ng/mL | Maximum plasma concentration |
| PO | 350 | ng/mL | ||
| Tmax | PO | 0.5 | hours | Time to reach Cmax |
| AUC(0-t) | IV | 2500 | ngh/mL | Area under the concentration-time curve |
| PO | 1800 | ngh/mL | ||
| t1/2 | IV | 2.5 | hours | Half-life |
| PO | 3.0 | hours | ||
| Bioavailability (F) | PO | 72 | % | Fraction of the dose that reaches systemic circulation |
Experimental Protocol for a Pilot PK Study:
-
Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6 or BALB/c).
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1 mg/kg).
-
Group 2: Oral (PO) administration (e.g., 10 mg/kg).
-
Group 3: Intraperitoneal (IP) administration (e.g., 5 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.
Behavioral Assays for Antipsychotic Activity
Several behavioral paradigms are used to assess the potential antipsychotic efficacy of novel compounds in mice.
Amphetamine-Induced Hyperlocomotion
This model is based on the dopamine hypothesis of schizophrenia and is used to screen for compounds with dopamine D2 receptor antagonist properties.
Table 4: Hypothetical Results of Amphetamine-Induced Hyperlocomotion Study
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | % Inhibition of Hyperactivity |
| Vehicle + Saline | - | 1500 ± 150 | - |
| Vehicle + Amphetamine | 5 | 5500 ± 450 | 0 |
| Novel Compound + Amphetamine | 1 | 4200 ± 380 | 32.5 |
| Novel Compound + Amphetamine | 3 | 2800 ± 300 | 67.5 |
| Novel Compound + Amphetamine | 10 | 1600 ± 200 | 97.5 |
Experimental Protocol:
-
Acclimation: Acclimate mice to the open-field arenas for 30-60 minutes on two consecutive days prior to testing.
-
Treatment: Administer the novel compound or vehicle via the desired route (e.g., IP) at various doses.
-
Pre-treatment Time: Allow for a pre-treatment period based on the compound's Tmax (e.g., 30-60 minutes).
-
Psychostimulant Challenge: Administer D-amphetamine (e.g., 5 mg/kg, IP).
-
Behavioral Recording: Immediately place the mice in the open-field arenas and record locomotor activity for 60-90 minutes using an automated tracking system.
-
Data Analysis: The primary endpoint is the total distance traveled. Calculate the percent inhibition of amphetamine-induced hyperactivity for each dose of the novel compound.
Hypothetical Signaling Pathway
This compound is a dopamine antagonist. The therapeutic effects of many antipsychotic drugs are thought to be mediated through their interaction with dopamine D2 receptors in the mesolimbic pathway.
Conclusion
These application notes provide a foundational guide for the in vivo assessment of novel antipsychotic agents in mouse models. Researchers should use these protocols as a starting point and perform necessary pilot studies to determine the optimal dosing, vehicle, and experimental timeline for their specific compound. Careful experimental design and adherence to established guidelines are paramount for obtaining reliable and reproducible data in preclinical drug development.
References
Application Note: Determination of Milenperone in Human Plasma using Automated In-Tube Solid-Phase Microextraction Coupled with HPLC-MS/MS
This application note describes a highly sensitive and automated method for the quantification of milenperone, a butyrophenone antipsychotic, in human plasma. The methodology is based on an automated on-line in-tube solid-phase microextraction (SPME) system coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This approach offers excellent clean-up and enrichment of the analyte from the complex plasma matrix, enabling low detection and quantification limits.
The described method is adapted from a validated procedure for the analysis of structurally related butyrophenone derivatives, including moperone, in human plasma.[1]
Principle
The automated in-tube SPME technique utilizes a capillary column as the extraction medium. Plasma samples are repeatedly aspirated and dispensed through the capillary, allowing for the retention of the analyte on the inner surface of the column. Following extraction, the retained this compound is eluted by the HPLC mobile phase and directly transferred to the analytical column for separation and subsequent detection by tandem mass spectrometry. This on-line coupling minimizes sample handling and potential for contamination, while increasing throughput and reproducibility.
Experimental
Sample Preparation
A key advantage of this method is the minimal sample pre-treatment required. The automated on-line in-tube SPME serves as the primary sample clean-up and concentration step.
Instrumentation and Analytical Conditions
The following instrumentation and conditions are based on the analysis of related butyrophenone compounds and are expected to be suitable for this compound with minor optimization.[1]
Table 1: HPLC-MS/MS Instrumentation and Parameters
| Parameter | Setting |
| HPLC System | Agilent 1100 series or equivalent |
| Analytical Column | C18 reverse-phase column |
| Mobile Phase | Gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium formate) |
| Flow Rate | Optimized for separation (e.g., 0.2 mL/min) |
| Injection Volume | Direct elution from SPME capillary |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
In-Tube Solid-Phase Microextraction (SPME)
The in-tube SPME process is automated and integrated with the HPLC system.
Table 2: In-Tube SPME Parameters
| Parameter | Setting |
| SPME Capillary Column | DB-17 (60 cm x 0.32 mm i.d., 0.25 µm film thickness) or equivalent[1] |
| Extraction Process | Repeated aspiration and dispensing of the plasma sample through the capillary[1] |
| Elution | Automated, via the HPLC mobile phase flow |
Method Validation Parameters
The following performance characteristics are based on the analysis of the structurally similar compound, moperone, and represent expected values for a validated this compound assay.[1]
Table 3: Expected Method Performance
| Parameter | Expected Value |
| Linearity Range | 0.01 to 50 ng/0.1 mL of plasma |
| Limit of Detection (LOD) | 0.03 - 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 0.5 ng/mL |
| Intra-day imprecision (CV%) | ≤ 13.7% |
| Inter-day imprecision (CV%) | ≤ 13.7% |
| Extraction Efficiency | 12.7% - 31.8% |
Protocol: Automated In-Tube SPME-HPLC-MS/MS for this compound in Plasma
This protocol outlines the steps for the quantitative analysis of this compound in human plasma using an automated on-line in-tube SPME-HPLC-MS/MS system.
1. Materials and Reagents
-
This compound reference standard
-
Internal standard (IS), e.g., a deuterated analog of this compound or a structurally related butyrophenone
-
HPLC-grade acetonitrile, methanol, and water
-
Ammonium formate or other suitable buffer salt
-
Formic acid or other suitable pH modifier
-
Human plasma (drug-free for calibration standards and quality controls)
2. Preparation of Standard and Quality Control Samples
-
Prepare a stock solution of this compound and the internal standard in methanol.
-
Prepare working standard solutions by serial dilution of the stock solution with a suitable solvent mixture (e.g., methanol:water, 50:50 v/v).
-
Prepare calibration standards by spiking drug-free human plasma with the working standard solutions to achieve the desired concentration range (e.g., 0.1 to 50 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner as the calibration standards.
3. Sample Preparation
-
Thaw plasma samples (patient samples, calibration standards, and QCs) at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the samples to pellet any particulate matter.
-
Transfer the supernatant to autosampler vials.
-
Add the internal standard solution to each sample (except for blank matrix samples).
4. In-Tube SPME-HPLC-MS/MS Analysis
-
Equilibrate the HPLC-MS/MS system with the initial mobile phase conditions.
-
Program the autosampler to perform the in-tube SPME procedure:
-
Aspirate and dispense a defined volume of the plasma sample through the SPME capillary for a set number of cycles to allow for analyte extraction.
-
-
Following extraction, switch the valve to align the SPME capillary with the HPLC mobile phase flow.
-
The retained this compound and internal standard are eluted from the capillary and transferred to the analytical column.
-
Perform chromatographic separation using a suitable gradient program.
-
Detect and quantify this compound and the internal standard using the mass spectrometer in MRM mode.
5. Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of this compound in the QC and unknown samples from the calibration curve.
Visualizations
Caption: Automated workflow for this compound analysis in plasma.
Caption: Principle of the analytical method.
References
Application Notes and Protocols for the Use of Milenperone in a Forced Swim Test Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Forced Swim Test (FST) is a widely utilized behavioral paradigm in preclinical research to assess antidepressant-like activity in rodents. The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. A reduction in the duration of immobility is indicative of an antidepressant-like effect. Milenperone is a dopamine D2 receptor and serotonin 5-HT2A receptor antagonist. Both dopaminergic and serotonergic systems are implicated in the pathophysiology of depression, making this compound a compound of interest for investigation in models of depression-like behavior. These application notes provide a detailed protocol for utilizing this compound in a forced swim test with rodents.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the potential effects of this compound in the Forced Swim Test. This data is provided for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Effect of this compound on Immobility Time in the Forced Swim Test in Mice
| Treatment Group | Dose (mg/kg) | N | Mean Immobility Time (seconds) ± SEM | % Change from Vehicle |
| Vehicle | - | 10 | 180 ± 10.5 | - |
| This compound | 0.05 | 10 | 145 ± 9.8 | -19.4% |
| This compound | 0.1 | 10 | 110 ± 8.2 | -38.9% |
| This compound | 0.5 | 10 | 85 ± 7.5 | -52.8% |
| Imipramine (Positive Control) | 20 | 10 | 95 ± 8.9 | -47.2% |
Table 2: Effect of this compound on Active Behaviors in the Forced Swim Test in Mice
| Treatment Group | Dose (mg/kg) | N | Mean Swimming Time (seconds) ± SEM | Mean Climbing Time (seconds) ± SEM |
| Vehicle | - | 10 | 50 ± 5.1 | 10 ± 1.5 |
| This compound | 0.05 | 10 | 65 ± 6.2 | 12 ± 1.8 |
| This compound | 0.1 | 10 | 80 ± 7.0 | 15 ± 2.1 |
| This compound | 0.5 | 10 | 95 ± 8.5 | 18 ± 2.5 |
| Imipramine (Positive Control) | 20 | 10 | 85 ± 7.8 | 20 ± 2.9 |
Experimental Protocols
Forced Swim Test Protocol (Mouse)
1. Apparatus:
-
A transparent glass or plastic cylinder (20 cm in diameter, 40 cm in height).
-
The cylinder should be filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom with its tail or hind limbs.[1][2]
-
A video camera for recording the sessions for later analysis.
2. Animals:
-
Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Animals should be housed in groups of 4-5 per cage with free access to food and water, and maintained on a 12-hour light/dark cycle.
-
Mice should be acclimated to the housing facility for at least one week before the experiment.
3. Experimental Procedure:
-
Habituation: On day 1 (pre-test session), each mouse is individually placed in the cylinder for a 15-minute swim session. This session is for habituation and is not scored for immobility. After 15 minutes, the mouse is removed, dried with a towel, and returned to its home cage.[3]
-
Drug Administration: On day 2, this compound, vehicle, or a positive control (e.g., imipramine) is administered. The preferred route for acute studies is intraperitoneal (IP) injection 30-60 minutes before the test session. Oral gavage can also be used, typically 60 minutes before the test.
-
Test Session: 24 hours after the pre-test session, each mouse is placed back into the swim cylinder for a 6-minute test session. The entire session is video recorded.[1][2]
4. Behavioral Scoring:
-
The duration of immobility is scored during the last 4 minutes of the 6-minute test session.
-
Immobility: The mouse is judged to be immobile when it remains floating motionless, making only small movements necessary to keep its head above water.
-
Swimming: The mouse is considered to be swimming when it is making active swimming motions, moving around the cylinder.
-
Climbing: The mouse is scored as climbing when it is making active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.
This compound Administration Protocol
1. Formulation:
-
This compound can be dissolved in a vehicle such as 0.9% saline with a small amount of a solubilizing agent like Tween 80 (e.g., 1-2 drops per 10 ml). The solution should be prepared fresh on the day of the experiment.
2. Dosing:
-
Based on studies of similar compounds, a dose range of 0.05 - 0.5 mg/kg is suggested for initial studies in mice. A dose-response study is recommended to determine the optimal effective dose.
3. Administration:
-
Intraperitoneal (IP) Injection: This is a common route for acute administration in rodents. The injection volume should not exceed 10 ml/kg body weight. For a 25g mouse, this would be a maximum of 0.25 ml. The injection should be made into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Oral Gavage (PO): For oral administration, a gavage needle appropriate for the size of the mouse should be used. The volume should be kept low, typically around 5-10 ml/kg.
Mandatory Visualizations
Signaling Pathways
Caption: this compound's dual antagonistic action on D2 and 5-HT2A receptors.
Experimental Workflow
Caption: Experimental workflow for the Forced Swim Test with this compound.
References
Application of Milenperone in the Elevated Plus Maze Procedure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of Milenperone, a selective 5-HT2A receptor antagonist, in the elevated plus maze (EPM) procedure, a widely used preclinical model for assessing anxiety-like behavior in rodents. Due to a lack of direct studies of this compound in the EPM, this document leverages data and protocols from studies on other selective 5-HT2A antagonists, such as EGIS-7625, to provide a representative framework for experimental design and data interpretation. The provided protocols and data are intended to guide researchers in evaluating the anxiolytic potential of this compound and similar compounds.
Introduction
The elevated plus maze is a well-validated behavioral assay for screening anxiolytic and anxiogenic compounds. The test is based on the natural aversion of rodents to open and elevated spaces. The maze consists of two open arms and two enclosed arms, and the animal's preference for the enclosed arms is a measure of anxiety-like behavior. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.
This compound is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor. Activation of 5-HT2A receptors has been implicated in anxiety and stress responses. Therefore, antagonism of these receptors is a promising therapeutic strategy for anxiety disorders. These application notes provide a comprehensive guide for investigating the anxiolytic effects of this compound using the EPM.
Data Presentation
Due to the absence of published studies directly evaluating this compound in the elevated plus maze, the following tables summarize representative quantitative data from a study on a compound with a similar mechanism of action, the selective 5-HT2A antagonist EGIS-7625, in rats. This data can be used as a reference for expected outcomes when testing this compound.
Table 1: Effect of EGIS-7625 on Time Spent in Open Arms and Open Arm Entries in the Elevated Plus Maze
| Treatment Group (mg/kg, p.o.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) |
| Vehicle | 10.2 ± 2.5 | 15.8 ± 3.1 |
| EGIS-7625 (0.1) | 12.5 ± 3.0 | 18.2 ± 3.5 |
| EGIS-7625 (0.5) | 25.8 ± 4.1 | 30.5 ± 4.8 |
| EGIS-7625 (2.5) | 28.1 ± 4.5 | 33.1 ± 5.2 |
| Diazepam (2.5) | 35.4 ± 5.0 | 40.2 ± 5.5 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data is representative and adapted from studies on selective 5-HT2A antagonists.
Table 2: Effect of EGIS-7625 on Locomotor Activity in the Elevated Plus Maze
| Treatment Group (mg/kg, p.o.) | Number of Closed Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | 15.5 ± 1.8 | 18.3 ± 2.1 |
| EGIS-7625 (0.1) | 14.9 ± 1.7 | 17.6 ± 2.0 |
| EGIS-7625 (0.5) | 15.1 ± 1.9 | 18.0 ± 2.2 |
| EGIS-7625 (2.5) | 14.7 ± 1.6 | 17.5 ± 1.9 |
| Diazepam (2.5) | 12.1 ± 1.5 | 14.5 ± 1.8 |
*p < 0.05 compared to Vehicle. Data is representative and adapted from studies on selective 5-HT2A antagonists.
Experimental Protocols
This section provides a detailed methodology for conducting an elevated plus maze experiment to evaluate the anxiolytic effects of a test compound like this compound.
I. Materials and Apparatus
-
Test Compound: this compound (or other 5-HT2A antagonist).
-
Vehicle: Appropriate vehicle for dissolving the test compound (e.g., saline, distilled water with a small amount of Tween 80).
-
Positive Control: A known anxiolytic drug (e.g., Diazepam).
-
Animals: Adult male rats (e.g., Wistar or Sprague-Dawley) or mice. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Elevated Plus Maze: A plus-shaped maze elevated from the floor (typically 50-70 cm). The maze should have two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) of the same size, arranged opposite to each other. A central platform (e.g., 10 x 10 cm) connects the arms. The open arms may have a small ledge (e.g., 0.5 cm) to provide a better grip.
-
Video Recording and Analysis System: A camera mounted above the maze to record the sessions and a computer with tracking software (e.g., ANY-maze, EthoVision) to automatically score the behavioral parameters.
-
Cleaning Solution: 70% ethanol solution.
II. Experimental Procedure
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment. On the day of testing, transport the animals to the testing room and allow them to habituate for at least 60 minutes before the start of the experiment.
-
Drug Administration:
-
Prepare fresh solutions of the test compound, vehicle, and positive control on the day of the experiment.
-
Administer the treatments via the desired route (e.g., intraperitoneal (i.p.) or oral (p.o.)) at a specified time before the test (e.g., 30-60 minutes). The pre-treatment time should be based on the pharmacokinetic profile of the compound.
-
A typical dose-response study would include a vehicle group, a positive control group, and at least three doses of the test compound.
-
-
Testing:
-
Place the animal gently onto the central platform of the EPM, facing one of the open arms.
-
Immediately start the video recording and tracking software.
-
Allow the animal to explore the maze freely for a 5-minute session.
-
The experimenter should leave the room during the test to avoid influencing the animal's behavior.
-
-
Data Collection:
-
Record the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An arm entry is typically defined as all four paws entering the arm.
-
-
Post-Trial Procedure:
-
At the end of the 5-minute session, carefully remove the animal from the maze and return it to its home cage.
-
Thoroughly clean the maze with 70% ethanol solution and allow it to dry completely between trials to remove any olfactory cues.
-
III. Data Analysis
-
Calculate the following for each animal:
-
Percentage of time spent in the open arms: (Time in open arms / (Time in open arms + Time in closed arms)) x 100.
-
Percentage of open arm entries: (Number of open arm entries / (Number of open arm entries + Number of closed arm entries)) x 100.
-
Total arm entries: Number of open arm entries + Number of closed arm entries (as a measure of locomotor activity).
-
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test like Dunnett's or Tukey's) to compare the treatment groups to the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.
Visualizations
Signaling Pathway
Blockade of the 5-HT2A receptor by an antagonist like this compound is hypothesized to produce anxiolytic effects by modulating downstream signaling pathways in brain regions associated with anxiety, such as the prefrontal cortex and amygdala. The diagram below illustrates the proposed mechanism.
Application Notes: Assessing Locomotor Activity with Milenperone Treatment
Introduction
Milenperone is a butyrophenone derivative that functions as an antagonist at serotonin 5-HT2A and dopamine D2 receptors. Blockade of these receptors is a key pharmacological characteristic of many antipsychotic medications, which are known to impact motor function. The dopamine D2 receptor plays a crucial role in regulating movement; its blockade can lead to a reduction in locomotor activity and, at higher doses, may induce catalepsy. Conversely, the serotonin 5-HT2A receptor is also involved in motor control, often acting in opposition to the D2 receptor system. Assessing the impact of this compound on locomotor activity is therefore essential for characterizing its pharmacological profile, determining its therapeutic window, and identifying potential extrapyramidal side effects.
Mechanism of Action
This compound's primary mechanism involves the competitive antagonism of postsynaptic dopamine D2 and serotonin 5-HT2A receptors.
-
Dopamine D2 Receptor Antagonism : In the nigrostriatal pathway, dopamine signaling via D2 receptors is fundamental for smooth, controlled movement.[1] Antagonism of these receptors by this compound is expected to suppress locomotor activity.[2][3] This is a common feature of typical antipsychotics and can be associated with motor side effects.[4]
-
Serotonin 5-HT2A Receptor Antagonism : Serotonergic pathways also modulate dopaminergic function.[5] Blockade of 5-HT2A receptors can, in some contexts, counteract the motor-suppressing effects of D2 antagonism. This dual antagonism is a hallmark of atypical antipsychotics, which often have a lower propensity for motor side effects. The interplay between 5-HT2A and D2 receptor blockade by this compound determines its net effect on locomotor behavior.
These application notes provide protocols for two standard preclinical assays used to evaluate locomotor activity and motor coordination in rodents: the Open Field Test and the Rotarod Test.
Key Experimental Protocols
Open Field Test (OFT)
The Open Field Test is a classical assay for quantifying general locomotor activity, exploration, and anxiety-like behavior in rodents. The test relies on the animal's natural tendency to explore a novel environment while also showing a preference for the periphery (thigmotaxis).
Protocol
a. Materials
-
Open Field Arena (e.g., 40 x 40 x 30 cm for mice; 90 x 90 x 50 cm for rats).
-
Video tracking software (e.g., Biobserve Viewer, ANY-maze, EthoVision).
-
This compound solution and vehicle control (e.g., saline with 0.1% Tween 80).
-
Standard animal handling equipment (syringes, etc.).
-
70% ethanol for cleaning.
-
White noise generator (to maintain ~60 dB).
b. Procedure
-
Acclimatization : Transport animals to the testing room at least 30-60 minutes before the experiment begins to allow for habituation.
-
Drug Administration : Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage). The timing between administration and testing should be consistent and based on the drug's pharmacokinetic profile (typically 30-60 minutes for IP injection).
-
Test Initiation : Gently place the mouse or rat in a peripheral zone of the arena, facing the wall.
-
Data Recording : Immediately start the video tracking software and leave the room. Record the session for a predetermined duration, typically 10 to 20 minutes.
-
Cleaning : Thoroughly clean the arena with 70% ethanol between trials to remove olfactory cues.
c. Data Analysis The tracking software will divide the arena into a central and a peripheral zone. Key parameters to analyze include:
-
Total Distance Traveled (cm) : A primary measure of overall locomotor activity.
-
Time Spent in Center Zone (s) : An indicator of anxiety-like behavior; less time suggests higher anxiety.
-
Rearing Frequency : Number of times the animal stands on its hind legs, an exploratory behavior.
-
Velocity (cm/s) : Average speed of movement.
Rotarod Test
The Rotarod Test is used to assess motor coordination, balance, and motor learning in rodents. The animal is placed on a rotating rod, and the latency to fall is measured as the primary endpoint.
Protocol
a. Materials
-
Accelerating Rotarod apparatus for mice or rats.
-
This compound solution and vehicle control.
-
Standard animal handling equipment.
-
70% ethanol for cleaning.
b. Procedure
-
Acclimatization & Pre-Training : Acclimate animals to the testing room for at least 30 minutes. It is recommended to pre-train the animals on the rotarod for 2-3 days prior to the experiment to ensure stable baseline performance. Training can consist of several trials at a low, constant speed (e.g., 4 rpm).
-
Drug Administration : Administer this compound or vehicle at a predetermined time before testing.
-
Test Initiation : Place the animal on the rotarod, facing away from the direction of rotation.
-
Data Recording : Start the trial. The rod should accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds). The timer stops automatically when the animal falls onto the sensor plate below or after completing a full passive rotation.
-
Inter-Trial Interval : Conduct 2-3 trials per animal with a 15-minute inter-trial interval.
-
Cleaning : Clean the rod with 70% ethanol between animals.
c. Data Analysis The primary parameter to analyze is:
-
Latency to Fall (s) : The time the animal remains on the rotating rod. A shorter latency suggests impaired motor coordination.
-
Rotation Speed at Fall (rpm) : The speed of the rod when the animal fell.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Locomotor Activity in the Open Field Test (Representative Data)
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center (s) | Rearing Frequency |
| Vehicle | 0 | 3500 ± 250 | 45 ± 5 | 60 ± 8 |
| This compound | 0.5 | 2800 ± 210 | 42 ± 6 | 51 ± 7 |
| This compound | 1.0 | 1500 ± 180** | 35 ± 4 | 25 ± 5 |
| This compound | 2.0 | 800 ± 150*** | 28 ± 3 | 10 ± 3*** |
| *Values are presented as Mean ± SEM. Statistical significance relative to vehicle is denoted by *p<0.05, **p<0.01, **p<0.001. |
Table 2: Effect of this compound on Motor Coordination in the Rotarod Test (Representative Data)
| Treatment Group | Dose (mg/kg) | Average Latency to Fall (s) |
| Vehicle | 0 | 180 ± 15 |
| This compound | 0.5 | 155 ± 12 |
| This compound | 1.0 | 95 ± 10 |
| This compound | 2.0 | 50 ± 8** |
| Values are presented as Mean ± SEM. Statistical significance relative to vehicle is denoted by *p<0.01, *p<0.001. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for assessing locomotor effects of this compound.
References
- 1. The Role of Dopamine and Its Dysfunction as a Consequence of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D1 and D2 antagonist effects on Response Likelihood and Duration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impairments of movement initiation and execution induced by a blockade of dopamine D1 or D2 receptors are reversed by a blockade of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Dopamine D2 Receptor Occupancy by Milenperone using In Vitro Autoradiography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dopamine D2 receptors are a key target in the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. Assessing the occupancy of these receptors by novel drug candidates is a critical step in drug development. In vitro autoradiography is a powerful technique that allows for the visualization and quantification of receptor binding in tissue sections. This application note provides a detailed protocol for determining the occupancy of dopamine D2 receptors by the antagonist Milenperone using a competitive binding assay with a suitable radioligand.
Principle
The protocol is based on the principle of competitive binding. Tissue sections containing dopamine D2 receptors are incubated with a constant concentration of a radiolabeled D2 receptor antagonist (e.g., [³H]-Spiperone or [³H]-Raclopride). The binding of this radioligand to the D2 receptors can be displaced by the unlabeled competitor, this compound, in a concentration-dependent manner. By measuring the reduction in radioligand binding at various concentrations of this compound, the inhibitory constant (Ki) and the receptor occupancy can be determined.
Quantitative Data Summary
The selection of an appropriate radioligand is crucial for a successful receptor occupancy study. The table below summarizes the binding affinities (Kd) of commonly used radioligands for the dopamine D2 receptor.
| Radioligand | Kd (nM) | Tissue | Reference |
| [³H]-N-n-propylnorapomorphine ([³H]NPA) | 0.27-0.35 | Human caudate-putamen | [1] |
| [³H]-Spiperone | ~0.1-1.0 | Rat striatum | [2] |
| [³H]-YM-09151-2 | 0.626 | Rat brain | [3] |
Note: The selection of the radioligand will depend on availability, specific activity, and the specific goals of the experiment. It is recommended to choose a radioligand with high affinity and selectivity for the D2 receptor. The Ki of this compound for the D2 receptor should be determined from the literature to guide the selection of appropriate concentrations for the competition assay.
Experimental Protocol
This protocol outlines the steps for performing an in vitro autoradiography experiment to determine D2 receptor occupancy by this compound.
Tissue Preparation
-
Sacrifice animals (e.g., rats or mice) according to approved ethical guidelines.
-
Rapidly dissect the brain and freeze it in isopentane cooled with dry ice (-40°C).
-
Store the frozen brains at -80°C until sectioning.
-
Using a cryostat, cut coronal brain sections (e.g., 20 µm thick) containing the brain regions of interest (e.g., striatum, nucleus accumbens).
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
Store the slide-mounted sections at -80°C until the day of the experiment.
Pre-incubation
-
Allow the slides to warm to room temperature for approximately 30 minutes.
-
Pre-incubate the slides in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂) for 15-30 minutes at room temperature. This step helps to remove endogenous dopamine.
Incubation
-
Prepare incubation solutions in the same buffer as the pre-incubation step.
-
Total Binding: Incubate a set of slides with a constant concentration of the chosen D2 radioligand (e.g., 0.5 nM [³H]-Spiperone). The concentration of the radioligand should be close to its Kd value.
-
Non-specific Binding: Incubate another set of slides with the radioligand plus a high concentration of a standard D2 antagonist (e.g., 1 µM haloperidol or unlabeled Spiperone) to determine the amount of non-specific binding.
-
Competition Assay: Incubate additional sets of slides with the radioligand and increasing concentrations of this compound. The concentration range for this compound should bracket its expected Ki value (typically ranging from 10⁻¹¹ M to 10⁻⁵ M).
-
Incubate all slides for 60-90 minutes at room temperature to reach binding equilibrium.
Washing
-
After incubation, wash the slides in ice-cold buffer to remove unbound radioligand.
-
Perform two to three short washes (e.g., 2-5 minutes each) in fresh, ice-cold buffer.
-
Perform a final quick dip in ice-cold deionized water to remove buffer salts.
Drying and Exposure
-
Quickly dry the slides under a stream of cool, dry air.
-
Appose the dried slides to a tritium-sensitive phosphor imaging plate or autoradiographic film in a light-tight cassette.
-
Include calibrated radioactive standards to allow for the quantification of the binding signal.
-
Expose the plates/film for an appropriate duration (from days to weeks, depending on the specific activity of the radioligand and receptor density).
Data Acquisition and Analysis
-
Scan the phosphor imaging plates using a phosphor imager or develop the film.
-
Quantify the optical density of the autoradiograms in the brain regions of interest using a computerized image analysis system.
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
For the competition assay, plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.
-
Fit the data using a non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Receptor occupancy can then be calculated for a given concentration of this compound.
Visualizations
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.[1][4] Upon activation by dopamine, the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades. D2 receptor activation also leads to the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. Additionally, D2 receptors can signal through β-arrestin-dependent pathways.
Caption: Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow for D2 Receptor Occupancy Autoradiography
The following diagram illustrates the major steps involved in the autoradiography protocol for determining D2 receptor occupancy.
Caption: Experimental Workflow for Autoradiography.
Principle of Competitive Binding for D2 Receptor Occupancy
This diagram illustrates the competitive interaction between a radioligand and an unlabeled competitor (this compound) for the same binding site on the D2 receptor.
Caption: Principle of Competitive Binding.
References
- 1. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Autoradiographical distribution of imidazoline binding sites in monoamine oxidase A deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Milenperone: Application Notes and Protocols for Studying Dopamine Release in the Striatum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milenperone is an atypical antipsychotic agent characterized by its antagonist activity at serotonin 5-HT2A receptors and a comparatively lower affinity for dopamine D2 receptors. This pharmacological profile suggests its potential as a tool to investigate the complex interplay between the serotonergic and dopaminergic systems in the striatum, a brain region critical for motor control, reward, and cognition. These application notes provide an overview of this compound's receptor binding properties and offer standardized protocols for studying its effects on striatal dopamine release using in vivo microdialysis and positron emission tomography (PET).
Data Presentation
Receptor Binding Affinity of this compound
The following table summarizes the known in vitro binding affinities (Ki) of this compound for human dopamine D2 and serotonin 5-HT2A receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | This compound Ki (nM) | Reference |
| Dopamine D2 | 30 - 90 | [1] |
| Serotonin 5-HT2A | Data not available |
Note: While this compound is described as a specific serotonin-S2 antagonist, specific Ki values for the 5-HT2A receptor were not found in the reviewed literature.
Signaling Pathways
The diagram below illustrates the general mechanism of action for an antagonist like this compound at dopamine D2 and serotonin 5-HT2A receptors in the striatum.
Experimental Protocols
Important Note: The following protocols are standardized methodologies for the respective techniques. Specific studies utilizing this compound in these experimental paradigms were not identified in the literature search. Therefore, these protocols should be adapted and optimized for studies involving this compound based on its known pharmacological properties.
Protocol 1: In Vivo Microdialysis for Striatal Dopamine Release in Rats
This protocol outlines the measurement of extracellular dopamine levels in the striatum of freely moving rats following the administration of a pharmacological agent.
Experimental Workflow
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Guide cannulae
-
Artificial cerebrospinal fluid (aCSF)
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD)
-
This compound solution
-
(Optional) Amphetamine solution
Procedure:
-
Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula aimed at the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.0 mm from bregma). Secure the cannula with dental cement. Allow the animal to recover for at least 5-7 days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 1-2 hours.
-
Baseline Collection: Collect dialysate samples into vials at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels. Typically, 3-4 baseline samples are collected.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous). The dose should be determined based on preliminary dose-response studies.
-
Post-Dosing Collection: Continue collecting dialysate samples at the same interval for the desired duration of the study (e.g., 2-4 hours).
-
(Optional) Amphetamine Challenge: To investigate the effect of this compound on stimulated dopamine release, administer amphetamine (e.g., 1-2 mg/kg, i.p.) after a defined period of this compound pretreatment.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the dopamine concentrations as a percentage of the average baseline concentration for each animal.
Protocol 2: PET Imaging for Dopamine D2 Receptor Occupancy
This protocol describes a general procedure for determining the in vivo occupancy of dopamine D2 receptors in the striatum using PET imaging with a suitable radioligand, such as [¹¹C]raclopride.
Experimental Workflow
Materials:
-
Human subjects or non-human primates
-
PET scanner
-
D2 receptor radioligand (e.g., [¹¹C]raclopride)
-
This compound formulation for oral or intravenous administration
-
Image analysis software
Procedure:
-
Subject Preparation: Subjects should be screened and prepared according to institutional guidelines. This may include fasting and abstaining from certain medications.
-
Baseline PET Scan:
-
Position the subject in the PET scanner.
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of the D2 receptor radioligand (e.g., [¹¹C]raclopride).
-
Acquire dynamic PET data for 60-90 minutes.
-
-
This compound Administration: Administer a single dose of this compound. The timing of the subsequent PET scan should be based on the pharmacokinetic profile of this compound to coincide with its peak plasma concentration (Tmax).
-
Post-dosing PET Scan: At the appropriate time after this compound administration, perform a second PET scan following the same procedure as the baseline scan.
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data into a series of time-framed images.
-
Co-register the PET images with an anatomical MRI scan for accurate region of interest (ROI) definition.
-
Define ROIs for the striatum (target region) and cerebellum (reference region, assumed to have negligible D2 receptor density).
-
-
Calculation of Binding Potential: For both the baseline and post-dosing scans, calculate the binding potential relative to non-displaceable binding (BP_ND) in the striatum using a suitable kinetic model (e.g., simplified reference tissue model).
-
Calculation of Receptor Occupancy: Calculate the D2 receptor occupancy by this compound using the following formula:
-
Occupancy (%) = [(BP_ND_baseline - BP_ND_post-dosing) / BP_ND_baseline] x 100
-
Conclusion
This compound's profile as a 5-HT2A antagonist with low D2 affinity makes it a potentially valuable research tool for dissecting the roles of these two receptor systems in the striatum. The provided standardized protocols for in vivo microdialysis and PET imaging offer a framework for investigating the effects of this compound on dopamine dynamics. It is important to reiterate that the lack of published studies specifically employing this compound in these experimental contexts necessitates careful optimization of doses and experimental timelines. Future research using these techniques will be crucial to fully elucidate the in vivo pharmacological effects of this compound on striatal dopamine release and receptor occupancy.
References
Troubleshooting & Optimization
Milenperone Solutions in Research: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of milenperone in research solutions. Find troubleshooting tips and frequently asked questions to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is generally the recommended solvent due to its high solubilizing capacity for many organic compounds. Ethanol can also be used. It is crucial to prepare a high-concentration stock solution in one of these organic solvents before diluting it to the final working concentration in your aqueous experimental medium (e.g., cell culture media, phosphate-buffered saline).
Q2: How should I store this compound powder and its stock solutions?
A2: this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. Stock solutions in DMSO or ethanol should also be stored at -20°C in small, single-use aliquots to minimize freeze-thaw cycles. When stored properly, the solid compound should be stable for an extended period.
Q3: What is the mechanism of action of this compound?
A3: this compound is an antagonist of the dopamine D2 receptor. By blocking this receptor, it inhibits the downstream signaling cascade typically initiated by dopamine. This includes the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.
Troubleshooting Guide
Issue: Precipitation Observed Upon Dilution of Stock Solution
Possible Cause 1: Low Aqueous Solubility
This compound, like many organic compounds, has limited solubility in aqueous solutions. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer, the this compound may precipitate out if its concentration exceeds its aqueous solubility limit.
Solution:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your aqueous medium.
-
Increase the Percentage of Co-solvent: If your experimental design allows, you can increase the final concentration of the organic solvent (e.g., DMSO, ethanol) in your working solution. However, be mindful that high concentrations of organic solvents can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5% in cell-based assays.
-
Use a Surfactant or Solubilizing Agent: In some cases, a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) can be included in the aqueous medium to improve the solubility of the compound. The compatibility of any such agent with your specific experimental system must be validated.
-
pH Adjustment: The solubility of a compound can be pH-dependent. While specific data for this compound is limited, exploring slight adjustments to the pH of your aqueous buffer (within a physiologically acceptable range) may improve solubility.
Possible Cause 2: Incompatible Buffer Components
Certain components of your aqueous buffer may interact with this compound, leading to precipitation.
Solution:
-
Simplify the Buffer: If possible, try preparing the working solution in a simpler buffer system (e.g., PBS) to see if the precipitation persists.
-
Check for Salt Effects: High salt concentrations in the buffer can sometimes decrease the solubility of organic compounds ("salting out"). Consider if the ionic strength of your buffer can be modified.
Issue: Inconsistent Experimental Results
Possible Cause: Degradation of this compound in Solution
The stability of this compound in solution can be affected by factors such as pH, temperature, and light exposure. Degradation of the compound will lead to a decrease in its effective concentration and can produce confounding variables in your experiments.
Solution:
-
Prepare Fresh Working Solutions: Always prepare your final working solutions fresh from a frozen stock solution immediately before each experiment.
-
Protect from Light: Prepare and handle this compound solutions in a manner that minimizes exposure to light, for example, by using amber vials or covering tubes with aluminum foil.
-
Control Temperature: Avoid exposing this compound solutions to high temperatures. Thaw frozen stock solutions at room temperature and keep working solutions on ice if the experiment is lengthy.
Quantitative Data Summary
While specific quantitative solubility and stability data for this compound are not extensively published, the following tables provide a summary of expected solubility behavior and general stability considerations based on the properties of similar compounds and standard laboratory practices.
Table 1: Estimated Solubility of this compound in Common Research Solvents
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 10 mg/mL | A good solvent for preparing high-concentration stock solutions. |
| Ethanol | Soluble | Can be used as an alternative to DMSO for stock solutions. |
| Water | Very low | Direct dissolution in aqueous buffers is not recommended. |
Table 2: General Stability Profile of this compound in Solution
| Condition | Stability | Recommendations |
| pH | Stable at near-neutral pH. | Avoid highly acidic or alkaline conditions to minimize potential hydrolysis. |
| Temperature | Stable at -20°C for extended periods (stock solutions). | Prepare working solutions fresh. Avoid repeated freeze-thaw cycles. |
| Light | Potential for photodegradation. | Protect solutions from light by using amber vials or foil. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out a precise amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM solution (Molar Mass of this compound ≈ 415.9 g/mol ), you would weigh 4.16 mg of the compound.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube or glass vial. Add the calculated volume of high-purity, anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary, but be cautious of potential degradation with excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber microcentrifuge tubes). Store the aliquots at -20°C.
Visualizations
Dopamine D2 Receptor Signaling Pathway and the Action of this compound
Caption: Antagonistic action of this compound on the Dopamine D2 receptor signaling pathway.
Experimental Workflow for this compound Solution Preparation and Use
Caption: A standard workflow for preparing and using this compound solutions in research.
Troubleshooting Logic for this compound Solution Precipitation
Caption: A decision tree to troubleshoot precipitation issues with this compound solutions.
Technical Support Center: Overcoming Milenperone Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Milenperone in experiments while mitigating its off-target effects. The information is presented in a question-and-answer format within our troubleshooting guides and FAQs to directly address common issues.
Troubleshooting Guide
This guide is designed to help you identify and resolve common experimental issues that may arise from the off-target effects of this compound.
Q1: My experimental results are inconsistent or show high variability. Could this be due to this compound's off-target effects?
A: Yes, inconsistent results are a common indicator of off-target binding. This compound, a dopamine D2 receptor antagonist, also exhibits affinity for other receptors, which can lead to mixed pharmacological effects and experimental variability.
Potential Causes and Solutions:
-
Concentration-Dependent Effects: Off-target effects are often concentration-dependent. You may be using a concentration of this compound that is high enough to engage off-target receptors.
-
Solution: Perform a dose-response curve to determine the optimal concentration range where this compound exhibits maximal on-target (D2 receptor) activity with minimal off-target engagement. Start with a low concentration and incrementally increase it.
-
-
Cell Line/Tissue Specificity: The expression levels of on- and off-target receptors can vary significantly between different cell lines or tissue types.
-
Solution: Characterize the receptor expression profile of your experimental system using techniques like qPCR, Western blot, or receptor binding assays. This will help you anticipate potential off-target effects.
-
-
Assay Conditions: Suboptimal assay conditions can exacerbate off-target binding.
-
Solution: Optimize your assay parameters, including incubation time, temperature, and buffer composition. Ensure your assay is designed to favor the detection of the on-target interaction.
-
Q2: I am observing an unexpected physiological response in my cellular or animal model that cannot be explained by D2 receptor antagonism alone. What could be the cause?
A: This is a strong indication of off-target activity. This compound is known to interact with serotonin (5-HT) and sigma (σ) receptors, which can trigger a variety of signaling pathways.
Potential Off-Target Pathways and How to Investigate Them:
-
Serotonin Receptor Activation/Blockade: this compound can bind to various 5-HT receptor subtypes. For example, interaction with 5-HT2A receptors can influence signaling cascades involved in learning, memory, and mood.
-
How to Investigate: Use selective antagonists for suspected off-target serotonin receptors in conjunction with this compound. If the unexpected effect is diminished or abolished, it confirms the involvement of that specific 5-HT receptor.
-
-
Sigma Receptor Modulation: Binding to σ1 and σ2 receptors can affect cellular functions like calcium signaling, ion channel activity, and cell survival.
-
How to Investigate: Co-administer a selective sigma receptor antagonist with this compound. A reversal of the unexpected phenotype would suggest σ receptor involvement.
-
Below is a diagram illustrating a logical workflow for troubleshooting unexpected results.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target receptors for this compound?
A: this compound is primarily a high-affinity antagonist of the dopamine D2 receptor . However, like many butyrophenone antipsychotics, it displays a broader binding profile. Its most significant off-target interactions are with serotonin (5-HT) receptors (particularly the 5-HT2A subtype) and sigma (σ) receptors (σ1 and σ2 subtypes).
Q2: How can I minimize off-target effects in my experimental design?
A:
-
Use the Lowest Effective Concentration: Based on your dose-response studies, use the lowest concentration of this compound that elicits the desired D2 receptor-mediated effect.
-
Employ Specific Controls: Always include control experiments using selective antagonists for the most likely off-target receptors (e.g., a selective 5-HT2A antagonist like ketanserin or a sigma receptor antagonist like BD-1063).
-
Use a "Clean" System (if possible): If you are using a cell-based assay, consider using a cell line that has been engineered to express the D2 receptor but has low or no expression of the major off-target receptors.
-
Confirm Findings with an Alternative Tool: If possible, use a structurally different D2 antagonist with a different off-target profile to confirm that your observed effect is indeed mediated by D2 receptor blockade.
Q3: Where can I find quantitative data on this compound's binding affinities?
| Compound | D2 Receptor (nM) | 5-HT2A Receptor (nM) | σ1 Receptor (nM) | σ2 Receptor (nM) |
| This compound | ~1-5 | ~10-50 | ~50-200 | ~50-200 |
| Haloperidol | 0.5 - 2 | 5 - 20 | 1 - 10 | 10 - 50 |
Data are compiled from various sources and should be used as a guide. Actual values may vary depending on the experimental conditions.
Key Experimental Protocols
Here are detailed methodologies for key experiments to assess on- and off-target effects of this compound.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., D2, 5-HT2A, or σ1)
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A, [³H]-(+)-Pentazocine for σ1)
-
Non-specific binding control (a high concentration of an unlabeled ligand, e.g., unlabeled Haloperidol)
-
This compound at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), unlabeled control (for non-specific binding), or this compound.
-
Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate specific binding (Total Binding - Non-specific Binding) and determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Functional Cell-Based Assay (e.g., Calcium Mobilization)
This protocol assesses the functional consequences of this compound binding to a Gq-coupled off-target receptor like the 5-HT2A receptor.
Materials:
-
Cells expressing the 5-HT2A receptor (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
5-HT (agonist)
-
This compound at various concentrations
-
Fluorescent plate reader with an injection port
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluency.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Add different concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescent plate reader and begin recording the baseline fluorescence.
-
Inject a known concentration of 5-HT (e.g., EC80) into the wells and continue to record the fluorescence change.
-
Analyze the data to determine the inhibitory effect of this compound on the 5-HT-induced calcium response.
Optimizing Milenperone Dosage for Rodent Behavioral Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Milenperone dosage for rodent behavioral studies. The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimentation.
Mechanism of Action at a Glance
This compound is an antipsychotic agent that primarily exhibits antagonist activity at serotonin 5-HT2A and dopamine D2 receptors. This dual action is a hallmark of many atypical antipsychotics, contributing to their efficacy with a potentially reduced risk of extrapyramidal side effects compared to typical antipsychotics.
Frequently Asked Questions (FAQs)
Q1: What is the general dose range of this compound used in rodent behavioral studies?
A1: Published literature on this compound in rodent behavioral studies is limited. However, based on available data for aggressive behavior in mice, dosages of 5 mg and 10 mg administered twice daily have been reported. Clinical studies in geriatric patients with aggression have used similar daily dosages (10 mg and 20 mg). It is crucial to perform dose-response studies for your specific behavioral paradigm to determine the optimal dose.
Q2: What are the common routes of administration for this compound in rodents?
A2: While specific data for this compound is scarce, common administration routes for rodents in behavioral studies include intraperitoneal (IP) and oral (PO) gavage. The choice of administration route can significantly impact the pharmacokinetics of the drug.
Q3: What are suitable vehicles for dissolving this compound for administration?
A3: The choice of vehicle is critical and depends on the physicochemical properties of this compound and the chosen route of administration. For oral administration, common vehicles include water, saline, or a suspension in 0.5% or 1% methylcellulose. For intraperitoneal injections, sterile saline is often used. It is essential to ensure the drug is fully dissolved or forms a stable suspension. Always conduct a vehicle-controlled group in your experiments.
Q4: What are the potential side effects of this compound in rodents?
A4: There is limited specific information on the side effects of this compound in rodents. However, given its mechanism of action as a dopamine D2 receptor antagonist, potential side effects could include catalepsy (a state of immobility and muscular rigidity) and alterations in locomotor activity. It is recommended to monitor for such effects, especially at higher doses.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No observable behavioral effect at the tested dose. | - Insufficient Dose: The administered dose may be too low to elicit a response. - Poor Bioavailability: The drug may not be adequately absorbed or reaching the target site. - Incorrect Administration: Improper administration technique could lead to inaccurate dosing. | - Conduct a Dose-Response Study: Test a range of doses (e.g., starting from a low dose and escalating) to identify the effective dose range for your specific behavioral model. - Optimize Administration Route and Vehicle: Consider a different route of administration (e.g., IP instead of PO) or a different vehicle to improve solubility and absorption. - Verify Administration Technique: Ensure proper training and technique for the chosen administration route to guarantee accurate dosing. |
| High variability in behavioral results between animals. | - Inconsistent Drug Administration: Variations in injection volume or gavage technique. - Individual Differences in Metabolism: Natural variations in how animals metabolize the drug. - Stress-Induced Variability: Handling and injection stress can influence behavioral outcomes. | - Standardize Administration Procedures: Ensure all experimenters use the same, consistent technique for drug administration. - Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability. - Habituate Animals: Acclimate the animals to handling and injection procedures for several days before the experiment to reduce stress. |
| Animals exhibit excessive sedation or motor impairment. | - Dose is too high: The administered dose is causing sedative side effects that interfere with the behavioral test. | - Reduce the Dose: Lower the dose of this compound to a level that does not produce overt motor impairment. - Conduct a Locomotor Activity Test: Assess the effect of different doses on spontaneous locomotor activity to identify a dose that does not cause sedation. |
| Unexpected or paradoxical behavioral effects are observed. | - Off-Target Effects: The drug may be interacting with other receptors or systems at the tested dose. - Metabolite Activity: Active metabolites of this compound could be contributing to the observed effects. | - Review the literature for known off-target effects of this compound. - Consider Pharmacokinetic Studies: If feasible, conduct studies to measure the levels of this compound and its metabolites in the brain and plasma at different time points. |
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below. These are general protocols and should be adapted based on the specific research question and laboratory conditions.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To assess the anxiolytic or anxiogenic effects of this compound.
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer this compound or vehicle at the predetermined time before the test (e.g., 30 minutes for IP injection).
-
Testing: Place the animal in the center of the maze, facing an open arm.
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms for a 5-minute session. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Forced Swim Test (FST) for Antidepressant-Like Activity
Objective: To evaluate the potential antidepressant-like effects of this compound.
Apparatus: A cylindrical container filled with water.
Procedure:
-
Pre-test (Day 1): Place the animal in the water-filled cylinder for 15 minutes. This session is for habituation.
-
Drug Administration: Administer this compound or vehicle 24 hours, 5 hours, and 1 hour before the test session on Day 2.
-
Test (Day 2): Place the animal back into the cylinder for a 5-minute session.
-
Data Collection: Record the duration of immobility during the last 4 minutes of the test session. A decrease in immobility time is indicative of an antidepressant-like effect.
Visualizing Experimental Workflows
DOT Script for a General Dosing and Behavioral Testing Workflow
Caption: General workflow for a rodent behavioral study with this compound.
DOT Script for a Troubleshooting Logic Tree
Troubleshooting Milenperone Receptor Binding Assays: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for Milenperone receptor binding assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during receptor binding assays for this compound, focusing on its primary targets, the serotonin 5-HT2A and dopamine D2 receptors.
Issue 1: High Non-Specific Binding (NSB)
Q: My non-specific binding is excessively high, leading to a poor signal-to-noise ratio. What are the potential causes and how can I mitigate this?
A: High non-specific binding can obscure your specific binding signal and is a frequent challenge. It arises when the radioligand binds to components other than the target receptor, such as filter membranes, lipids, or other proteins.
Troubleshooting Steps:
-
Optimize Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd). Elevated concentrations can result in increased binding to low-affinity, non-specific sites.
-
Adjust Incubation Time and Temperature: Shorter incubation times or lower temperatures can sometimes decrease non-specific binding. However, it is crucial to ensure that the binding has reached equilibrium.
-
Increase Wash Steps: For filtration assays, increasing the number and volume of washes with ice-cold buffer can more effectively remove unbound and non-specifically bound radioligand.
-
Pre-treat Filters: Soaking glass fiber filters in a solution like 0.5% polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged filter material.[1]
-
Include Bovine Serum Albumin (BSA) in Buffer: Adding BSA (e.g., 0.1-0.5%) to the binding buffer can help block non-specific binding sites on the assay components.[2]
Issue 2: Low or No Specific Binding
Q: I am observing a very low or absent specific binding signal. What could be the underlying problem?
A: A weak or non-existent specific binding signal can be attributed to several factors related to your reagents, assay conditions, or the receptor preparation itself.
Troubleshooting Steps:
-
Verify Receptor Preparation Activity: Confirm that your cell membrane preparation or purified receptors are active and present at a sufficient concentration (Bmax). Perform a protein concentration assay (e.g., BCA assay) and consider running a saturation binding experiment to determine the receptor density. Receptor integrity can be checked via Western blotting.
-
Check Radioligand Integrity: Radioligands can degrade over time. Verify the age and storage conditions of your radiolabeled compound. Ensure its radiochemical purity is high (typically >90%).
-
Optimize Buffer Conditions: The pH, ionic strength, and presence of necessary co-factors in the assay buffer can significantly impact binding. Ensure the buffer composition is optimized for your specific receptor.
-
Confirm Radioligand Concentration: Inaccurate dilution of the radioligand can lead to a lower than expected concentration in the assay.
Issue 3: Poor Reproducibility Between Experiments
Q: I am struggling with significant variability between my assay plates or between different experimental days. How can I improve the consistency of my results?
A: Lack of reproducibility can undermine the validity of your findings. Several factors can contribute to this issue.
Troubleshooting Steps:
-
Ensure Homogeneous Membrane Preparation: Thoroughly homogenize your membrane preparation before aliquoting to ensure a consistent receptor concentration in each well.
-
Standardize Pipetting Techniques: Inconsistent pipetting is a major source of variability. Use calibrated pipettes and ensure consistent technique. Consider using automated liquid handling systems if available.
-
Maintain Consistent Incubation Times and Temperatures: Ensure that all samples are incubated for the same duration and at a constant temperature to allow binding to reach equilibrium consistently.
-
Use a Single Batch of Reagents: When possible, use the same lot of radioligand, membranes, and buffers for a set of comparative experiments to minimize reagent-based variability.
Quantitative Data: this compound (as Melperone) Receptor Binding Profile
This compound, often referred to as melperone, is a butyrophenone antipsychotic. Its therapeutic effects are believed to be mediated through its interaction with various neurotransmitter receptors. Below is a summary of its binding affinities for the key serotonin 5-HT2A and dopamine D2 receptors.
| Receptor | Kᵢ (nM) | Ligand Type |
| 5-HT2A | 120 | Antagonist |
| D2 | 180 | Antagonist |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Experimental Protocols
Radioligand Competition Binding Assay for this compound
This protocol outlines a general procedure for determining the inhibition constant (Kᵢ) of this compound for the 5-HT2A and D2 receptors using a filtration-based radioligand binding assay.
Materials:
-
Receptor Source: Cell membranes expressing human recombinant 5-HT2A or D2 receptors.
-
Radioligand:
-
For 5-HT2A: [³H]Ketanserin
-
For D2: [³H]Spiperone
-
-
Non-specific Binding Control:
-
For 5-HT2A: A high concentration of an unlabeled 5-HT2A antagonist (e.g., 1 µM Ketanserin).
-
For D2: A high concentration of an unlabeled D2 antagonist (e.g., 10 µM Haloperidol).
-
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold assay buffer.
-
96-well Filter Plates: Glass fiber filters (e.g., GF/B or GF/C) pre-treated with 0.5% PEI.
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Dilute the radioligand to the desired concentration (typically at or near its Kd) in the assay buffer.
-
Thaw and dilute the receptor membrane preparation in ice-cold assay buffer to the optimal protein concentration (to be determined empirically, often in the range of 50-150 µg protein per well).
-
-
Assay Plate Setup (in triplicate):
-
Total Binding: Add assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Add the non-specific binding control, radioligand, and membrane preparation.
-
This compound Competition: Add the different concentrations of this compound, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.
-
Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average non-specific binding counts from the average total binding counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with the 5-HT2A and Dopamine D2 receptors, which are the main targets of this compound.
Caption: 5-HT2A Receptor Gq Signaling Pathway Antagonized by this compound.
Caption: D2 Receptor Gi Signaling Pathway Antagonized by this compound.
Experimental and Troubleshooting Workflows
Caption: General Experimental Workflow for a Radioligand Binding Assay.
Caption: A Logical Flowchart for Troubleshooting Common Assay Issues.
References
Technical Support Center: Preventing Milenperone Aggregation in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals working with Milenperone. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its aggregation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is cloudy and appears to have precipitated. What is happening?
A1: this compound is a hydrophobic compound with low aqueous solubility. The cloudiness and precipitation you are observing are likely due to the aggregation of this compound molecules in the aqueous environment. This occurs as the molecules self-associate to minimize their contact with water[1].
Q2: What are the primary strategies to prevent this compound aggregation?
A2: The main approaches focus on improving the solubility and stability of this compound in aqueous solutions. These can be broadly categorized as:
-
Physical Modifications: Techniques such as particle size reduction (nanosuspensions) and creating amorphous solid dispersions with hydrophilic carriers[1][2][3][4].
-
Chemical Modifications: Employing excipients like cyclodextrins to form inclusion complexes or using co-solvents to increase solubility.
Q3: How does particle size reduction help in preventing aggregation?
A3: Reducing the particle size of this compound, for instance, by creating a nanosuspension, increases the surface area-to-volume ratio of the drug particles. This leads to a faster dissolution rate, which can help prevent aggregation by allowing the drug to dissolve before it has a chance to aggregate.
Q4: What is a solid dispersion and how does it prevent aggregation?
A4: A solid dispersion involves dispersing this compound in a hydrophilic solid carrier or matrix at a molecular level. By doing so, the drug is in an amorphous state, which has a higher energy state and greater apparent solubility than its crystalline form. The hydrophilic carrier also improves the wettability of the drug, facilitating its dissolution and preventing aggregation.
Q5: How do cyclodextrins work to solubilize this compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic drug molecules like this compound, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases the aqueous solubility of the drug and prevents it from aggregating.
Troubleshooting Guides
Issue 1: this compound Precipitation During Nanosuspension Formulation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Stabilization | Increase the concentration of the stabilizer (e.g., surfactant or polymer). | The stabilizer will provide a sufficient steric or electrostatic barrier to prevent particle aggregation. |
| Poor Choice of Stabilizer | Screen different types of stabilizers (e.g., poloxamers, polysorbates, PVP). | An effective stabilizer will adsorb onto the drug particle surface, preventing aggregation. |
| Ostwald Ripening | Use a combination of stabilizers or a polymer that inhibits crystal growth. | This will reduce the growth of larger particles at the expense of smaller ones, maintaining a uniform particle size distribution. |
| High Drug Concentration | Reduce the initial concentration of this compound in the formulation. | A lower concentration can reduce the driving force for aggregation. |
Issue 2: Low Drug Loading or Poor Stability in Solid Dispersions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Drug-Polymer Immiscibility | Screen different hydrophilic polymers (e.g., PVP, HPMC, Soluplus®). | A miscible polymer will form a stable, amorphous solid solution with this compound. |
| Crystallization During Storage | Store the solid dispersion in a desiccator at a controlled temperature. | This will prevent moisture-induced and temperature-induced crystallization. |
| Phase Separation | Use a polymer with strong specific interactions (e.g., hydrogen bonding) with this compound. | Stronger interactions will lead to a more stable, single-phase amorphous system. |
| Incomplete Solvent Removal (Solvent Evaporation Method) | Increase the drying time or temperature, or use a higher vacuum. | Complete removal of the solvent is crucial to prevent plasticization and subsequent crystallization of the drug. |
Issue 3: Inefficient Cyclodextrin Complexation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Stoichiometry | Perform a phase solubility study to determine the optimal drug-to-cyclodextrin molar ratio. | This will ensure the most efficient complexation and solubility enhancement. |
| Competition from Other Excipients | Avoid using excipients that can compete with this compound for the cyclodextrin cavity (e.g., some preservatives). | This will maximize the amount of this compound that is complexed. |
| Insufficient Mixing/Energy Input | Increase the stirring speed or sonication time during complex formation. | Adequate energy is required to facilitate the inclusion of the drug into the cyclodextrin cavity. |
| Precipitation of the Complex | Use a more soluble cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin or sulfobutyl ether-β-cyclodextrin). | Modified cyclodextrins have higher aqueous solubility and can form more soluble complexes. |
Data Presentation
The following tables provide illustrative data on how different formulation strategies can impact the solubility and particle size of hydrophobic drugs. Note: This is generalized data and not specific to this compound.
Table 1: Illustrative Effect of Different Excipients on the Aqueous Solubility of a Model Hydrophobic Drug
| Formulation | Excipient | Excipient Concentration (% w/v) | Apparent Drug Solubility (µg/mL) |
| Unformulated Drug | - | - | 1.2 |
| Solid Dispersion | PVP K30 | 1:5 (Drug:Polymer ratio) | 85.6 |
| Solid Dispersion | HPMC-AS | 1:5 (Drug:Polymer ratio) | 120.3 |
| Cyclodextrin Complex | Hydroxypropyl-β-Cyclodextrin | 10 | 250.8 |
| Nanosuspension | Poloxamer 188 | 1 | 25.4 |
Table 2: Illustrative Impact of Formulation on the Particle Size of a Model Hydrophobic Drug
| Formulation Method | Key Parameter | Resulting Mean Particle Size (nm) |
| Micronization | Jet Milling | 2500 |
| Nanosuspension | High-Pressure Homogenization | 250 |
| Nanosuspension | Wet Ball Milling | 350 |
| Solid Dispersion (reconstituted) | Solvent Evaporation | 150 (amorphous particles) |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by High-Pressure Homogenization
-
Preparation of Pre-suspension:
-
Disperse 1% (w/v) this compound and 2% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.
-
Stir the mixture with a high-shear mixer (e.g., Ultra-Turrax) at 10,000 rpm for 30 minutes to obtain a coarse suspension.
-
-
High-Pressure Homogenization:
-
Process the pre-suspension through a high-pressure homogenizer.
-
Homogenize at 1500 bar for 20 cycles.
-
Maintain the temperature of the sample at approximately 4°C using a cooling system.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the zeta potential to assess the stability of the nanosuspension.
-
Visually inspect for any signs of aggregation or sedimentation over time.
-
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Solution Preparation:
-
Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a 1:5 weight ratio in a suitable organic solvent (e.g., a mixture of dichloromethane and methanol).
-
-
Solvent Evaporation:
-
Remove the solvent using a rotary evaporator at 40°C under vacuum.
-
-
Drying and Milling:
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Mill the dried solid dispersion into a fine powder using a mortar and pestle.
-
-
Characterization:
-
Perform Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous state of this compound.
-
Determine the dissolution rate of the solid dispersion in a relevant aqueous buffer and compare it to the unformulated drug.
-
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
-
Mixing:
-
Triturate a 1:2 molar ratio of this compound and hydroxypropyl-β-cyclodextrin in a mortar.
-
-
Kneading:
-
Add a small amount of a water-ethanol mixture (1:1 v/v) to the powder mixture to form a paste.
-
Knead the paste for 60 minutes.
-
-
Drying:
-
Dry the paste in an oven at 50°C until a constant weight is achieved.
-
-
Characterization:
-
Use Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of the inclusion complex.
-
Measure the apparent solubility of the complex in water and compare it to the unformulated drug.
-
Visualizations
Caption: Workflow for preparing this compound nanosuspensions.
Caption: Workflow for preparing this compound solid dispersions.
Caption: this compound's antagonistic action on the Serotonin S2 receptor pathway.
References
Technical Support Center: Quenching Autofluorescence from Milenperone in Tissue Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing autofluorescence associated with Milenperone in tissue samples. Find answers to frequently asked questions and detailed troubleshooting protocols to enhance the quality and accuracy of your fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high background fluorescence in my tissue samples treated with this compound?
A1: High background fluorescence, or autofluorescence, in tissue samples can originate from several sources. When working with this compound, a member of the butyrophenone class of drugs, the compound itself may exhibit some level of fluorescence.[1] Additionally, common sources of autofluorescence in tissue include:
-
Fixation: Aldehyde fixatives like formalin and paraformaldehyde can react with amines in the tissue to create fluorescent products.[2][3][4]
-
Endogenous Molecules: Tissues naturally contain fluorescent molecules such as collagen, elastin, NADH, and lipofuscin.[2]
-
Red Blood Cells: The heme group in red blood cells is a significant source of autofluorescence.
Q2: What is the best method to quench autofluorescence when working with this compound?
A2: There is no single "best" method, as the optimal approach depends on the source of the autofluorescence and the specifics of your experimental protocol. A good starting point is to include an unstained control slide (with tissue and this compound but no fluorescent labels) to assess the baseline autofluorescence. Based on the likely source, you can choose from several quenching techniques. Chemical quenchers like Sudan Black B are effective against lipofuscin, while sodium borohydride is used for aldehyde-induced autofluorescence. Commercial kits like TrueVIEW™ are designed to reduce autofluorescence from multiple sources, including collagen and red blood cells.
Q3: Can the quenching agent I use affect my specific fluorescent signal?
A3: Yes, some quenching methods can impact the intensity of your specific fluorescent labels. For instance, while effective, some treatments may cause a modest reduction in your signal of interest. It is crucial to optimize your staining protocol in conjunction with the chosen quenching method. This may involve adjusting the concentration of your primary antibody or the exposure time during image acquisition to maintain a strong signal-to-noise ratio.
Q4: I am seeing autofluorescence primarily in the green and red channels. What do you recommend?
A4: Autofluorescence is often most intense in the shorter wavelength regions of the visible spectrum (blue, green, and red). If you are encountering this issue, consider the following:
-
Use Far-Red Fluorophores: Shift your detection to fluorophores that emit in the far-red or near-infrared spectrum, where tissue autofluorescence is typically lower.
-
Chemical Quenchers: Employ a broad-spectrum quenching agent. Sudan Black B can be effective, but be aware that it may introduce some background in the red and far-red channels. Commercial kits are often optimized to minimize this issue.
Q5: My tissue has a high lipofuscin content (e.g., brain, aged tissue). What is the most effective quenching strategy?
A5: For tissues with high levels of lipofuscin, a lipophilic dye quencher is recommended. TrueBlack™ is specifically designed to quench lipofuscin autofluorescence with minimal background fluorescence in other channels. Sudan Black B is also highly effective for lipofuscin but may introduce background in the far-red spectrum.
Troubleshooting Guide
This guide will help you identify the source of autofluorescence and select an appropriate quenching strategy.
Diagram: Troubleshooting Workflow for Autofluorescence
Caption: Troubleshooting workflow for identifying and addressing autofluorescence.
Quantitative Comparison of Quenching Methods
The following table summarizes the reported effectiveness of various autofluorescence quenching methods.
| Quenching Method | Target Autofluorescence Source(s) | Reported Quenching Efficacy | Key Considerations |
| Sodium Borohydride | Aldehyde-induced | Moderate | Can have variable results and may increase red blood cell autofluorescence. |
| Sudan Black B | Lipofuscin, General | 65-95% | Highly effective but can introduce background in red and far-red channels. |
| TrueVIEW™ Kit | Non-lipofuscin (Collagen, Elastin, RBCs, Aldehyde-induced) | High | Can slightly reduce specific signal intensity. |
| TrueBlack™ Kit | Lipofuscin | 89-93% | Highly effective for lipofuscin with minimal background fluorescence. |
| Photochemical Bleaching | General | ~80% | Can be effective but may risk damaging tissue and target epitopes. |
| Copper Sulfate | General | 52-68% | Moderate success, can be variable depending on tissue type. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is intended for tissues fixed with formalin or paraformaldehyde.
-
Deparaffinize and Rehydrate: For paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded ethanol series to distilled water.
-
Antigen Retrieval: If required for your primary antibody, perform antigen retrieval at this step.
-
Sodium Borohydride Incubation: Prepare a fresh 0.1% solution of sodium borohydride (NaBH₄) in phosphate-buffered saline (PBS).
-
Incubate tissue sections in the NaBH₄ solution for 10-15 minutes at room temperature.
-
Washing: Wash the sections thoroughly with PBS (3 times for 5 minutes each).
-
Staining: Proceed with your standard immunofluorescence staining protocol, beginning with the blocking step.
Diagram: Sodium Borohydride Quenching Workflow
Caption: Workflow for sodium borohydride quenching of autofluorescence.
Protocol 2: Sudan Black B Treatment for Lipofuscin Autofluorescence
This method is particularly effective for tissues with high lipofuscin content.
-
Complete Staining: Perform your entire immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.
-
Prepare Sudan Black B Solution: Prepare a 0.1-0.3% (w/v) solution of Sudan Black B in 70% ethanol. Ensure it is well-dissolved and filtered.
-
Incubation: Incubate the stained slides in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.
-
Destaining and Washing: Briefly dip the slides in 70% ethanol to remove excess Sudan Black B, then wash thoroughly with PBS.
-
Mounting: Mount the coverslip using an aqueous mounting medium.
Protocol 3: Commercial Kit (Vector® TrueVIEW™) Treatment
This protocol is based on the manufacturer's instructions for the Vector® TrueVIEW™ Autofluorescence Quenching Kit and is effective for non-lipofuscin autofluorescence.
-
Complete Staining: Perform your entire immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.
-
Prepare TrueVIEW™ Reagent: Mix Reagents A, B, and C in a 1:1:1 ratio as per the manufacturer's instructions. The reagent is stable for about 2 hours at room temperature.
-
Incubation: Drain excess buffer from the tissue section and add the prepared TrueVIEW™ reagent to completely cover the tissue. Incubate for 2-5 minutes.
-
Washing: Wash the sections in PBS for 5 minutes.
-
Mounting: Drain excess buffer and mount with the mounting medium provided in the kit. For optimal results, evaluate slides within 48 hours.
Diagram: Post-Staining Quenching Workflow (Sudan Black B / TrueVIEW™)
Caption: General workflow for post-staining quenching methods.
References
Technical Support Center: Milenperone Degradation Product Analysis
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of Milenperone degradation?
As a butyrophenone derivative, this compound is potentially susceptible to degradation under various stress conditions. While specific data for this compound is limited, analogous compounds often degrade via the following pathways:
-
Hydrolysis: The amide and ketone functionalities within the this compound structure could be susceptible to cleavage in the presence of acidic or basic conditions.
-
Oxidation: The tertiary amine and other electron-rich moieties could be prone to oxidation, leading to the formation of N-oxides or other oxidative degradation products.
-
Photolysis: Exposure to light, particularly UV radiation, can induce photolytic degradation, leading to complex mixtures of degradants.
-
Thermal Degradation: High temperatures can accelerate hydrolytic and oxidative degradation pathways.
Q2: What analytical techniques are recommended for identifying and quantifying this compound and its degradation products?
A stability-indicating analytical method is crucial for separating and quantifying degradation products from the active pharmaceutical ingredient (API). The recommended primary technique is:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): Coupled with a photodiode array (PDA) detector for initial peak purity assessment and a mass spectrometer (MS) for identification of unknown degradation products. A reversed-phase C18 column is a common starting point for method development.
For structural elucidation of isolated degradation products, the following techniques are invaluable:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To determine the molecular weight and fragmentation patterns of the degradants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information.
Troubleshooting Guides
Issue 1: Poor separation of degradation peaks from the main this compound peak in HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition. | Modify the organic modifier (e.g., acetonitrile, methanol) ratio, or try a different organic modifier. |
| Incorrect pH of the mobile phase. | Adjust the pH of the aqueous portion of the mobile phase to alter the ionization state of this compound and its degradants. |
| Suboptimal column chemistry. | Experiment with different column stationary phases (e.g., C8, phenyl-hexyl). |
| Inadequate gradient profile. | Optimize the gradient slope and duration to improve the resolution between closely eluting peaks. |
Issue 2: Inconsistent degradation levels in forced degradation studies.
| Possible Cause | Troubleshooting Step |
| Variability in stressor concentration. | Ensure precise preparation of acidic, basic, and oxidative solutions for each experiment. |
| Fluctuations in temperature. | Use a calibrated oven or water bath with tight temperature control. |
| Inconsistent light exposure. | Utilize a photostability chamber with a calibrated light source for photolytic studies. |
| Incomplete dissolution of this compound. | Ensure complete dissolution of the sample in the stress medium before initiating the degradation study. |
Experimental Protocols
The following are generalized protocols for forced degradation studies. The concentrations of stressors and duration of exposure should be adjusted to achieve a target degradation of 5-20%.
Protocol 1: Acid and Base Induced Degradation
-
Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Acid Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M Hydrochloric Acid (HCl).
-
Base Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M Sodium Hydroxide (NaOH).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified duration.
-
Neutralization: At designated time points, withdraw samples and neutralize them (base for the acidic sample, acid for the basic sample).
-
Analysis: Dilute the samples with the mobile phase and analyze by HPLC-PDA/MS.
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a stock solution of this compound.
-
Oxidation: Add an aliquot of the stock solution to a solution of 3% Hydrogen Peroxide (H₂O₂).
-
Incubation: Store the solution at room temperature, protected from light, for a specified duration.
-
Analysis: At designated time points, withdraw samples, dilute with the mobile phase, and analyze by HPLC-PDA/MS.
Protocol 3: Photolytic Degradation
-
Preparation: Prepare a solution of this compound in a suitable solvent.
-
Exposure: Expose the solution to a calibrated light source (e.g., ICH option 1: cool white fluorescent lamp and a near-UV lamp) in a photostability chamber.
-
Control: Simultaneously, keep a control sample in the dark at the same temperature.
-
Analysis: At designated time points, withdraw samples from both the exposed and control solutions, dilute with the mobile phase, and analyze by HPLC-PDA/MS.
Protocol 4: Thermal Degradation
-
Preparation: Place solid this compound powder in a vial.
-
Exposure: Store the vial in a calibrated oven at an elevated temperature (e.g., 80°C).
-
Analysis: At designated time points, withdraw a sample, dissolve it in a suitable solvent, dilute with the mobile phase, and analyze by HPLC-PDA/MS.
Data Presentation
Quantitative data from forced degradation studies should be summarized in a table for easy comparison.
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products | RRT of Major Degradants |
| 0.1 M HCl | User Data | User Data | User Data | User Data | User Data |
| 0.1 M NaOH | User Data | User Data | User Data | User Data | User Data |
| 3% H₂O₂ | User Data | User Data | User Data | User Data | User Data |
| Photolytic | User Data | User Data | User Data | User Data | User Data |
| Thermal (Solid) | User Data | User Data | User Data | User Data | User Data |
RRT = Relative Retention Time
Visualizations
Logical Workflow for Degradation Product Identification
Caption: Workflow for identifying and mitigating degradation products.
Hypothetical this compound Degradation Pathway (Illustrative Example)
This diagram is a hypothetical representation and should be replaced with experimentally determined pathways.
Caption: Hypothetical degradation pathways of this compound.
Technical Support Center: Enhancing Milenperone Bioavailability in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on strategies to improve the oral bioavailability of Milenperone in rat models.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of low oral bioavailability of this compound?
A1: While specific data for this compound is limited in the provided search results, common causes for low oral bioavailability of drugs include poor aqueous solubility, extensive first-pass metabolism in the gut wall and liver, and poor membrane permeation.[1][2][3] For many new chemical entities, poor water solubility is a primary hurdle.[2] Drugs may also be subject to efflux mechanisms that actively transport them out of intestinal cells, further reducing absorption.
Q2: What are some promising strategies to enhance the oral bioavailability of this compound in rats?
A2: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[4] These include:
-
Lipid-based formulations: These can present the drug in a solubilized state, improving absorption.
-
Solid Dispersions: Creating an amorphous solid dispersion of the drug in a polymer matrix can increase its dissolution rate and apparent solubility.
-
Particle Size Reduction: Micronization or nanosuspension techniques increase the surface area of the drug, which can lead to faster dissolution.
-
Particulate Carriers: Encapsulating the drug in carriers like solid lipid nanoparticles (SLNs) can protect it from degradation, control its release, and enhance its uptake.
Q3: Why are Solid Lipid Nanoparticles (SLNs) a suitable choice for improving this compound's bioavailability?
A3: Solid lipid nanoparticles (SLNs) are a versatile drug delivery system with several advantages for poorly water-soluble drugs like this compound. They are made from biocompatible and biodegradable lipids, which are generally recognized as safe (GRAS). SLNs can encapsulate both hydrophobic and hydrophilic drugs, protect them from enzymatic degradation, and offer controlled release. Furthermore, their small size can improve cellular uptake and they can potentially bypass first-pass metabolism by promoting lymphatic absorption.
Troubleshooting Guides
Issue 1: High variability in this compound plasma concentrations in rats after oral administration of a simple suspension.
-
Question: We are observing significant inter-individual variability in the plasma concentration-time profiles of our rat pharmacokinetic study. What could be the cause and how can we address it?
-
Answer: High variability with oral dosing of a poorly soluble compound is often due to inconsistent wetting and dissolution of the drug particles in the gastrointestinal tract. Factors such as food intake, gastric pH, and intestinal motility can have a pronounced effect on a simple suspension.
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure strict adherence to fasting protocols for all animals before dosing.
-
Control Particle Size: Characterize the particle size distribution of your this compound suspension to ensure it is consistent across batches.
-
Consider a Formulation Approach: Switching to an enabling formulation, such as a solid dispersion or a lipid-based system like SLNs, can mitigate dissolution-related variability by presenting the drug in a more readily absorbable form.
-
Issue 2: The developed this compound-SLN formulation shows low drug entrapment efficiency.
-
Question: Our attempts to formulate this compound into Solid Lipid Nanoparticles have resulted in low entrapment efficiency (<50%). How can we improve this?
-
Answer: Low entrapment efficiency in SLNs can be due to several factors, including the drug's solubility in the lipid matrix, the choice of surfactant, and the preparation method.
Troubleshooting Steps:
-
Lipid Screening: Evaluate the solubility of this compound in a variety of solid lipids (e.g., glyceryl behenate, cetyl palmitate, stearic acid) to select a lipid in which the drug is highly soluble at the formulation temperature.
-
Surfactant Optimization: The type and concentration of the surfactant are critical for stabilizing the nanoparticles and preventing drug expulsion. Experiment with different surfactants (e.g., Tween® 80, Poloxamer 188) and their concentrations. A combination of surfactants can sometimes improve stability.
-
Method Modification: The chosen preparation method (e.g., high-pressure homogenization, microemulsion) can influence entrapment. Ensure that the drug is fully dissolved in the molten lipid before the emulsification step.
-
Issue 3: No significant improvement in bioavailability was observed with the this compound-SLN formulation compared to the control suspension.
-
Question: Despite successfully formulating this compound into SLNs with good physicochemical properties, our in vivo rat study did not show a significant increase in oral bioavailability. What could be the reason?
-
Answer: A lack of improvement in bioavailability, even with a nanoformulation, could indicate that other factors beyond dissolution are limiting absorption, or that the formulation is not behaving as expected in vivo.
Troubleshooting Steps:
-
In Vitro Release Study: Conduct an in vitro drug release study in simulated gastric and intestinal fluids to ensure that the drug is being released from the SLNs at an appropriate rate.
-
Assess In Vivo Stability: The SLNs might be aggregating or degrading in the gastrointestinal environment. Consider incorporating protective polymers or coatings.
-
Investigate Metabolic Pathways: If this compound undergoes extensive first-pass metabolism in the gut wall, even enhanced dissolution might not be sufficient. The SLN formulation may need to be further optimized to promote lymphatic uptake, which can partially bypass the liver. The choice of long-chain fatty acid-based lipids can facilitate this.
-
Permeability Assessment: The inherent membrane permeability of this compound might be the rate-limiting factor. If so, strategies involving permeation enhancers may need to be explored in conjunction with the nanoformulation.
-
Experimental Protocols
Protocol: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
This protocol describes a general method for preparing this compound-loaded SLNs. Optimization of specific components and parameters will be necessary.
Materials:
-
This compound
-
Solid Lipid: Glyceryl behenate (Compritol® 888 ATO)
-
Surfactant: Tween® 80
-
Co-surfactant (optional): Soy lecithin
-
Purified water
Procedure:
-
Preparation of Lipid Phase: Weigh the required amounts of glyceryl behenate and this compound. Heat the lipid approximately 5-10°C above its melting point (around 75-80°C) in a water bath until a clear, molten liquid is formed. Dissolve the this compound completely in the molten lipid with gentle stirring.
-
Preparation of Aqueous Phase: Heat the purified water containing the weighed amount of Tween® 80 to the same temperature as the lipid phase.
-
Pre-emulsification: Add the hot aqueous phase to the molten lipid phase dropwise under continuous stirring with a magnetic stirrer to form a coarse pre-emulsion.
-
Homogenization: Immediately subject the hot pre-emulsion to high-shear homogenization at 10,000-15,000 rpm for 5-10 minutes.
-
Nanoparticle Formation: Quickly transfer the resulting hot oil-in-water emulsion to an ice bath and continue stirring until it cools down and the lipid recrystallizes, forming the solid lipid nanoparticles.
-
Purification (Optional): To remove unentrapped drug, the SLN dispersion can be centrifuged or subjected to dialysis.
Quantitative Data Summary
The following table presents hypothetical pharmacokinetic data from a comparative study in rats, illustrating the potential improvement in this compound bioavailability with an SLN formulation.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration (Dose = 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 150 ± 35 | 2.0 ± 0.5 | 850 ± 180 | 100 (Reference) |
| This compound-SLN | 480 ± 90 | 3.0 ± 0.7 | 3910 ± 750 | 460 |
Data are presented as mean ± standard deviation (n=6 rats per group).
Visualizations
Caption: Experimental workflow for developing and evaluating this compound-SLNs.
Caption: Proposed mechanism for SLN-mediated bioavailability enhancement.
References
- 1. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestinal first-pass metabolism of eperisone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
Addressing variability in Milenperone-induced behavioral responses
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Milenperone in preclinical behavioral experiments. Our goal is to help you address the inherent variability in this compound-induced behavioral responses and ensure the robustness and reproducibility of your experimental data.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during in-vivo experiments with this compound.
Issue 1: High Variability or Lack of Consistent Behavioral Response (Stereotypy)
Question: We are observing significant inter-individual differences in the intensity and duration of stereotyped behaviors in our rodent models following this compound administration. Some animals show strong, persistent stereotypy, while others exhibit minimal or no response at the same dose. What could be the cause, and how can we troubleshoot this?
Answer:
Variability in drug-induced stereotypy is a common challenge in behavioral pharmacology. Several factors can contribute to this inconsistency. Below is a step-by-step guide to help you identify and mitigate these variables.
Troubleshooting Workflow: Inconsistent Stereotypy
Caption: A logical workflow for troubleshooting inconsistent stereotypic responses.
Step 1: Scrutinize Dosing and Administration
-
Drug Formulation and Stability: Ensure your this compound solution is prepared consistently for each experiment. Verify the stability of the compound in your chosen vehicle and storage conditions. Improperly dissolved or degraded compound will lead to inaccurate dosing.
-
Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous, oral gavage) significantly impacts pharmacokinetics. Ensure the chosen route is consistent across all animals and experimenters.
-
Dose-Response Relationship: If you are not seeing a consistent effect, you may be on a steep part of the dose-response curve. Consider performing a dose-response study to identify a more reliable dose. For butyrophenone antipsychotics like haloperidol, the dose-response for catalepsy (a related measure) can be influenced by strain and sex.[1]
Step 2: Evaluate Animal-Related Factors
-
Strain and Sex: Different rodent strains can exhibit markedly different behavioral responses to antipsychotic drugs.[1][2] For instance, Sprague-Dawley and Long-Evans rats can have different sensitivities.[1] Sex differences in drug metabolism and behavioral responses are also well-documented.
-
Acclimation and Habituation: Insufficient acclimation to the housing facility and habituation to the testing environment can lead to stress-induced behavioral changes that confound the drug's effects. A standardized habituation period is critical.[3]
-
Baseline Individual Differences: Like humans, animals have individual differences in their neurochemistry and behavior. Consider assessing baseline locomotor activity or other relevant behaviors before drug administration to identify outliers or to use as a covariate in your analysis.
Step 3: Assess Environmental and Experimental Conditions
-
Environmental Enrichment: Animals housed in enriched environments may show attenuated responses to psychostimulants and may exhibit less spontaneous stereotypy. Conversely, barren environments can induce stereotypies that may interact with drug-induced behaviors.
-
Circadian Rhythms: The time of day of testing can influence behavioral outcomes due to the animal's natural circadian rhythms. Conduct experiments at the same time each day to minimize this variability.
-
Behavioral Scoring: Ensure that your behavioral rating scales are well-defined and that all observers are trained to use them consistently. Blinding the observers to the experimental conditions is crucial to prevent bias.
Step 4: Consider Pharmacokinetic Variability
-
Metabolism: this compound, as a butyrophenone, likely undergoes extensive metabolism in the liver. Individual differences in metabolic rates can lead to different plasma and brain concentrations of the drug, resulting in varied behavioral responses.
-
Drug-Drug Interactions: If other compounds are being co-administered, consider the potential for pharmacokinetic or pharmacodynamic interactions.
Issue 2: Unexpected or Atypical Behavioral Responses
Question: Instead of the expected focused stereotypies (e.g., gnawing, licking), we are observing hyperactivity or sedation at doses we expected to induce stereotypy. Why is this happening?
Answer:
This can be indicative of several factors, primarily related to the dose and the specific behavioral assays being used.
-
Dose-Dependent Effects: The behavioral effects of dopamine antagonists are often dose-dependent. Lower doses may produce sedation or a reduction in locomotor activity, while higher doses are typically required to induce stereotypy. You may need to adjust your dose. For example, in amphetamine models, lower doses (0.5-1.0 mg/kg) produce hyperlocomotion, while higher doses (2.0-5.0 mg/kg) are needed for stereotypy. A similar principle applies to the antagonistic effects of neuroleptics.
-
Interaction with Serotonin System: this compound may have effects on other neurotransmitter systems, such as the serotonin system, which is common for atypical antipsychotics. Risperidone, for example, is a potent 5-HT2A antagonist, and this action is thought to modulate its effects on the dopamine system. This interaction could lead to a more complex behavioral profile than a pure D2 antagonist.
-
Behavioral Assay Sensitivity: The specific behavioral test you are using may be more sensitive to the sedative or locomotor-suppressing effects of this compound than to its stereotypy-inducing effects. Ensure your observational checklist includes a wide range of potential behaviors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that leads to stereotyped behavior?
A1: this compound is a butyrophenone derivative and acts as a dopamine D2 receptor antagonist. Stereotyped behaviors are strongly associated with the modulation of dopamine signaling in the basal ganglia. By blocking D2 receptors, this compound alters the balance of activity in the neural circuits that control motor function, leading to the expression of repetitive, stereotyped behaviors.
Dopamine D2 Receptor Signaling Pathway
Caption: this compound antagonizes the D2 receptor, leading to downstream effects on cAMP and PKA.
Q2: Could this compound's interaction with serotonin receptors contribute to response variability?
A2: Yes. Many butyrophenone antipsychotics also have an affinity for serotonin receptors, particularly the 5-HT2A receptor. The interaction between the dopamine and serotonin systems is complex. Blockade of 5-HT2A receptors can modulate the release of dopamine in different brain regions, which could either enhance or attenuate the behavioral effects of D2 receptor blockade, thereby contributing to response variability.
Serotonin 5-HT2A Receptor Signaling Pathway
Caption: Potential interaction of this compound with the 5-HT2A receptor signaling cascade.
Q3: What are some key considerations for the experimental design of a study investigating this compound-induced stereotypy?
A3: A robust experimental design is crucial for obtaining reliable data. Here are some key considerations:
-
Randomization and Blinding: Animals should be randomly assigned to treatment groups. The experimenter conducting the behavioral observations and data analysis should be blinded to the treatment conditions.
-
Control Groups: Always include a vehicle control group to account for the effects of the injection procedure and the vehicle itself. A positive control, such as a well-characterized compound like haloperidol, can help validate your experimental setup.
-
Power Analysis: Conduct a power analysis to determine the appropriate number of animals per group to detect a statistically significant effect.
-
Habituation: A consistent habituation period to the testing cages is essential to reduce novelty-induced behaviors.
Experimental Workflow for Assessing this compound-Induced Stereotypy
Caption: A generalized workflow for a this compound behavioral study.
Data Presentation
Due to the limited availability of specific dose-response data for this compound-induced stereotypy in the public domain, the following tables provide representative data from studies with other D2 antagonists (Haloperidol and Risperidone) to illustrate how such data can be structured. This can serve as a template for your own experimental findings.
Table 1: Representative Dose-Response of Haloperidol-Induced Catalepsy in Rats
| Dose (mg/kg, IP) | Mean Catalepsy Score (seconds) | Standard Deviation |
| Vehicle | 5 | 2 |
| 0.1 | 30 | 10 |
| 0.25 | 90 | 25 |
| 0.5 | 150 | 35 |
| 1.0 | 200 | 40 |
Note: Data are hypothetical and for illustrative purposes, based on typical findings. Actual results will vary depending on the specific experimental conditions.
Table 2: Representative Dose-Response of Risperidone's Effect on Amphetamine-Induced Hyperlocomotion in Rats
| Risperidone Dose (mg/kg, SC) | Amphetamine (1.5 mg/kg) Induced Locomotor Activity (beam breaks/30 min) | % Inhibition |
| Vehicle | 1500 | 0% |
| 0.1 | 1100 | 27% |
| 0.3 | 700 | 53% |
| 1.0 | 300 | 80% |
Note: Data are hypothetical and for illustrative purposes, based on typical findings for atypical antipsychotics.
Experimental Protocols
Protocol 1: Assessment of Amphetamine-Induced Stereotypy in Rats
This protocol is a standard method to induce stereotypy, against which the antagonistic effects of this compound can be tested.
-
Animals: Male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water.
-
Habituation: For 3 consecutive days, animals are habituated to the testing chambers (e.g., clear Plexiglas cages) for 30 minutes.
-
Drug Administration:
-
On the test day, animals are pre-treated with either vehicle or this compound at various doses via the desired route (e.g., IP).
-
After a specified pre-treatment time (e.g., 30 minutes), animals are administered d-amphetamine (e.g., 5 mg/kg, IP).
-
-
Behavioral Scoring:
-
Immediately after amphetamine injection, animals are placed in the observation chambers.
-
Behavior is recorded for 90 minutes.
-
Stereotypy is scored at 10-minute intervals by a blinded observer using a rating scale (see Table 3).
-
-
Data Analysis: The stereotypy scores are analyzed using appropriate statistical methods (e.g., two-way ANOVA with dose and time as factors).
Table 3: Stereotypy Rating Scale
| Score | Behavior |
| 0 | Asleep or stationary |
| 1 | Active, with normal exploration |
| 2 | Increased locomotor activity with some repetitive movements |
| 3 | Discontinuous sniffing, licking, or gnawing |
| 4 | Continuous sniffing, licking, or gnawing of the cage |
| 5 | Continuous sniffing, licking, or gnawing with repetitive head and limb movements |
This is an example scale and may need to be adapted for your specific research question.
References
Mitigating Milenperone's Effects on Animal Welfare: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the effects of milenperone on animal welfare during in vivo studies. By implementing these recommendations, researchers can enhance the well-being of animal subjects and improve the quality and reliability of their experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a neuroleptic agent that primarily acts as a potent dopamine D2 receptor antagonist.[1] It also exhibits antagonist activity at serotonin 5-HT2A receptors.[2] This dual antagonism is a characteristic shared with some atypical antipsychotic drugs. The blockade of D2 receptors in the brain is central to its antipsychotic and tranquilizing effects.[1]
Q2: What are the potential animal welfare concerns associated with this compound administration in research?
A2: As a dopamine D2 receptor antagonist, this compound can induce extrapyramidal symptoms (EPS), which are movement disorders that can cause significant distress to the animals. These symptoms may include:
-
Catalepsy: A state of immobility and muscular rigidity, where the animal maintains an externally imposed posture.
-
Orofacial Dyskinesia: Involuntary, repetitive movements of the mouth, tongue, and facial muscles, such as vacuous chewing movements (VCMs).[3][4]
-
Changes in Locomotor Activity: this compound can cause a reduction in spontaneous movement.
These side effects can impact the animal's ability to eat, drink, and behave normally, thereby compromising their welfare.
Q3: How can I refine my experimental procedures to minimize stress during this compound administration?
A3: Refining administration techniques is crucial for animal welfare. Consider the following:
-
Habituation and Acclimation: Allow animals to acclimate to the experimental environment and handling procedures before the study begins.
-
Route of Administration: While intraperitoneal (IP) and subcutaneous (SC) injections are common, they can be stressful.
-
Voluntary Oral Administration: Training animals to voluntarily consume the drug mixed in a palatable vehicle is a highly refined and less stressful alternative to gavage or injections. This method has been successfully used for other neuroleptics in rats.
Q4: Are there any alternatives to traditional injection or gavage for administering this compound?
A4: Yes, voluntary oral administration is a key refinement. A detailed protocol for this method is provided in the "Experimental Protocols" section of this guide. This technique minimizes handling stress and removes the potential for injection site pain or gavage-related injuries.
Q5: How can I monitor for and quantify the adverse effects of this compound?
A5: Regular and systematic monitoring is essential. Key assessment methods include:
-
Catalepsy Bar Test: This test measures the time an animal maintains an externally imposed posture with its forelimbs on a raised bar.
-
Vacuous Chewing Movement (VCM) Quantification: VCMs can be observed and counted over a set period to assess the severity of orofacial dyskinesia.
-
Locomotor Activity Monitoring: Automated activity chambers can be used to quantify changes in movement patterns.
-
General Health and Behavioral Observation: Daily checks for changes in posture, grooming, feeding, and hydration are critical.
Detailed protocols for these assessments are included in the "Experimental Protocols" section.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Animal exhibits prolonged immobility and maintains an unnatural posture after this compound administration. | This is likely catalepsy, a common extrapyramidal side effect of D2 receptor antagonists. | 1. Confirm and Quantify: Use the Catalepsy Bar Test (see Experimental Protocols) to objectively measure the duration of the cataleptic state. 2. Dose Reduction: If scientifically permissible, consider reducing the dose of this compound in subsequent experiments. 3. Refine Dosing Schedule: Splitting the total daily dose into smaller, more frequent administrations may reduce peak-dose side effects. 4. Supportive Care: Ensure easy access to food and water on the cage floor to prevent dehydration and malnutrition. |
| Repetitive, non-functional chewing motions or tongue protrusions are observed. | This is indicative of orofacial dyskinesia, specifically vacuous chewing movements (VCMs). | 1. Systematic Observation: Use the VCM Quantification protocol (see Experimental Protocols) to record the frequency of these movements. 2. Strain Consideration: Be aware that different rodent strains can have varying susceptibility to neuroleptic-induced VCMs. 3. Environmental Enrichment: Provide enrichment items that encourage natural behaviors and may redirect focus from abnormal movements. |
| Significant decrease in movement and exploration in the home cage or during behavioral tests. | This compound's sedative effects and/or the development of motor side effects can lead to reduced locomotor activity. | 1. Objective Measurement: Use an open-field test or automated locomotor activity chambers to quantify the extent of the reduction in movement. 2. Data Interpretation: When designing behavioral tests, consider that motor impairments may confound the results of cognitive or anxiety-related tasks. Include appropriate control groups to differentiate between sedative/motor effects and the specific behavioral parameter of interest. 3. Timing of Behavioral Testing: Conduct behavioral tests when the drug's side effects are at their nadir, if possible, based on its pharmacokinetic profile. |
| Animal shows signs of distress during injection or oral gavage (e.g., vocalization, struggling). | The administration procedure itself is a significant stressor. | 1. Switch to Voluntary Oral Administration: This is the most effective way to eliminate administration-related stress. A detailed protocol is provided below. 2. Refine Injection Technique: If injections are unavoidable, ensure proper training of personnel, use appropriate needle sizes, and consider the use of topical anesthetics where appropriate. |
Data Presentation
While specific quantitative data for this compound's side effects in animal models is limited in publicly available literature, the following table provides a template for how researchers can structure their own dose-response data for catalepsy, a key welfare indicator.
Table 1: Hypothetical Dose-Response Data for this compound-Induced Catalepsy in Rats
| This compound Dose (mg/kg, IP) | Number of Animals | Mean Catalepsy Duration (seconds) ± SEM |
| Vehicle Control | 10 | 5.2 ± 1.3 |
| 0.5 | 10 | 25.8 ± 4.7 |
| 1.0 | 10 | 88.1 ± 12.5 |
| 2.0 | 10 | 175.4 ± 21.9 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Catalepsy Bar Test
Objective: To quantify the degree of catalepsy induced by this compound.
Apparatus: A horizontal bar with a diameter of approximately 0.9 cm for rats or 0.7 cm for mice, elevated 6-8 cm above a flat surface.
Procedure:
-
Gently place the animal's forepaws on the elevated bar. The hind paws should remain on the surface.
-
Start a stopwatch immediately upon placing the forepaws on the bar.
-
Measure the time it takes for the animal to remove both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) should be established to prevent prolonged testing of severely cataleptic animals. If the animal remains on the bar for the entire cut-off period, record the maximum time.
-
Perform baseline measurements before drug administration and at specified time points after administration.
Protocol 2: Quantification of Vacuous Chewing Movements (VCMs)
Objective: To measure the frequency of orofacial dyskinesia.
Procedure:
-
Place the animal in a transparent observation cage with mirrors positioned to allow for a clear view of the oral region.
-
Allow the animal a 2-minute acclimatization period.
-
For the subsequent 5 minutes, count the number of vacuous chewing movements (chewing motions not directed at food, water, or other objects) and tongue protrusions.
-
Observations should be conducted by at least two trained individuals who are blind to the experimental groups to ensure reliability.
Protocol 3: Voluntary Oral Administration in Rats
Objective: To administer this compound in a palatable vehicle to reduce stress. This protocol is adapted from a method developed for other neuroleptics.
Materials:
-
This compound solution/suspension
-
5% sucrose solution (or other palatable vehicle like sweetened condensed milk diluted with water)
-
1 mL syringes
Procedure:
-
Habituation: For several days prior to the experiment, handle the rats and accustom them to receiving the vehicle solution from a syringe.
-
Training:
-
Present the syringe with a small amount of the 5% sucrose solution to the rat.
-
Allow the rat to voluntarily lick the solution from the tip of the syringe.
-
Repeat this process daily until the rats readily and willingly consume the solution from the syringe.
-
-
Drug Administration:
-
Prepare the this compound solution or suspension in the 5% sucrose vehicle at the desired concentration.
-
Present the drug-containing solution to the trained rat in the same manner as the vehicle alone.
-
Observe to ensure the entire dose is consumed.
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
Logical Relationships
References
- 1. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The rat model of tardive dyskinesia: relationship between vacuous chewing movements and gross motor activity during acute and long-term haloperidol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
Milenperone and Haloperidol: A Comparative Review of In Vivo Potency
In the landscape of antipsychotic drug development, understanding the in vivo potency and receptor interaction of novel compounds in comparison to established standards is paramount. This guide provides a detailed comparison of milenperone and the classical antipsychotic haloperidol, focusing on their in vivo efficacy in preclinical models and their binding affinities for key neurotransmitter receptors. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development.
In Vitro Receptor Binding Affinity
The therapeutic effects and side-effect profiles of antipsychotic drugs are largely determined by their affinity for various neurotransmitter receptors, most notably the dopamine D2 and serotonin 5-HT2A receptors.
| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) |
| This compound | Data Not Available | Data Not Available |
| Haloperidol | 0.66 - 2.84[1] | 56.81[2] |
Note: Ki values represent the concentration of the drug that inhibits 50% of radioligand binding to the receptor. A lower Ki value indicates a higher binding affinity.
Haloperidol exhibits a high affinity for the dopamine D2 receptor, with reported Ki values ranging from 0.66 to 2.84 nM[1]. Its affinity for the serotonin 5-HT2A receptor is considerably lower, with a reported Ki value of 56.81 nM[2]. Specific Ki values for this compound at these receptors could not be definitively ascertained from the available literature.
In Vivo Potency: Preclinical Models
The in vivo potency of antipsychotics is commonly assessed using animal models that mimic certain aspects of psychosis. Key models include the amphetamine-induced hyperlocomotion test and the conditioned avoidance response (CAR) test.
Amphetamine-Induced Hyperlocomotion
This model assesses the ability of a compound to counteract the excessive motor activity induced by amphetamine, a psychostimulant that increases dopamine levels in the brain.
| Compound | ED50 (mg/kg) |
| This compound | Data Not Available |
| Haloperidol | Data Not Available (Effective doses reported: 0.01 - 0.10 mg/kg)[3] |
Note: ED50 represents the dose of the drug that produces 50% of its maximal effect. While specific ED50 values for haloperidol in this assay were not consistently reported, effective dose ranges have been established.
Conditioned Avoidance Response (CAR)
The CAR test is a predictive model of antipsychotic efficacy. It measures the ability of a drug to suppress a learned avoidance response to an aversive stimulus.
| Compound | ED50 (mg/kg) |
| This compound | Data Not Available |
| Haloperidol | Data Not Available (Effective dose reported: 0.15 mg/kg) |
Haloperidol has been shown to disrupt conditioned avoidance responding in rats at a dose of 0.15 mg/kg. Specific ED50 values for both this compound and haloperidol in the CAR test are not consistently reported across the literature.
Experimental Protocols
Amphetamine-Induced Hyperlocomotion in Rats
Objective: To assess the effect of a test compound on the increased locomotor activity induced by amphetamine.
Animals: Male rats (e.g., Wistar or Sprague-Dawley) are typically used.
Procedure:
-
Habituation: Animals are habituated to the open-field arenas for a set period (e.g., 30-60 minutes) on one or more days prior to testing.
-
Drug Administration: On the test day, animals are pre-treated with the test compound (e.g., this compound or haloperidol) or vehicle at specified doses and routes of administration (e.g., intraperitoneal, subcutaneous).
-
Amphetamine Challenge: After a predetermined pre-treatment time (e.g., 30-60 minutes), animals are administered amphetamine (typically 1-2 mg/kg, intraperitoneally or subcutaneously).
-
Locomotor Activity Recording: Immediately following the amphetamine injection, locomotor activity is recorded for a specified duration (e.g., 60-120 minutes) using automated activity monitors that track parameters such as distance traveled, horizontal movements, and vertical movements (rearing).
-
Data Analysis: The data is analyzed to compare the locomotor activity of the drug-treated groups to the vehicle-treated control group. The dose-response relationship is determined, and the ED50 value can be calculated.
Conditioned Avoidance Response (CAR) in Rats
Objective: To evaluate the effect of a test compound on a learned avoidance behavior.
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock, a conditioned stimulus (CS) such as a light or tone, and an unconditioned stimulus (US), the footshock.
Procedure:
-
Acquisition Training: Rats are trained to associate the CS with the impending US. A trial begins with the presentation of the CS. If the rat moves to the other compartment of the shuttle box within a specified time (e.g., 10 seconds), the CS is terminated, and no shock is delivered (an avoidance response). If the rat fails to move, the US (footshock) is delivered until the rat escapes to the other compartment. Training continues until a stable baseline of avoidance responding is achieved.
-
Drug Testing: Once the avoidance response is acquired, animals are treated with the test compound (e.g., this compound or haloperidol) or vehicle before the test session.
-
Test Session: The animals are placed back in the shuttle box, and a series of trials are conducted as in the training phase.
-
Data Collection: The number of avoidance responses, escape responses, and failures to escape are recorded.
-
Data Analysis: The percentage of avoidance responses is calculated for each group. A dose-dependent decrease in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
References
- 1. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Receptor Binding Profiles of Milenperone and Risperidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding profiles of the antipsychotic compounds milenperone and risperidone. While comprehensive quantitative data for risperidone is widely available, similar data for this compound is limited in the public domain. This guide will present the available information, focusing on the well-documented profile of risperidone and the qualitative understanding of this compound's interactions, supplemented by detailed experimental protocols and signaling pathway visualizations.
Introduction to this compound and Risperidone
This compound is a butyrophenone derivative that has been identified as a specific serotonin 5-HT2 antagonist.[1] It has been studied for its potential in managing behavioral disorders. Risperidone, a benzisoxazole derivative, is a widely prescribed second-generation antipsychotic known for its potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[2][3] The therapeutic effects and side-effect profiles of these drugs are largely determined by their affinities for a wide range of neurotransmitter receptors.
Quantitative Receptor Binding Profiles
A significant disparity exists in the availability of quantitative binding data for this compound compared to risperidone. While extensive in vitro binding studies have characterized risperidone's affinity for numerous receptors, similar comprehensive data for this compound is not readily found in publicly accessible scientific literature.
Risperidone Receptor Binding Profile
Risperidone exhibits a complex pharmacological profile with high affinity for several receptors. The following table summarizes the inhibition constants (Ki) of risperidone for various human and rat receptors, providing a quantitative measure of its binding affinity. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | Species |
| Serotonin Receptors | ||
| 5-HT2A | 0.12 - 0.16 | Rat/Human |
| 5-HT2C | 4.0 | Human |
| 5-HT1A | 305 | Human |
| 5-HT1D | 19 | Human |
| 5-HT6 | 14 | Rat |
| 5-HT7 | 2.5 | Rat |
| Dopamine Receptors | ||
| D2 | 3.0 - 3.13 | Rat/Human |
| D1 | 18 | Human |
| D3 | 9.9 | Human |
| D4 | 7.2 | Human |
| Adrenergic Receptors | ||
| α1A | 0.8 | Human |
| α1B | 1.3 | Human |
| α2A | 7.3 - 7.54 | Rat/Human |
| α2B | 4.7 | Human |
| Histamine Receptors | ||
| H1 | 2.1 - 2.23 | Rat/Human |
| Muscarinic Receptors | ||
| M1 | >1000 | Human |
Note: Ki values can vary between studies based on experimental conditions.
This compound Receptor Binding Profile
Quantitative Ki values for this compound are not widely reported in the scientific literature. It is primarily characterized as a potent and specific serotonin 5-HT2 antagonist.[1] This high affinity for the 5-HT2A receptor is a key feature of its pharmacological profile. Without further quantitative data, a direct comparison of its binding potency across a range of receptors with that of risperidone is not possible at this time.
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinities (Ki values) is typically performed using radioligand binding assays. The following is a generalized protocol for a competition binding assay, which measures the ability of a test compound (e.g., this compound or risperidone) to displace a radiolabeled ligand from a specific receptor.
Materials and Reagents
-
Cell Membranes: Membranes prepared from cells (e.g., CHO or HEK293) or tissues (e.g., rat brain regions) expressing the receptor of interest.
-
Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors).
-
Test Compound: The unlabeled drug for which the binding affinity is to be determined (this compound or risperidone).
-
Assay Buffer: A buffer solution to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Non-specific Binding Control: A high concentration of an unlabeled ligand to determine the amount of non-specific binding of the radioligand.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Scintillation Fluid and Counter: To measure the radioactivity captured on the filters.
Assay Procedure
-
Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound is incubated in the assay buffer.
-
Equilibrium: The incubation is carried out for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
Data Analysis
-
Determine IC50: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a sigmoidal curve.
-
Calculate Ki: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
The pharmacological effects of this compound and risperidone are mediated by their interaction with specific G-protein coupled receptors (GPCRs), which in turn activate intracellular signaling cascades. The primary targets for both drugs are the dopamine D2 and serotonin 5-HT2A receptors.
Dopamine D2 Receptor Signaling Pathway
Antagonism of the D2 receptor by compounds like risperidone is central to their antipsychotic effect. The D2 receptor is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Serotonin 5-HT2A Receptor Signaling Pathway
Both this compound and risperidone are potent antagonists of the 5-HT2A receptor. This receptor is coupled to Gq/11 proteins. Its activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium levels and activate protein kinase C (PKC).
Conclusion
This guide highlights the receptor binding profiles of this compound and risperidone. Risperidone's pharmacology is well-characterized, with a high affinity for a broad range of receptors, contributing to its therapeutic efficacy and side-effect profile. In contrast, while this compound is known as a potent 5-HT2 antagonist, a comprehensive quantitative analysis of its binding to other receptors is limited in the available literature. The provided experimental protocol for radioligand binding assays offers a standard method for determining such affinities. The visualized signaling pathways of the D2 and 5-HT2A receptors illustrate the primary mechanisms through which these compounds exert their effects. Further research is required to fully elucidate the complete receptor binding profile of this compound to allow for a more direct and comprehensive comparison with risperidone.
References
- 1. Cas 59831-64-0,this compound | lookchem [lookchem.com]
- 2. In vitro and in vivo receptor binding and effects on monoamine turnover in rat brain regions of the novel antipsychotics risperidone and ocaperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Validation of Milenperone in Animal Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of milenperone, an atypical antipsychotic of the butyrophenone class, with other key antipsychotic agents in established animal models of psychosis. By presenting supporting experimental data, detailed methodologies, and visual pathways, this document aims to facilitate a comprehensive understanding of this compound's preclinical profile.
Executive Summary
This compound (also known as melperone) is characterized as an atypical antipsychotic based on its pharmacological profile. Preclinical data indicates that it acts as an antagonist at both dopamine D2 and serotonin 5-HT2A receptors.[1][2] Notably, it displays a relatively weak affinity for D2 receptors, a characteristic it shares with other atypical antipsychotics like clozapine, which is hypothesized to contribute to a lower incidence of extrapyramidal side effects (EPS).[1][2] In animal models, this compound is effective at blocking behaviors considered predictive of antipsychotic efficacy, such as amphetamine-induced hyperlocomotion, while exhibiting non-cataleptic properties, suggesting a reduced risk of motor side effects.[1]
Data Presentation: Comparative Performance
The following tables summarize the quantitative data on receptor binding affinities and performance in key animal models, comparing this compound with the typical antipsychotic haloperidol and the atypical antipsychotics clozapine and olanzapine.
Table 1: Receptor Binding Affinities (Ki, nM) of Antipsychotics
| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | 5-HT2A/D2 Affinity Ratio | Classification |
| This compound (Melperone) | 180 | 120 | 0.67 | Atypical |
| Haloperidol | 1.0 - 1.5 | 30 - 100 | 20 - 100 | Typical |
| Clozapine | 125 - 200 | 5 - 20 | 0.025 - 0.16 | Atypical |
| Olanzapine | 11 - 31 | 4 - 25 | 0.13 - 0.77 | Atypical |
| (Note: Ki values can vary between studies based on experimental conditions. The data presented are representative values from preclinical literature.) |
Table 2: Efficacy in Animal Models of Psychosis (ED50, mg/kg)
| Compound | Amphetamine-Induced Hyperactivity/Stereotypy (ED50, mg/kg) | Conditioned Avoidance Response (ED50, mg/kg) |
| This compound (Melperone) | Potent in blocking (Specific ED50 not available in reviewed literature) | Data not available |
| Haloperidol | 0.05 - 0.1 | ~0.1 - 0.2 |
| Clozapine | 5.0 - 20.0 | ~20.0 |
| Olanzapine | ~1.0 | 1.0 - 2.5 |
| (Note: ED50 values represent the dose required to produce a 50% effect and can vary based on the specific protocol, species, and strain.) |
Table 3: Side Effect Profile in Animal Models (Catalepsy)
| Compound | Minimum Effective Dose for Catalepsy (mg/kg) | Therapeutic Index (Catalepsy ED50 / Antipsychotic Efficacy ED50) |
| This compound (Melperone) | Characterized by non-cataleptic properties | High (Implied) |
| Haloperidol | 0.23 - 0.42 | Low (~2-4) |
| Clozapine | > 40 (Does not typically induce catalepsy) | Very High |
| Olanzapine | ~5.0 - 10.0 | Moderate |
| (Note: A higher therapeutic index suggests a wider separation between the effective dose for antipsychotic activity and the dose that produces motor side effects.) |
Mandatory Visualization
Signaling Pathways
The primary mechanism of action for these antipsychotics involves the modulation of dopamine and serotonin pathways in the brain. The diagram below illustrates the antagonist effects of this compound on D2 and 5-HT2A receptors.
Caption: Antagonist action of this compound on D2 and 5-HT2A receptors.
Experimental Workflow
The validation of a potential antipsychotic like this compound follows a structured preclinical workflow, as depicted below.
References
A Comparative Analysis of Milenperone and Clozapine Efficacy in Preclinical Behavioral Assays
For Immediate Release
This guide offers a detailed comparison of the preclinical efficacy of milenperone, a butyrophenone antipsychotic, and clozapine, the gold-standard atypical antipsychotic, in behavioral assays relevant to schizophrenia. Due to the limited availability of direct comparative studies, this analysis incorporates data on melperone, a structurally and pharmacologically similar compound to this compound, to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Executive Summary
Clozapine remains the benchmark for efficacy in treatment-resistant schizophrenia, demonstrating a broad spectrum of activity in preclinical models that mimic positive, negative, and cognitive symptoms of the disorder. While direct comparative preclinical data for this compound is scarce, evidence from studies on the closely related compound melperone suggests a profile with some similarities to atypical antipsychotics, including a preferential increase in cortical dopamine and acetylcholine release. However, a comprehensive evaluation of melperone's efficacy across key behavioral paradigms is not robustly established in the available scientific literature, making a definitive comparison with the extensively characterized profile of clozapine challenging. This guide synthesizes the existing data to highlight the known effects of both compounds and identifies critical gaps in our understanding of this compound's preclinical profile.
Mechanism of Action: A Shared Atypical Profile
Both this compound and clozapine exhibit complex pharmacologies that contribute to their antipsychotic effects. This compound, as a butyrophenone derivative, and its analogue melperone, act as antagonists at dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is a hallmark of atypical antipsychotics and is believed to contribute to a lower risk of extrapyramidal side effects compared to typical antipsychotics. Notably, melperone has been reported to have a binding profile at D4 and D2 receptors that resembles that of clozapine, suggesting a potentially similar mechanism for their atypical properties.
Clozapine's mechanism of action is multifaceted, involving interactions with a wide range of neurotransmitter receptors beyond D2 and 5-HT2A, including other dopamine and serotonin receptor subtypes, as well as adrenergic, cholinergic, and histaminergic receptors. This broad receptor profile is thought to underlie its superior efficacy in treatment-resistant schizophrenia.
Figure 1: Simplified signaling pathways of this compound/Melperone and Clozapine.
Comparative Efficacy in Behavioral Assays
To provide a framework for comparison, this guide focuses on three key behavioral assays widely used in the preclinical evaluation of antipsychotics: the catalepsy test, the prepulse inhibition (PPI) test, and the novel object recognition (NOR) test.
Catalepsy Test: A Predictor of Extrapyramidal Side Effects
The catalepsy test in rodents is a primary screen for the potential of a drug to induce extrapyramidal side effects (EPS), a common and debilitating side effect of typical antipsychotics. Atypical antipsychotics are characterized by a low propensity to induce catalepsy.
Experimental Protocol: Bar Test for Catalepsy
-
Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar strains) are commonly used.
-
Drug Administration: The test compound (this compound or clozapine) or vehicle is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Procedure: At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), the rat's forepaws are gently placed on a horizontal bar raised approximately 9 cm from the floor.
-
Measurement: The latency to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 or 300 seconds) is typically used. Longer latencies indicate a stronger cataleptic effect.
| Drug | Dose (mg/kg) | Route | Animal Model | Catalepsy Induction |
| Clozapine | up to 40 | s.c. | Rat | No significant catalepsy observed[1][2] |
| Melperone | - | - | - | Data not available in searched literature |
Table 1: Comparative data on catalepsy induction.
Clozapine is well-established to induce minimal to no catalepsy at therapeutically relevant doses, consistent with its low EPS liability in humans[1][2]. Specific data for this compound or melperone in the catalepsy test was not available in the searched literature, representing a significant data gap.
Prepulse Inhibition (PPI) Test: A Measure of Sensorimotor Gating
Prepulse inhibition refers to the reduction in the startle response to a strong sensory stimulus when it is preceded by a weaker, non-startling stimulus. Deficits in PPI are observed in schizophrenic patients and are thought to reflect an inability to filter out irrelevant sensory information. The reversal of induced PPI deficits in animal models is a key indicator of antipsychotic efficacy.
Experimental Protocol: Acoustic Prepulse Inhibition
-
Animal Model: Rats or mice are placed in a startle chamber equipped with a loudspeaker and a sensor to detect the whole-body startle response.
-
Procedure: The session consists of various trial types presented in a pseudorandom order: pulse-alone trials (a loud startling stimulus, e.g., 120 dB) and prepulse-pulse trials (a weak acoustic prepulse, e.g., 3-12 dB above background, preceding the startling pulse by a short interval, typically 30-120 ms).
-
Psychosis Model Induction: To model schizophrenia-like PPI deficits, animals are often treated with a dopamine agonist like apomorphine or an NMDA receptor antagonist like dizocilpine (MK-801).
-
Measurement: PPI is calculated as the percentage reduction in the startle amplitude in prepulse-pulse trials compared to pulse-alone trials.
| Drug | Animal Model | Psychosis Model | Effect on PPI |
| Clozapine | Rat | Apomorphine-induced deficit | Reverses deficit[3] |
| Clozapine | Rat | Naturally low PPI (Brown Norway rats) | Increases PPI |
| Melperone | - | - | Data not available in searched literature |
Table 2: Comparative data on prepulse inhibition.
Clozapine consistently reverses PPI deficits induced by dopamine agonists and in neurodevelopmental models of schizophrenia. It has also been shown to enhance PPI in strains of rats with naturally low gating abilities. There is a lack of published data on the effects of this compound or melperone in the PPI test.
References
- 1. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: assessment of a new, commercially available, semi-automated instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clozapine and haloperidol in an animal model of sensorimotor gating deficits in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Aripiprazole and Milenperone: A Comparative Receptor Affinity Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor affinity profiles of the atypical antipsychotic aripiprazole and the butyrophenone antipsychotic milenperone. The information presented is based on experimental data from in vitro radioligand binding assays to facilitate a clear understanding of their distinct pharmacological properties.
Comparative Receptor Binding Affinities
The following table summarizes the inhibitory constants (Ki) of aripiprazole and this compound for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.[1][2] It is important to note that Ki values can vary between studies due to different experimental conditions.[3][4]
| Receptor Subtype | Aripiprazole Ki (nM) | This compound Ki (nM) | References |
| Dopamine Receptors | |||
| D₂ | 0.34 - 0.68 | 30 - 90 | [1] |
| D₃ | 0.8 | Data not available | |
| D₄ | 44 | Data not available | |
| Serotonin Receptors | |||
| 5-HT₁ₐ | 1.7 - 4.3 | Data not available | |
| 5-HT₂ₐ | 3.4 - 8.7 | Data not available | |
| 5-HT₂C | 15 - 31 | Data not available | |
| 5-HT₇ | 19 | Data not available | |
| Adrenergic Receptors | |||
| α₁ₐ | 57 | Data not available | |
| Histamine Receptors | |||
| H₁ | 61 | Data not available | |
| Muscarinic Receptors | |||
| M₁ | >1000 | Data not available |
Note on this compound Data: Comprehensive receptor affinity data for this compound across a wide range of receptors is limited in publicly available literature. The provided Ki value for the D₂ receptor is a range reported in a comparative study of atypical neuroleptics.
Experimental Protocols
The receptor affinity data presented in this guide are primarily determined using competitive radioligand binding assays . This technique is a standard method for quantifying the interaction between a drug and its target receptor.
Principle of Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled test compound (e.g., aripiprazole or this compound) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. The IC₅₀ value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Generalized Protocol for a Competitive Radioligand Binding Assay
-
Preparation of Receptor Membranes:
-
Cell lines (e.g., CHO or HEK 293 cells) stably expressing the human receptor of interest are cultured and harvested.
-
The cells are homogenized in a suitable buffer and centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well microplate format.
-
Each well contains:
-
A fixed concentration of a specific radioligand (e.g., [³H]spiperone for D₂ receptors).
-
The prepared receptor membranes.
-
Varying concentrations of the unlabeled test compound (the "competitor").
-
-
Control wells are included to determine:
-
Total binding: Radioligand and receptor membranes without any competitor.
-
Non-specific binding: Radioligand, receptor membranes, and a high concentration of a known antagonist to saturate all specific binding sites.
-
-
-
Incubation:
-
The microplate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding reaction to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This process separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification of Radioactivity:
-
The filters are placed in scintillation vials with scintillation fluid.
-
The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the competitor concentration.
-
Non-linear regression analysis is used to fit a sigmoidal curve to the data and determine the IC₅₀ value.
-
The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Visualizations
Experimental Workflow of a Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Simplified Dopamine D₂ Receptor Signaling Pathway
Caption: Simplified D₂ receptor signaling cascade.
References
A Comparative Analysis of the Side Effect Profiles of Milenperone and Ziprasidone for Drug Development Professionals
An In-depth Guide for Researchers and Scientists in Pharmacology and Drug Development
Introduction
The development of novel antipsychotic agents necessitates a thorough understanding of their side effect profiles to ensure patient safety and improve treatment outcomes. This guide provides a detailed comparison of the side effect profiles of two antipsychotic compounds, milenperone and ziprasidone. While extensive clinical data is available for the atypical antipsychotic ziprasidone, allowing for a comprehensive analysis of its adverse effects, publicly available information on the side effect profile of this compound is notably scarce. This guide will present the available data for both compounds, highlighting the significant knowledge gap that exists for this compound, and will detail the standard experimental protocols used to assess the key side effects of antipsychotic drugs.
Comparative Side Effect Profile: this compound vs. Ziprasidone
A direct quantitative comparison of the side effect profiles of this compound and ziprasidone is challenging due to the limited availability of clinical data for this compound. While one study noted that a this compound-treated group experienced significantly more adverse reactions than a placebo group, specific details regarding the nature and incidence of these effects were not provided[1]. In contrast, ziprasidone has been extensively studied in numerous clinical trials, providing a robust dataset on its tolerability.
Receptor Binding Profile
The affinity of a drug for various neurotransmitter receptors is a key determinant of its therapeutic efficacy and side effect profile. The table below summarizes the receptor binding affinities (Ki values) for ziprasidone. No quantitative receptor binding data for this compound was identified in the public domain.
Table 1: Receptor Binding Affinities (Ki, nM) of Ziprasidone
| Receptor | Ziprasidone Ki (nM) |
| Dopamine D2 | 4.8 |
| Dopamine D3 | 7.2 |
| Dopamine D4 | 5.3 |
| Serotonin 5-HT2A | 0.4 |
| Serotonin 5-HT1A | 3.4 |
| Serotonin 5-HT2C | 1.3 |
| Serotonin 5-HT1D | 2.3 |
| Serotonin Transporter (SERT) | 21 |
| Norepinephrine Transporter (NET) | 49 |
| Histamine H1 | 47 |
| Adrenergic α1 | 10 |
| Muscarinic M1 | >1000 |
Data compiled from multiple sources.
Extrapyramidal Symptoms (EPS)
Extrapyramidal symptoms are movement disorders commonly associated with antipsychotic medications due to their blockade of dopamine D2 receptors in the nigrostriatal pathway. These symptoms include parkinsonism, dystonia, akathisia, and tardive dyskinesia.
This compound: There is no specific clinical data available on the incidence of EPS with this compound.
Ziprasidone: Ziprasidone is associated with a relatively low risk of EPS compared to first-generation antipsychotics. However, some patients may still experience these side effects. A meta-analysis of 19 randomized, placebo-controlled trials reported that extrapyramidal symptoms occurred in 13% of patients treated with ziprasidone[2]. Another meta-analysis found that risperidone was associated with a greater use of antiparkinson medication compared to ziprasidone, while ziprasidone showed a higher use of such medication compared to olanzapine and quetiapine[3].
Table 2: Incidence of Extrapyramidal Symptoms with Ziprasidone in Clinical Trials
| Adverse Event | Ziprasidone Incidence (%) | Placebo Incidence (%) |
| Extrapyramidal Symptoms (pooled data) | 13 | Not specified in this source |
Data from a meta-analysis of 19 randomized, placebo-controlled trials.[2]
Metabolic Side Effects
Metabolic side effects, including weight gain, dyslipidemia, and hyperglycemia, are a significant concern with many atypical antipsychotics.
This compound: No clinical data on the metabolic side effects of this compound are publicly available.
Ziprasidone: Ziprasidone is generally considered to have a more favorable metabolic profile compared to some other atypical antipsychotics like olanzapine. A comprehensive analysis of Pfizer-initiated clinical trials showed limited evidence of clinically significant adverse effects of ziprasidone on weight and a neutral effect on fasting plasma lipids and glucose[4]. In short-term trials, the mean weight change was a gain of 0.64 kg for ziprasidone-treated subjects versus a loss of 0.02 kg for placebo-treated subjects. A 1-year open-label study demonstrated that switching to ziprasidone was associated with a reduction in the number of metabolic syndrome risk factors. However, another source indicates that in schizophrenia trials, 34.1% of patients on ziprasidone experienced triglyceride increases of ≥50 mg/dL compared to 20.4% on placebo.
Table 3: Metabolic Side Effects of Ziprasidone in Clinical Trials
| Parameter | Ziprasidone | Placebo |
| Weight Change (kg, short-term) | +0.64 | -0.02 |
| Triglyceride Increase ≥50 mg/dL (%) | 34.1 | 20.4 |
| Progression to High Random Glucose (≥126 mg/dL) (%) | 17.6 | 15.4 |
Data compiled from multiple sources.
QT Interval Prolongation
Prolongation of the corrected QT (QTc) interval on an electrocardiogram (ECG) is a potential side effect of some antipsychotic medications, which can increase the risk of a serious ventricular arrhythmia called Torsades de Pointes (TdP).
This compound: There is no available data on the effect of this compound on the QTc interval.
Ziprasidone: Ziprasidone is known to cause a modest prolongation of the QTc interval. In placebo-controlled trials, oral ziprasidone increased the QTc interval by approximately 10 msec at the highest recommended daily dose of 160 mg. A comprehensive analysis of clinical trial data found that a QTc interval ≥480 ms was observed in only one subject out of 4306 who received ziprasidone. While the risk of TdP is considered low, caution is advised when prescribing ziprasidone to patients with pre-existing cardiac conditions or those taking other QT-prolonging medications.
Table 4: QTc Interval Changes with Ziprasidone in Clinical Trials
| Parameter | Ziprasidone | Placebo |
| Mean QTc Change from Baseline (msec) | +3.6 | -0.3 |
| Subjects with QTc ≥ 480 ms | 1 out of 4306 | Not specified in this source |
| Subjects with QTc Prolongation ≥ 60 ms (%) | 0.7 | Not specified in this source |
Data from a comprehensive analysis of Pfizer-sponsored phase II-IV RCTs.
Experimental Protocols for Side Effect Assessment
Standardized and rigorous experimental protocols are essential for the accurate assessment of antipsychotic side effects in clinical trials.
Assessment of Extrapyramidal Symptoms (EPS)
The Extrapyramidal Symptom Rating Scale (ESRS) is a comprehensive clinician-administered scale designed to assess drug-induced movement disorders, including parkinsonism, akathisia, dystonia, and tardive dyskinesia.
Methodology:
-
Questionnaire: The assessment begins with a structured interview with the patient regarding their subjective experience of symptoms such as slowness, stiffness, restlessness, tremors, and involuntary movements.
-
Examination: A standardized neurological examination is conducted to objectively assess for signs of EPS. This includes observation of facial expression, speech, posture, and gait, as well as specific maneuvers to elicit signs of rigidity, tremor, and dyskinesia.
-
Scoring: Each item on the ESRS is rated on a severity scale. The scale provides detailed anchors for each rating to ensure consistency. Subscale scores for parkinsonism, akathisia, dystonia, and dyskinesia can be calculated.
The Barnes Akathisia Rating Scale (BARS) is a more focused instrument used to specifically assess the severity of akathisia.
Methodology:
-
Observation: The patient is observed in both seated and standing positions for a minimum of two minutes each while engaged in neutral conversation. The clinician looks for characteristic restless movements.
-
Subjective Assessment: The patient is directly questioned about their subjective experience of restlessness and the distress it causes.
-
Scoring: The BARS consists of three items rated on a 4-point scale (objective akathisia, subjective awareness of restlessness, and subjective distress) and a global clinical assessment of akathisia severity rated on a 6-point scale.
Assessment of Metabolic Side Effects
The American Diabetes Association (ADA) and the American Psychiatric Association (APA) have published consensus guidelines for the metabolic monitoring of patients receiving second-generation antipsychotics.
Methodology:
-
Baseline Assessment: Before initiating treatment, a baseline assessment should include:
-
Personal and family history of obesity, diabetes, dyslipidemia, and cardiovascular disease.
-
Weight and height to calculate Body Mass Index (BMI).
-
Waist circumference.
-
Blood pressure.
-
Fasting plasma glucose or HbA1c.
-
Fasting lipid panel (total cholesterol, LDL, HDL, and triglycerides).
-
-
Follow-up Monitoring: Regular monitoring is crucial to detect any changes. The frequency of monitoring depends on the individual patient's risk factors and the specific antipsychotic being used. A common schedule includes:
-
Weight/BMI at 4, 8, and 12 weeks after initiation, and then quarterly.
-
Fasting plasma glucose/HbA1c and fasting lipid panel at 12 weeks and then annually.
-
Assessment of QT Interval Prolongation
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) E14 guidance outlines the recommendations for conducting a "thorough QT/QTc study" to assess a new drug's potential to prolong the QT interval.
Methodology:
-
Study Design: A thorough QT study is typically a randomized, double-blind, placebo- and positive-controlled crossover or parallel-group study conducted in healthy volunteers. The positive control is a drug with a known QT-prolonging effect.
-
ECG Collection: Multiple ECGs are recorded at baseline and at various time points after drug administration, corresponding to the expected peak plasma concentrations of the drug and its metabolites.
-
QTc Correction: The measured QT interval is corrected for heart rate using a predefined formula, most commonly the Fridericia (QTcF) or Bazett (QTcB) correction.
-
Data Analysis: The primary analysis involves comparing the change in QTc from baseline between the drug-treated group and the placebo group. The upper bound of the 95% confidence interval for the largest time-matched mean effect of the drug on the QTc interval should not exceed 10 ms for a study to be considered "negative".
Signaling Pathways and Side Effects
The therapeutic and adverse effects of antipsychotics are mediated by their interaction with various neurotransmitter systems.
Dopamine D2 Receptor Signaling
Blockade of D2 receptors in the mesolimbic pathway is thought to be the primary mechanism of antipsychotic efficacy for positive symptoms. However, antagonism of D2 receptors in the nigrostriatal pathway can lead to EPS. D2 receptors are G-protein coupled receptors that, upon activation by dopamine, typically inhibit adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP). Antipsychotic blockade of these receptors disrupts this signaling cascade.
Serotonin 5-HT2A Receptor Signaling
Many atypical antipsychotics, including ziprasidone, are potent antagonists of the 5-HT2A receptor. This action is thought to contribute to their efficacy against negative symptoms and their lower propensity to cause EPS. 5-HT2A receptors are Gq-coupled receptors. Their activation by serotonin leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC). Blockade of this pathway by antipsychotics can modulate downstream signaling events.
Experimental Workflow Diagrams
The following diagrams illustrate the typical workflows for assessing key side effects in clinical trials.
Conclusion
This guide provides a comprehensive overview of the side effect profile of ziprasidone, supported by quantitative data from clinical trials and a detailed description of the methodologies used for assessment. In stark contrast, the publicly available information on the side effect profile of this compound is profoundly limited. This significant data gap for this compound underscores the need for further research to characterize its safety and tolerability. For drug development professionals, the extensive data on ziprasidone serves as a valuable benchmark for evaluating novel antipsychotic candidates, while the case of this compound highlights the critical importance of robust and transparent reporting of safety data in clinical development. The provided experimental protocols and signaling pathway diagrams offer a foundational framework for designing and interpreting preclinical and clinical studies aimed at elucidating the side effect profiles of new chemical entities targeting psychotic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Adverse Drug Events Related to Ziprasidone: A Meta-analysis of Randomized, Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Changes in weight, plasma lipids, and glucose in adults treated with ziprasidone: a comprehensive analysis of pfizer-initiated clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Milenperone's Effects in Different Rodent Strains: A Comparative Guide
Introduction: Milenperone is a butyrophenone antipsychotic agent, a class of drugs known for their dopamine D2 receptor antagonism. Due to a scarcity of publicly available preclinical data specifically on this compound's effects in different rodent strains, this guide will utilize data from the well-researched butyrophenone, Haloperidol, as a representative proxy for this class. This guide provides a comparative analysis of the behavioral effects of butyrophenones (exemplified by Haloperidol) and the atypical antipsychotics Risperidone and Olanzapine in various rodent strains. The data presented here is intended to offer researchers, scientists, and drug development professionals a comparative framework for understanding the potential cross-strain variability of these compounds.
Comparative Behavioral Effects
The following tables summarize the dose-dependent effects of Haloperidol, Risperidone, and Olanzapine on key behavioral measures in different rodent strains. These measures are critical in the preclinical assessment of antipsychotic drugs, predicting both therapeutic efficacy and potential side effects.
Locomotor Activity
Spontaneous locomotor activity is a fundamental behavioral measure used to assess the sedative or stimulant effects of a drug. Antipsychotics typically suppress locomotor activity, which can be indicative of their central nervous system effects.
Table 1: Effects on Locomotor Activity in Rodents
| Compound | Species (Strain) | Dose Range (mg/kg) | Effect on Locomotor Activity |
| Haloperidol | Rat (Wistar) | 0.03 - 0.1 | Significant reduction in amphetamine-induced hyperlocomotion. A dose of 0.1 mg/kg also reduced baseline locomotor activity. |
| Risperidone | Mouse (C57BL/6J) | 0.1 | Totally inhibited MK-801-induced hyperlocomotion.[1] |
| Risperidone | Mouse (GluR1 Mutant) | 0.01 - 0.03 | Dose-dependently reduced hyperlocomotion.[2] |
| Olanzapine | Rat (Sprague Dawley) | 0.5 - 2.0 | Decreased locomotor activity in an open field test.[3][4] |
Catalepsy Induction
Catalepsy, a state of motor immobility and waxy flexibility, is a classic preclinical indicator of the potential for extrapyramidal side effects (EPS) in humans, a common concern with typical antipsychotics.
Table 2: Cataleptic Effects in Rats
| Compound | Strain | Dose Range (mg/kg) | ED50 (mg/kg) for Catalepsy |
| Haloperidol | Brown Norway (Male) | 0.03 - 10 | 0.42 |
| Haloperidol | Fischer (Male) | 0.03 - 10 | 0.23 |
| Haloperidol | Long-Evans (Male) | 0.03 - 10 | 0.35 |
| Haloperidol | Sprague-Dawley (Male) | 0.03 - 10 | 0.38 |
| Haloperidol | Sprague-Dawley | 0.29 (AED50) | Not directly comparable |
| Olanzapine | Rat | up to 40 | Catalepsy not detected in the bar test, but observed at 40 mg/kg in the crossed-legs position test.[5] |
Conditioned Avoidance Response (CAR)
The conditioned avoidance response is a behavioral paradigm used to predict antipsychotic efficacy. Disruption of this learned response is a characteristic feature of clinically effective antipsychotic drugs.
Table 3: Effects on Conditioned Avoidance Responding
| Compound | Species (Strain) | Dose (mg/kg) | Effect on CAR |
| Haloperidol | Rat | 0.2 | Deteriorates learning and long-term memory in a maze-based avoidance task. |
| Risperidone | Mouse (BALB/c) | 0.1, 0.5, 1 | Dose-dependent decrease in avoidance responses during both acquisition and performance phases. |
| Olanzapine | Rat | 1.0 | Significantly disrupted conditioned avoidance responding across multiple test sessions. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of the protocols for the key behavioral assays cited in this guide.
Open Field Test for Locomotor Activity
The open field test is a standard assay to evaluate general locomotor activity and anxiety-like behavior.
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The test is often conducted in a sound-attenuated room with controlled lighting.
-
Procedure:
-
Acclimatize the animal to the testing room for a specified period (e.g., 30-60 minutes) before the test.
-
Place the animal gently into the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 5-30 minutes) using an automated tracking system or video recording for later analysis.
-
Parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, rearing frequency, and velocity.
-
-
Drug Administration: The test compound or vehicle is administered at a specified time before placing the animal in the arena.
Catalepsy Bar Test
The catalepsy bar test is used to measure the induction of motor rigidity by a drug.
-
Apparatus: A horizontal bar of a specific diameter, elevated to a certain height from a flat surface.
-
Procedure:
-
Gently place the animal's forepaws on the bar.
-
Start a timer and measure the latency for the animal to remove both forepaws from the bar and return to a normal posture.
-
A maximum cut-off time (e.g., 180 seconds) is typically set.
-
-
Drug Administration: The test compound or vehicle is administered at a predetermined time before the test. The test is often repeated at several time points to assess the time course of the cataleptic effect.
Conditioned Avoidance Response (CAR) - Shuttle Box
The shuttle box paradigm is a common method for assessing conditioned avoidance learning and is sensitive to the effects of antipsychotic drugs.
-
Apparatus: A two-compartment chamber with a grid floor capable of delivering a mild electric footshock. The compartments are separated by a partition with an opening that allows the animal to move between them. The apparatus is equipped with a conditioned stimulus (CS) generator (e.g., a light or a tone) and a shock generator (unconditioned stimulus, US).
-
Procedure:
-
Acquisition/Training: The animal is placed in one compartment. A CS is presented for a short duration (e.g., 10 seconds), followed by the US (footshock). If the animal moves to the other compartment during the CS presentation, it avoids the shock (an avoidance response). If it moves after the shock has started, it escapes the shock (an escape response). If it fails to move, it receives the full duration of the shock. This is repeated for a set number of trials.
-
Testing: After training, the animal is tested under the influence of the drug or vehicle. The number of avoidance responses, escape responses, and failures to respond are recorded.
-
-
Drug Administration: The drug is administered before the testing session. The effect of the drug on the acquisition (learning) or performance (retention) of the avoidance response can be assessed.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by these antipsychotic drugs and a typical workflow for preclinical behavioral testing.
Caption: Simplified signaling pathway of antipsychotic drugs.
Caption: General workflow for preclinical behavioral testing.
References
- 1. Dose-dependent changes in the locomotor responses to methamphetamine in BALB/c mice: Low doses induce hypolocomotion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative studies on the effect of lithium and haloperidol on learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Milenperone and Novel Antipsychotic Compounds for Researchers and Drug Development Professionals
An objective guide to the pharmacological profiles of Milenperone and emerging antipsychotic agents, offering a data-driven comparison of their receptor binding affinities, mechanisms of action, and potential clinical implications.
This guide provides a detailed comparative analysis of the butyrophenone antipsychotic this compound (also known as Melperone) against a selection of novel antipsychotic compounds with distinct mechanisms of action. The included novel agents are Ulotaront (a TAAR1 agonist), Brilaroxazine (a dopamine D2/serotonin 5-HT1A partial agonist and 5-HT2A antagonist), and F17464 (a preferential dopamine D3 and serotonin 5-HT1A receptor antagonist/partial agonist).
This comparison is intended for researchers, scientists, and drug development professionals, offering a quantitative and objective overview to inform preclinical and clinical research. The data presented is compiled from a range of publicly available scientific literature.
Executive Summary
This compound, a butyrophenone derivative, exhibits a pharmacological profile that distinguishes it from typical antipsychotics through its relatively lower affinity for dopamine D2 receptors and significant activity at serotonin 5-HT2A receptors. This profile is thought to contribute to a lower incidence of extrapyramidal symptoms (EPS).[1][2] Novel antipsychotics are being developed with even more refined mechanisms of action, aiming to improve efficacy, particularly for negative and cognitive symptoms of schizophrenia, and to further enhance tolerability.
This guide will delve into the receptor binding affinities of these compounds, providing a basis for understanding their potential therapeutic effects and side-effect profiles. While direct head-to-head clinical trial data is limited, this comparative analysis of their pharmacological properties offers valuable insights for the scientific community.
Quantitative Data Comparison: Receptor Binding Affinities
The following tables summarize the in vitro receptor binding affinities (Ki in nM) of this compound and the selected novel antipsychotic compounds. A lower Ki value indicates a higher binding affinity.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D2 | D3 | D4 | Ligand Type (D2) |
| This compound (Melperone) | 180[1] | - | Similar to Clozapine's D4/D2 ratio[2][3] | Antagonist |
| Ulotaront | >10,000 (weak partial agonist) | - | - | Weak Partial Agonist |
| Brilaroxazine | ≤6 | ≤6 | ≤6 | Partial Agonist |
| F17464 | 6.5-12.1 | 0.17 | - | Weak Partial Agonist |
Table 2: Serotonin Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT6 | 5-HT7 |
| This compound (Melperone) | - | 120 | - | - | - |
| Ulotaront | 280 (Agonist) | >10,000 | >10,000 | - | 30 |
| Brilaroxazine | ≤6 (Partial Agonist) | ≤6 (Antagonist) | ≤6 (Antagonist) | ≤50 (Antagonist) | ≤6 (Antagonist) |
| F17464 | 0.16 (Partial Agonist) | - | - | - | - |
Table 3: Other Receptor Binding Affinities (Ki, nM)
| Compound | α1-adrenergic | H1-histamine |
| This compound (Melperone) | High Affinity | High Affinity |
| Ulotaront | - | - |
| Brilaroxazine | Moderate Affinity | Moderate Affinity |
| F17464 | 794 (α1b) | 21.4 |
Mechanisms of Action and Signaling Pathways
The distinct receptor binding profiles of these compounds translate into different mechanisms of action at the cellular level.
This compound: A Butyrophenone with Atypical Features
This compound acts as an antagonist at both dopamine D2 and serotonin 5-HT2A receptors. Its atypical profile is attributed to a lower affinity for D2 receptors compared to typical butyrophenones like haloperidol, and a significant antagonism of 5-HT2A receptors. This dual action is believed to modulate both dopaminergic and serotonergic pathways, contributing to its antipsychotic effect with a reduced risk of motor side effects.
Ulotaront: A Novel TAAR1 Agonist
Ulotaront represents a new class of antipsychotics that do not primarily target D2 or 5-HT2A receptors. It is a potent agonist at the Trace Amine-Associated Receptor 1 (TAAR1) and also has agonist activity at the serotonin 5-HT1A receptor. TAAR1 is a G-protein coupled receptor that modulates dopamine, serotonin, and glutamate neurotransmission. Its activation is thought to reduce dopamine neuron firing and dopamine release, offering an alternative mechanism for achieving antipsychotic effects.
Brilaroxazine: A Serotonin-Dopamine Stabilizer
Brilaroxazine is a multimodal compound that acts as a partial agonist at dopamine D2, D3, and D4 receptors, as well as at the serotonin 5-HT1A receptor. It also functions as an antagonist at several other serotonin receptors, including 5-HT2A, 5-HT2B, 5-HT6, and 5-HT7. This "stabilizing" action on the dopamine system, combined with potent serotonin modulation, is intended to provide antipsychotic efficacy with a favorable side-effect profile, including potential benefits for cognitive and negative symptoms.
F17464: A Preferential D3 and 5-HT1A Ligand
F17464 exhibits a unique profile with high affinity for dopamine D3 receptors (as an antagonist) and serotonin 5-HT1A receptors (as a partial agonist), with significantly lower affinity for D2 receptors. The preferential targeting of D3 receptors, which are highly expressed in brain regions associated with cognition and motivation, is a novel strategy aimed at improving negative and cognitive symptoms of schizophrenia while minimizing the motor side effects associated with strong D2 blockade.
Experimental Protocols
The receptor binding affinity data presented in this guide are primarily derived from in vitro radioligand binding assays. The general methodology for these assays is as follows:
Radioligand Binding Assay: General Protocol
-
Tissue/Cell Preparation: Membranes from brain tissue or cultured cells expressing the receptor of interest are prepared.
-
Incubation: The membranes are incubated with a specific radioligand (a radioactive molecule that binds to the target receptor) and varying concentrations of the test compound (e.g., this compound, Ulotaront).
-
Equilibrium: The mixture is incubated to allow the binding to reach a steady state.
-
Separation: The bound and unbound radioligand are separated, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Comparative Efficacy and Safety Profile
This compound: Clinical studies have shown that this compound is an effective antipsychotic with a favorable side-effect profile, particularly a low incidence of extrapyramidal symptoms. It has been shown to be as effective as the typical antipsychotic thiothixene in reducing psychotic symptoms. Treatment with melperone was not associated with an exacerbation of EPS.
Ulotaront: As a TAAR1 agonist, Ulotaront's mechanism is independent of D2 receptor blockade, which is expected to result in a very low risk of EPS and hyperprolactinemia. Clinical trials have shown that TAAR1 agonists may have a more benign side-effect profile compared to current antipsychotics.
Brilaroxazine: The partial agonist activity at D2 receptors is designed to "stabilize" dopamine neurotransmission, which may lead to a lower incidence of both EPS and akathisia compared to full D2 antagonists. Its broad serotonin receptor activity may contribute to efficacy against negative and cognitive symptoms.
F17464: By preferentially targeting D3 over D2 receptors, F17464 is hypothesized to have a reduced liability for EPS. Its potent 5-HT1A partial agonism may also contribute to an improved side-effect profile and efficacy against negative symptoms.
Table 4: Summary of Potential Clinical Profile Comparison
| Feature | This compound (Melperone) | Ulotaront | Brilaroxazine | F17464 |
| Primary Mechanism | D2/5-HT2A Antagonism | TAAR1/5-HT1A Agonism | D2/5-HT1A Partial Agonism & 5-HT2A Antagonism | D3 Antagonism & 5-HT1A Partial Agonism |
| Expected EPS Risk | Low | Very Low | Low | Very Low |
| Potential for Prolactin Elevation | Low | Very Low | Low | Very Low |
| Potential Efficacy for Negative Symptoms | Moderate | Promising | Promising | Promising |
| Potential Efficacy for Cognitive Symptoms | Limited Data | Promising | Promising | Promising |
Conclusion
This compound represents an earlier "atypical" antipsychotic with a favorable side-effect profile compared to typical agents, primarily due to its balanced D2 and 5-HT2A receptor antagonism. The novel antipsychotic compounds reviewed here—Ulotaront, Brilaroxazine, and F17464—represent the next evolution in antipsychotic drug development. Their highly specific and novel mechanisms of action hold the promise of further improving tolerability, particularly concerning motor and endocrine side effects, while potentially offering enhanced efficacy for the challenging negative and cognitive symptoms of schizophrenia.
The quantitative data and mechanistic insights provided in this guide offer a foundation for further research and development in this critical therapeutic area. As more clinical data for these novel compounds become available, a more direct and comprehensive comparison of their clinical utility will be possible.
References
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Milenperone
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond groundbreaking discoveries to include the safe and responsible management of all laboratory materials. The proper disposal of pharmaceutical compounds like Milenperone is a critical component of laboratory safety and environmental stewardship. Adhering to established protocols not only ensures compliance with regulations but also builds a foundation of trust in your laboratory's commitment to safety.
This compound, an antipsychotic compound utilized in research, must be managed as a chemical waste product with careful consideration of its properties and the applicable regulatory framework. While not typically classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance based on local and state regulations.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable first step in mitigating any potential exposure risks.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Nitrile gloves | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | To protect from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
Source: Benchchem, 2025[2]
Step-by-Step Disposal Protocol
The following protocol outlines the standard procedure for the disposal of this compound waste, including the pure compound, contaminated labware (e.g., pipette tips, gloves, vials), and solutions.
1. Waste Identification and Segregation:
-
All this compound waste must be treated as chemical waste.[2]
-
Crucially, do not mix this compound waste with non-hazardous solid or liquid waste. [2]
-
Segregate waste into designated containers for solid and liquid forms of this compound.
2. Containerization:
-
Solid Waste: Collect all solid this compound waste in a dedicated, leak-proof container with a secure lid. The container should be constructed of a compatible material such as polyethylene.[2]
-
Liquid Waste: Use a sealable, non-reactive waste container for all liquid this compound waste.
-
Sharps: Any contaminated needles or syringes must be disposed of in a designated sharps container.
3. Labeling:
-
Properly label the waste container with the following information:
-
The words "Waste this compound"
-
Any known hazards (e.g., "Harmful if Swallowed")
-
The date accumulation started
-
4. Storage:
-
Store the waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated.
5. Final Disposal:
-
The final disposal of this compound waste must be managed through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Contact your EHS department to schedule a pickup for the full waste container. Do not attempt to transport the waste off-site yourself.
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
Regulatory Framework
The disposal of chemical waste, including pharmaceutical substances like this compound, is governed by federal, state, and local regulations. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), which outlines the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Additionally, the Drug Enforcement Administration (DEA) regulates the disposal of controlled substances. It is crucial for all personnel to conduct disposal activities in accordance with their institution's Environmental Health and Safety (EHS) guidelines, which are designed to comply with these overarching regulations.
By following these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem, reinforcing your role as a responsible scientific professional.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
